Triclabendazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDXQQQCQDHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043952 | |
| Record name | Triclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Triclabendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68786-66-3 | |
| Record name | Triclabendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68786-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triclabendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068786663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclabendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triclabendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4784C8E03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-191 | |
| Record name | Triclabendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Triclabendazole Against Fasciola hepatica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms through which triclabendazole (TCBZ), the frontline treatment for fascioliasis, exerts its potent anthelmintic activity against the liver fluke, Fasciola hepatica. The document synthesizes key research findings on the drug's primary target, metabolic activation, physiological effects, and the emerging challenge of resistance.
Executive Summary
This compound, a benzimidazole derivative, is uniquely effective against both mature and immature stages of Fasciola hepatica. Its primary mechanism of action is the disruption of microtubule-dependent processes within the parasite, a consequence of its interaction with the protein β-tubulin.[1][2] TCBZ is a prodrug, metabolized by the host and the parasite into its active sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO₂) forms, which are absorbed through the fluke's outer layer, the tegument.[3][4] This interaction leads to catastrophic failure of vital cellular functions, including transport and structural integrity, culminating in paralysis and death of the parasite. While microtubule disruption is the principal mechanism, evidence also suggests secondary effects on energy metabolism and signaling pathways, such as the inhibition of adenylate cyclase.[5][6] Resistance to TCBZ is a growing concern and is thought to be multifactorial, involving mechanisms such as increased drug efflux via ATP-binding cassette (ABC) transporters like P-glycoprotein.[3][7]
Metabolic Activation and Cellular Uptake
This compound is administered orally and is readily absorbed. In the host, it undergoes extensive first-pass metabolism, primarily in the liver, where it is oxidized to this compound sulfoxide (TCBZ-SO) and, to a lesser extent, this compound sulfone (TCBZ-SO₂).[1][5] TCBZ-SO is considered the primary active metabolite.[8] These metabolites are then absorbed by the parasite directly through its tegument.[3][9] Studies have shown that even when the oral route of the fluke is ligated, the drug effectively disrupts the tegument, confirming that transtegumental absorption is the predominant route of entry.[9][10][11]
The parasite itself is also capable of metabolizing TCBZ. In vitro studies have demonstrated that F. hepatica can oxidize TCBZ to its sulfoxide metabolite.[4]
Visualization of this compound Metabolism
The metabolic conversion of TCBZ is a critical prerequisite for its anthelmintic activity.
Caption: Metabolic activation and uptake pathway of this compound.
Primary Mechanism: Disruption of Microtubule Dynamics
The core mechanism of TCBZ's action is its interference with the formation and function of microtubules.[1][2]
Interaction with β-Tubulin
This compound and its active metabolites bind to β-tubulin, a subunit of the microtubules.[3] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton.[3] This disruption affects numerous cellular processes that are dependent on microtubule integrity:
-
Intracellular Transport: Vesicle and organelle movement is impaired.
-
Cell Division: Mitosis is arrested due to the failure of spindle formation.
-
Maintenance of Cell Shape: The structural integrity of cells, particularly the tegumental syncytium, is compromised.[12]
-
Nutrient Absorption: Microtubule-dependent absorptive processes are inhibited.
Molecular docking studies suggest that TCBZ and its metabolites have a high affinity for the nucleotide-binding site of F. hepatica β-tubulin, which can lead to microtubule disruption.[13][14] Interestingly, TCBZ-SO₂ has been shown to have a significantly higher binding affinity than other ligands across all isotypes of β-tubulin.[13][14]
Tegumental Disruption
The most visually dramatic effect of TCBZ treatment is the extensive damage to the fluke's tegument.[5] This is a direct consequence of microtubule disruption. Electron microscopy reveals severe swelling, blebbing, and the eventual erosion of the tegumental syncytium.[15] This damage compromises the parasite's ability to protect itself from the host's immune response and maintain its osmotic balance, leading to paralysis and death.
Visualization of Microtubule Disruption
The following diagram illustrates the cascade of events initiated by TCBZ's interaction with β-tubulin.
Caption: Mechanism of this compound-induced microtubule disruption.
Secondary and Other Proposed Mechanisms
While microtubule disruption is the primary mode of action, other mechanisms may contribute to the efficacy of TCBZ.
Inhibition of Adenylate Cyclase
Some studies have proposed that TCBZ may inhibit adenylate cyclase activity.[5][6] Adenylate cyclase is a key enzyme in the production of cyclic AMP (cAMP), a crucial second messenger in many signaling pathways that regulate carbohydrate metabolism and motility.[6] Inhibition of this enzyme would have pleiotropic effects on the parasite's metabolism and function.
Effects on Energy Metabolism and Excretory-Secretory Products
Proteomic studies have revealed that TCBZ treatment alters the expression of proteins involved in energy metabolism and stress responses.[16][17][18] Furthermore, TCBZ has been shown to affect the excretory-secretory products (ESP) of F. hepatica. In vitro treatment with TCBZ resulted in a significant increase in the total protein concentration of ESPs but a decrease in the activity of secreted protease enzymes.[19][20] These proteases are vital for the parasite's invasion, migration, and nutrition.[19]
Mechanisms of Resistance
The emergence of TCBZ-resistant F. hepatica strains poses a significant threat to fascioliasis control.[21] Resistance is likely multifactorial, with several proposed mechanisms.
Increased Drug Efflux
A primary proposed mechanism of resistance involves the increased efflux of TCBZ and its metabolites from the parasite's cells, mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp).[3][7] Studies have shown that co-incubation with Pgp inhibitors, such as ivermectin, can decrease the efflux of TCBZ in resistant flukes, partially restoring susceptibility.[3]
Altered Drug Metabolism
Differences in drug metabolism between susceptible and resistant fluke isolates have been observed, suggesting this may play a role in resistance.
Target Site Modification
While alterations in the β-tubulin gene are a common mechanism of benzimidazole resistance in other helminths, no consistent amino acid substitutions in β-tubulin have been definitively linked to TCBZ resistance in F. hepatica.[15][22]
Visualization of Resistance Mechanisms
The following diagram outlines the key proposed mechanisms of TCBZ resistance in F. hepatica.
Caption: Proposed mechanisms of this compound resistance in F. hepatica.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound and its metabolites.
Table 1: In Vitro Efficacy of this compound and its Metabolites on F. hepatica
| Compound | Concentration | Exposure Time | Effect | Reference |
| This compound | 10-25 µM | 24 hours | Strong inhibition of motility | [23] |
| TCBZ-Sulfoxide | 15 µg/mL | 24 hours | Tegumental disruption, death of 50-67% of adult flukes | [10][24] |
| TCBZ-Sulfoxide | 50 µg/mL | 6-18 hours | Extensive tegumental damage in susceptible flukes | [15] |
| TCBZ-Sulfone | 15 µg/mL | 72 hours | Decreased movement, death of 50-67% of adult flukes | [24] |
| TCBZ-Sulfoxide | - | 12-48 hours | 21.8% of flukes classified as susceptible | [25] |
Table 2: In Vivo Efficacy of this compound against Adult F. hepatica in Rats
| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval (ED₅₀) | ED₉₅ (mg/kg) | 95% Confidence Interval (ED₉₅) | Reference |
| This compound | 2.7 | 2.0, 4.4 | 11.7 | 8.4, 19.1 | [24] |
Table 3: Effects of this compound on F. hepatica Excretory-Secretory Products (in vitro)
| Parameter | Control Group | TCBZ-Treated Group | P-value | Reference |
| Mean Protein Concentration (µg/mL) | 196.1 ± 14.52 | 376.4 ± 28.20 | <0.05 | [19][20] |
| Mean Protease Activity (U/mL) | 0.37 ± 0.1 | 0.089 ± 0.03 | <0.05 | [19][20] |
| Mean Total Protein (µg/mL) | 396 | 718 | <0.05 | [26] |
Table 4: Biotransformation Rates of this compound
| Process | Enzyme Source | Rate | Reference |
| TCBZ Sulfoxidation | Sheep Liver Microsomes | Significantly greater than sulfonation of TCBZ-SO (p<0.01) | [4] |
| TCBZ Oxidation to TCBZ-SO | F. hepatica Microsomes | 0.09 nmol/min/mg protein | [4] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
In Vitro Culture and Drug Sensitivity Assay of F. hepatica
Objective: To assess the viability and motility of F. hepatica following exposure to this compound and its metabolites.
Protocol:
-
Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally or experimentally infected cattle or sheep at necropsy.[26][27]
-
Washing and Sterilization: Flukes are washed multiple times in a balanced salt solution (e.g., Hedon-Fleig) or culture medium (e.g., RPMI-1640) supplemented with antibiotics to remove host tissue and contaminants.[27]
-
Cultivation: Flukes are maintained individually or in small groups in multi-well plates containing culture medium (e.g., RPMI-1640, NCTC 135) supplemented with serum and antibiotics, at 37°C in a 5% CO₂ atmosphere.[11][24][27]
-
Drug Preparation and Exposure: this compound and its metabolites are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at desired final concentrations (e.g., 15-50 µg/mL). Control wells contain the solvent alone.[10][15][24]
-
Viability Assessment: Fluke motility and viability are observed and scored at regular intervals (e.g., 24, 48, 72 hours) under a dissecting microscope. A scoring system (e.g., 0 = dead, 3 = normal movement) is typically used.[24][25]
Electron Microscopy of Tegumental Disruption
Objective: To visualize the ultrastructural changes in the F. hepatica tegument after treatment with this compound.
Protocol:
-
Sample Preparation: Flukes are treated in vitro as described above.
-
Fixation: Flukes are fixed in a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) for several hours at 4°C.
-
Post-fixation: Samples are post-fixed in a secondary fixative (e.g., 1% osmium tetroxide in buffer).
-
Dehydration and Drying (for SEM): Samples are dehydrated through a graded series of ethanol and then critical-point dried.
-
Embedding and Sectioning (for TEM): Samples are dehydrated and embedded in resin. Ultrathin sections are cut using an ultramicrotome.
-
Coating (for SEM): Dried samples are mounted on stubs and sputter-coated with gold or gold-palladium.
-
Staining (for TEM): Ultrathin sections are stained with uranyl acetate and lead citrate.
-
Imaging: Samples are examined using a scanning electron microscope (SEM) or transmission electron microscope (TEM).
Proteomic Analysis of F. hepatica Response
Objective: To identify changes in the protein expression profile of F. hepatica following this compound treatment.
Protocol:
-
Sample Preparation: Susceptible and resistant isolates of F. hepatica are cultured in vitro with and without exposure to TCBZ-SO.[16][17]
-
Protein Extraction: The soluble proteomes are extracted from the flukes by homogenization and centrifugation.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Proteins are separated based on their isoelectric point (pI) on an IPG strip.
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
-
-
Gel Staining and Image Analysis: Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and the protein spot patterns are analyzed using specialized software to identify differences in protein expression between treated and control groups.[16][17]
-
Protein Identification: Protein spots of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Database Searching: The mass spectrometry data is used to search protein databases to identify the proteins.[16][17]
Conclusion
The mechanism of action of this compound against Fasciola hepatica is primarily centered on the disruption of microtubule polymerization through the binding of its active sulfoxide and sulfone metabolites to β-tubulin. This leads to widespread cellular dysfunction, most notably severe tegumental damage, which ultimately results in the death of the parasite. While other mechanisms, such as the inhibition of adenylate cyclase and alterations in energy metabolism, may contribute to its efficacy, the interaction with tubulin remains the core of its potent flukicidal activity. Understanding these intricate molecular interactions is paramount for monitoring and overcoming the growing challenge of TCBZ resistance and for the development of next-generation fasciolicides.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Differences in the Susceptibility Patterns to this compound Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avensonline.org [avensonline.org]
- 4. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 8. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A transmission electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A scanning electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A scanning electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica | Parasitology | Cambridge Core [cambridge.org]
- 12. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative proteomic analysis of this compound response in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Effect on Protease Enzyme Activity in the Excretory- Secretory Products of Fasciola hepatica in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Current Threat of this compound Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Differences in the Susceptibility Patterns to this compound Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations | MDPI [mdpi.com]
- 26. This compound (Anthelmintic Drug) Effects on the Excretory- Secretory Proteome of Fasciola hepatica in Two Dimension Electrophoresis Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Triclabendazole
Triclabendazole is a potent benzimidazole anthelmintic agent, distinguished by its high efficacy against both mature and immature stages of liver flukes of the Fasciola genus. This technical guide provides a comprehensive overview of its core chemical properties, structure, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its characterization and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole | [2][3] |
| Chemical Formula | C₁₄H₉Cl₃N₂OS | [3][4] |
| Molecular Weight | 359.65 g/mol | [1][3] |
| Melting Point | 175-176 °C | [3] |
| Boiling Point | 496 °C | [2][5] |
| Water Solubility | Insoluble | [6][7] |
| Solubility in Solvents | Soluble in DMSO (72 mg/mL) and ethanol (36 mg/mL).[7] Soluble in methanol, 1,2-dichloroethane, n-butyl acetate, and other organic solvents.[8] | [7][8] |
| LogP (Octanol-Water) | 3.48 | [2] |
Chemical Structure
This compound's structure is characterized by a benzimidazole core, substituted with a dichlorophenoxy group and a methylthio group. This unique structure, particularly the chlorinated benzene ring and the absence of a carbamate group, differentiates it from other benzimidazoles and is crucial for its specific activity against Fasciola species.[3]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for studying its mechanism of action. Below are summaries of key experimental procedures.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. One common route starts from 1,2,3-trichlorobenzene.[9] The general steps involved are:
-
Formation of 2,3-dichlorophenol: Hydrolysis of 1,2,3-trichlorobenzene in a high-concentration alkali solution.[10]
-
Condensation: Reaction of 2,3-dichlorophenol with 4,5-dichloro-2-nitroaniline to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.[11]
-
Reduction: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is reduced to an amine, for example, using trichlorosilane in dichloromethane, to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[2]
-
Cyclization: The resulting diamine is cyclized using a reagent like carbon disulfide to form the benzimidazole-2-thiol ring system.[11]
-
Methylation: The final step involves the methylation of the thiol group with a methylating agent such as dimethyl sulfate to produce this compound.[11]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene and isopropanol.[11]
Determination of Physicochemical Properties
Melting Point: The melting point is determined using a standard capillary melting point apparatus. The powdered compound is packed into a capillary tube, which is then heated in a liquid bath (e.g., paraffin). The temperatures at which melting begins and is complete are recorded.
Solubility: The solubility of this compound in various solvents can be determined using the shake-flask equilibration technique.[8] A supersaturated solution of the compound in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).[6]
LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using methods like the shake-flask method or more rapidly by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
Mechanism of Action
The anthelmintic activity of this compound is attributed to its ability to disrupt key physiological processes in the parasite. Its primary mechanisms of action include the inhibition of tubulin polymerization and the interference with cellular metabolism.[1][4] this compound is metabolized in the host to its active sulfoxide and sulfone metabolites, which are readily absorbed by the parasite.[1]
Experimental Workflow for Mechanism of Action Studies
Tubulin Polymerization Assay: The inhibitory effect of this compound on tubulin polymerization can be assessed in vitro. Purified tubulin is incubated with this compound or its metabolites, and the extent of microtubule formation is monitored, often by measuring the change in turbidity or fluorescence of a reporter molecule.[5]
Metabolic Studies: The impact of this compound on the parasite's metabolism can be investigated by measuring key metabolic indicators. This can involve incubating live flukes with the drug and subsequently analyzing changes in ATP levels, the activity of mitochondrial enzymes, or the overall metabolic profile using techniques like metabolomics.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of this compound as a factor determining the activity of its solid dispersions with polymers | Khalikov | Russian Journal of Parasitology [vniigis.elpub.ru]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. japsonline.com [japsonline.com]
- 10. CN103360323A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of Triclabendazole in Sheep and Cattle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of triclabendazole (TCBZ), a potent benzimidazole flukicide, in two key ruminant species: sheep and cattle. Understanding the biotransformation and pharmacokinetic profiles of TCBZ is critical for optimizing its therapeutic efficacy, managing potential resistance, and ensuring food safety. This document details the enzymatic processes, presents comparative quantitative data, outlines common experimental protocols, and visualizes the core metabolic and experimental workflows.
Core Metabolic Pathways of this compound
Following oral administration, this compound undergoes extensive and rapid metabolism, primarily through hepatic first-pass metabolism.[1] Consequently, the parent TCBZ is typically not detected in plasma.[1] The biotransformation process involves a series of oxidative reactions, reductions by gut microflora, and subsequent conjugation for excretion. The primary metabolic products are the sulfoxide and sulfone derivatives, which are considered the main pharmacologically active and inactive metabolites, respectively.
The key metabolic transformations are:
-
Sulfoxidation: The initial and most significant metabolic step is the oxidation of the TCBZ thioether group to form this compound sulfoxide (TCBZ-SO). This metabolite is the principal active compound responsible for the flukicidal effect. This reaction is predominantly catalyzed by the Flavin-containing Monooxygenase (FMO) system, with a smaller contribution from the Cytochrome P450 (CYP) enzyme system.[2]
-
Sulfonation: The active TCBZ-SO is further oxidized to the inactive this compound sulfone (TCBZ-SO2). In sheep, both the FMO and CYP systems contribute almost equally to this second oxidation step.[2]
-
Ruminal Reduction: The unique digestive physiology of ruminants plays a crucial role. The microflora within the rumen can perform a reductive step, converting the TCBZ-SO metabolite back into the parent TCBZ.[3] This creates a metabolic loop that can prolong the drug's residence time and the availability of the active sulfoxide metabolite.
-
Hydroxylation and Conjugation: Additional biotransformation pathways include the hydroxylation of the dichlorophenoxy ring of TCBZ and its oxidized metabolites.[4] These hydroxylated compounds are then conjugated with glucuronic acid or sulfate, forming water-soluble compounds that are readily excreted in the bile.[4]
-
Keto-Metabolite Formation: Keto-triclabendazole is another identified metabolite, often utilized as a marker residue for monitoring drug levels in edible tissues.[5][6]
The following diagram illustrates the central metabolic pathways of this compound in ruminants.
Experimental Protocols for Pharmacokinetic Analysis
The characterization of this compound's metabolic fate relies on robust experimental designs. The following protocol is a synthesis of methodologies reported in comparative pharmacokinetic studies in sheep and cattle.[1][7]
2.1. Animal Subjects and Housing
-
Species: Holstein female calves (average weight 150 ± 20.6 kg) and Corriedale female sheep.[1]
-
Health Status: Clinically healthy and free of parasitic infections.
-
Housing & Diet: Animals are typically housed in conditions that allow for natural grazing, such as on high-quality Lucerne pasture, with water provided ad libitum.[1]
-
Acclimatization: A minimum two-week acclimatization period is employed to adapt the animals to the experimental conditions before the study commences.[1]
2.2. Drug Administration
-
Formulation: A commercial suspension of this compound is used.
-
Dosage: A single oral dose of 10 mg/kg body weight is administered.[1][7]
-
Route: Oral drench.
2.3. Sample Collection and Processing
-
Matrix: Blood plasma is the primary matrix for pharmacokinetic analysis.
-
Collection Site: Blood samples are drawn from the jugular vein.[1]
-
Collection Vessels: Samples are collected into heparinized tubes to prevent coagulation.
-
Sampling Times:
-
Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored frozen at -20°C until analysis.[1]
2.4. Analytical Methodology
-
Sample Preparation: Plasma samples undergo an extraction and clean-up procedure, commonly Solid-Phase Extraction (SPE), to isolate the analytes of interest from matrix components.[8]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique.[8] For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly employed.[5][9][10]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically used.[8]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a wavelength of approximately 292 nm is common for HPLC methods.[8]
-
-
Quantification: The method is validated for linearity, accuracy, and precision. Analyte concentrations are determined by comparison to a standard curve prepared with reference standards of TCBZ-SO and TCBZ-SO2. The Limit of Quantification (LOQ) for both metabolites is typically around 0.03 µg/mL.[1]
2.5. Pharmacokinetic Data Analysis
-
The plasma concentration-time data for TCBZ-SO and TCBZ-SO2 are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[7][8]
-
The order and rate of metabolite appearance in the systemic circulation can be assessed using models such as the Wagner-Nelson method.[7][8]
The diagram below outlines the typical workflow for these pharmacokinetic studies.
Quantitative Pharmacokinetic Data
Comparative studies reveal important quantitative differences in the disposition of TCBZ metabolites between cattle and sheep. The rumen's reservoir effect leads to a slow, continuous release of the drug for absorption, resulting in a zero-order appearance of TCBZ-SO in the plasma of both species.[7][11] However, the persistence and concentration of the metabolites vary.
The following tables summarize the key pharmacokinetic parameters for TCBZ-SO and TCBZ-SO2 following a 10 mg/kg oral dose of this compound.
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide (TCBZ-SO)
| Parameter | Unit | Calves (Mean ± SD) | Sheep (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 13.91 ± 3.49 | 14.86 ± 3.44 |
| Tmax (Time to Cmax) | h | 26.00 ± 6.54 | 22.00 ± 4.90 |
| AUC0-∞ (Area Under the Curve) | µg·h/mL | 468.9 ± 123.0 | 448.5 ± 146.0 |
| t1/2 (Elimination Half-Life) | h | 20.44 ± 5.67 | 15.34 ± 5.65 |
| MRT (Mean Residence Time) | h | 42.11 ± 8.16 | 32.35 ± 8.19 |
Data sourced from Mestorino et al. (2008).[1]
Table 2: Pharmacokinetic Parameters of this compound Sulfone (TCBZ-SO2)
| Parameter | Unit | Calves (Mean ± SD) | Sheep (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 17.58 ± 2.45 | 11.23 ± 3.12 |
| Tmax (Time to Cmax) | h | 48.00 ± 11.14 | 44.00 ± 8.00 |
| AUC0-∞ (Area Under the Curve) | µg·h/mL | 1297.0 ± 292.0 | 703.1 ± 242.0 |
| t1/2 (Elimination Half-Life) | h | 34.00 ± 12.01 | 24.31 ± 9.68 |
| MRT (Mean Residence Time) | h | 76.60 ± 15.02 | 59.98 ± 12.00 |
Data sourced from Mestorino et al. (2008).[1]
Comparative Analysis:
-
For the active metabolite TCBZ-SO , the maximum plasma concentration (Cmax) and total drug exposure (AUC) are remarkably similar between calves and sheep.[7][11] However, the elimination half-life and mean residence time are significantly longer in calves, indicating a slower elimination rate.
-
For the inactive metabolite TCBZ-SO2 , the differences are more pronounced. Calves exhibit a substantially higher Cmax and a nearly twofold greater AUC compared to sheep.[1] This suggests that either the conversion of TCBZ-SO to TCBZ-SO2 is more extensive or the elimination of TCBZ-SO2 is slower in cattle.
-
The longer persistence of both metabolites in cattle has significant implications for dosing intervals and withdrawal periods compared to sheep.
Conclusion and Implications
The metabolic pathways of this compound in sheep and cattle are qualitatively similar, characterized by rapid hepatic sulfoxidation to the active TCBZ-SO, followed by further oxidation to the inactive TCBZ-SO2. However, significant quantitative differences exist in the pharmacokinetic profiles of these metabolites. Notably, both the active sulfoxide and inactive sulfone metabolites persist for a longer duration in the plasma of cattle than in sheep.
For researchers and drug development professionals, these findings underscore the following key points:
-
Species-Specific Dosages: The pharmacokinetic differences between sheep and cattle must be considered when establishing optimal dosage regimens to ensure sustained therapeutic concentrations at the site of infection.
-
Withdrawal Times: The longer half-life and residence time of metabolites in cattle necessitate different, typically longer, withdrawal periods to ensure that tissue residues fall below established Maximum Residue Limits (MRLs).
-
Resistance Management: A thorough understanding of the metabolic pathways and the role of the active TCBZ-SO metabolite is fundamental to investigating and managing the growing issue of this compound resistance in liver fluke populations.
-
Analytical Method Development: The development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for accurately quantifying TCBZ and its various metabolites (including sulfoxide, sulfone, keto, and hydroxylated forms) in different biological matrices for both pharmacokinetic and regulatory monitoring purposes.[5][9][10][12]
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. Libro de Resúmenes del Congreso - Pattern of this compound biotransformation in sheep: identification of the main metabolic pathways. - CONICET [bicyt.conicet.gov.ar]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total determination of this compound and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and History of Triclabendazole
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and mechanism of action of the potent anthelmintic drug, triclabendazole, has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the drug's journey from a veterinary medicine to an essential treatment for human fascioliasis, complete with quantitative data, detailed experimental protocols, and novel visualizations of its molecular interactions.
A Historical Overview: From Animal Health to Human Hope
This compound, a benzimidazole derivative, was first synthesized in the early 1980s by Ciba-Geigy (now Novartis).[1] Initially developed for veterinary use, it quickly became the primary drug for treating Fasciola hepatica (liver fluke) infections in livestock due to its high efficacy against both mature and immature flukes.[1] The first use of a veterinary formulation of this compound in humans was reported in 1986.[2] Recognizing its potential, a collaboration between the World Health Organization (WHO) and Ciba-Geigy was initiated in the 1990s to formally develop this compound for human use. This led to its approval for human fascioliasis in Egypt in 1997 and in France in 2002.[2] Today, this compound is on the WHO's List of Essential Medicines and remains the drug of choice for treating human fascioliasis worldwide.[3]
Unraveling the Mechanism of Action: A Multi-pronged Attack
The precise mechanism of action of this compound is not fully elucidated but is known to be distinct from other benzimidazoles.[4] It is understood to exert its anthelmintic effect through a combination of actions that disrupt the parasite's fundamental biological processes.
Disruption of the Cytoskeleton
A primary target of this compound and its active metabolites is the parasite's microtubule system. By binding to β-tubulin, a key component of microtubules, the drug inhibits the polymerization of these crucial structures.[4][5] This disruption of the cytoskeleton affects vital cellular processes, including intracellular transport and maintenance of cell shape, ultimately leading to the parasite's demise.[6]
Interference with Energy Metabolism
This compound also interferes with the parasite's energy production. Evidence suggests that it can inhibit adenylate cyclase, an enzyme crucial for the production of cyclic AMP (cAMP).[4][7] A reduction in cAMP levels would have widespread effects on cellular signaling, including the downregulation of protein kinases and disruption of carbohydrate metabolism, thereby starving the parasite of essential energy.[7]
Tegumental Damage
The tegument, or the outer covering of the fluke, is a critical interface for nutrient absorption and protection. This compound and its metabolites are absorbed through the tegument, causing significant ultrastructural damage.[8][9] This includes swelling, edema, and the eventual sloughing of the tegument, exposing the parasite to the host's immune system and further compromising its viability.[9][10]
Quantitative Insights: Efficacy and Pharmacokinetics
The efficacy and pharmacokinetic profile of this compound have been well-documented in numerous studies.
Efficacy Data
This compound has consistently demonstrated high cure rates and significant reductions in parasite load in both human and animal studies.
| Study Population | Dosage | Efficacy Metric | Result | Reference |
| Cuban Patients (chronic F. hepatica) | 20 mg/kg (two 10 mg/kg doses, 12h apart) | Cure Rate (egg-negative at 60 days) | 92.2% (71/77) | [11] |
| Cattle (naturally infected with Fasciola spp.) | 12 mg/kg (single dose) | Proportion of non-egg shedding cattle (day 21) | 95.4% | [12] |
| Cattle (naturally infected with Fasciola spp.) | 12 mg/kg (single dose) | Egg Reduction Rate (day 21) | 99.8% | [12] |
| Sheep (experimentally infected with susceptible F. hepatica) | 10 mg/kg (single dose) | Reduction in fluke count | 99.8% | [13] |
| Rats (experimentally infected with adult F. hepatica) | - | ED50 | 2.7 mg/kg | [14][15] |
| Rats (experimentally infected with adult F. hepatica) | - | ED95 | 11.7 mg/kg | [15] |
Pharmacokinetic Parameters
This compound is administered orally and is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites.[6] The absorption of the drug is significantly enhanced when taken with food.[16]
| Parameter | Value (in Fascioliasis Patients) | Value (in Normal Subjects) | Reference |
| Cmax (sulfoxide metabolite) | 9.11 ± 1.3 µg/ml | 8.48 ± 0.92 µg/ml | [17][18] |
| Tmax (sulfoxide metabolite) | 3.0 ± 0.4 h | 3.0 ± 0.4 h | [17][18] |
| AUC(0-48h) (sulfoxide metabolite) | 91 ± 10.5 µg·h/ml | 85 ± 6.55 µg·h/ml | [17][18] |
| t1/2 (sulfoxide metabolite) | 7.4 ± 0.6 h | 6.2 ± 0.357 h | [17][18] |
Experimental Cornerstones: Key Methodologies
The understanding of this compound's properties is built upon a foundation of rigorous experimental work. Below are summaries of key experimental protocols.
In Vivo Efficacy Study in a Sheep Model
-
Objective: To determine the efficacy of this compound against a susceptible strain of Fasciola hepatica.
-
Animal Model: Lambs experimentally infected with F. hepatica metacercariae.
-
Treatment Protocol: Eight weeks post-infection, a treatment group receives a single oral dose of this compound (10 mg/kg). A control group remains untreated.
-
Outcome Measures:
-
Fecal egg counts (eggs per gram of feces) are monitored.
-
Serum levels of liver enzymes (e.g., GLDH, γ-GT) are measured to assess liver damage.
-
At 16 weeks post-infection, animals are euthanized, and the number of flukes in the liver is counted.
-
-
Efficacy Calculation: The percentage reduction in fluke burden in the treated group is calculated relative to the untreated control group.[13]
In Vitro Tegumental Damage Assessment using Scanning Electron Microscopy (SEM)
-
Objective: To observe the ultrastructural changes in the fluke's tegument following exposure to this compound.
-
Methodology:
-
Adult Fasciola hepatica are recovered from the bile ducts of infected animals.
-
The flukes are incubated in a suitable culture medium containing this compound sulfoxide (e.g., 50 µg/ml) for various time points.
-
Control flukes are incubated in a drug-free medium.
-
Following incubation, the flukes are fixed, dehydrated, and prepared for SEM.
-
The surface of the tegument is then examined at high magnification to identify any disruptions, swelling, or sloughing.[19]
-
Inhibition of Protein Synthesis Assay
-
Objective: To quantify the effect of this compound on protein synthesis in Fasciola hepatica.
-
Methodology:
-
Tissue slices from adult F. hepatica are prepared.
-
The slices are incubated in a medium containing the active sulfoxide metabolite of this compound at various concentrations.
-
A radiolabeled amino acid, such as [14C] leucine, is added to the medium.
-
The amount of incorporated radioactivity into the tissue proteins is measured using liquid scintillation counting.
-
The inhibition of protein synthesis is calculated by comparing the radioactivity in treated samples to that in untreated controls.[20]
-
Visualizing the Molecular and Developmental Pathways
To better illustrate the complex processes involved in this compound's action and development, the following diagrams have been generated.
Caption: Mechanism of action of this compound against Fasciola hepatica.
Caption: Key milestones in the history of this compound.
The Chemical Blueprint: Synthesis of this compound
The synthesis of this compound has been approached through various routes. A common method involves the following key steps:
-
Condensation: The process often begins with the condensation of a substituted aniline with a dichlorophenol derivative. For example, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline can be used as a starting material.
-
Reduction: The nitro group on the aniline is then reduced to an amine group, forming a diamine intermediate.
-
Cyclization: The diamine intermediate undergoes a ring-closing reaction, often with carbon disulfide, to form the benzimidazolethione core structure.
-
Methylation: The final step is the methylation of the thiol group, typically using a methylating agent like dimethyl sulfate, to yield this compound.
Caption: A generalized workflow for the chemical synthesis of this compound.
This technical guide provides a foundational resource for understanding the critical role of this compound in combating parasitic diseases. The detailed information on its history, mechanism, efficacy, and synthesis is intended to support ongoing research and development efforts in the field of anthelmintic drugs.
References
- 1. This compound: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Effect of this compound on the tegument of Schistosoma mansoni: a scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of this compound Efficacy Against Fasciola hepatica by Histopathological Changes Induced in Tegument and Gut of Flukes | Journal of Advanced Veterinary Research [advetresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy and tolerability of this compound in Cuban patients with latent and chronic Fasciola hepatica infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound and albendazole against Fasciola spp. infection in cattle in Côte d'Ivoire: a randomised blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An experimental study on this compound resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro sensitivity of Fasciola hepatica to this compound combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Fascioliasis on the pharmacokinetic parameters of this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of this compound ("Fasinex") on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Triclabendazole in Livestock: A Deep Dive into Pharmacokinetics and Bioavailability
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of triclabendazole, a widely used flukicide, in key livestock species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological processes.
Executive Summary
This compound is a critical tool in the management of fascioliasis in livestock. Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly the biotransformation into its active sulfoxide and less active sulfone metabolites. This guide reveals significant variations in the absorption, distribution, metabolism, and excretion of this compound across different livestock species, including cattle, sheep, goats, and camelids. Understanding these differences is paramount for optimizing dosing strategies, ensuring therapeutic success, and mitigating the development of anthelmintic resistance.
Pharmacokinetic Profiles Across Livestock Species
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, meaning the parent compound is often undetectable in systemic circulation.[1][2][3] The primary metabolites, this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2), are the main compounds found in plasma and are responsible for the drug's flukicidal activity.[1][2]
Comparative Pharmacokinetic Parameters
The tables below summarize the key pharmacokinetic parameters of this compound's primary active metabolite, this compound sulfoxide (TCBZ-SO), and its other major metabolite, this compound sulfone (TCBZ-SO2), in various livestock species following oral administration.
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide (TCBZ-SO) in Livestock
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Cattle | 10 | 9.66 ± 2.15 | 34.9 ± 2.76 | 431 ± 56.9 | 22.5 ± 4.58 | [2][4] |
| Cattle | 12 | ~10-12 | 24-36 | 418.1 | ~24 | [5] |
| Sheep | 10 | 12.7 ± 1.70 | 22.5 ± 1.62 | 407 ± 57.4 | 15.1 ± 2.78 | [2][4] |
| Goats | 12 | 9-19 | 12.8 | - | 22.4 | [3] |
| Camels | 10 | ~6 | ~24 | ~200 | - |
Note: Data for camelids is limited and values are approximate based on graphical representations in the cited literature. "-" indicates data not available.
Table 2: Pharmacokinetic Parameters of this compound Sulfone (TCBZ-SO2) in Livestock
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Cattle | 10 | 11.4 ± 1.90 | 74.0 ± 5.29 | 1271 ± 223 | 33.1 ± 4.58 | [2][4] |
| Cattle | 12 | ~15 | 48-72 | - | ~40 | [5] |
| Sheep | 10 | 10.3 ± 1.48 | 70.0 ± 4.08 | 985 ± 155 | 23.9 ± 3.42 | [2][4] |
| Goats | 12 | 9-19 | 25.6 | - | 19.4 | [3] |
| Camels | 10 | ~8 | ~48 | ~400 | - |
Note: Data for camelids is limited and values are approximate based on graphical representations in the cited literature. "-" indicates data not available.
Bioavailability and Metabolism
The oral bioavailability of this compound is influenced by factors such as diet and individual animal physiology. The extensive first-pass metabolism results in the systemic circulation being dominated by the sulfoxide and sulfone metabolites.
The metabolic conversion of this compound is a critical step in its activation. This process primarily occurs in the liver and involves two key enzymatic pathways: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (CYP450) enzyme system. The initial oxidation of this compound to the active this compound sulfoxide is predominantly carried out by the FMO system. Both FMO and CYP450 are involved in the subsequent oxidation to the less active this compound sulfone.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized experimental protocols. A generalized workflow for a typical oral pharmacokinetic study of this compound in ruminants is outlined below.
Generalized Experimental Workflow
Detailed Methodologies
-
Animal Selection and Housing: Healthy, mature animals of the target species are selected and acclimatized to the study conditions for a period of at least two weeks. Animals are typically housed in individual pens to allow for accurate monitoring and sample collection.[4]
-
Drug Administration: A commercially available formulation of this compound is administered orally as a single dose.[2][4] The dosage is calculated based on the individual body weight of each animal. For ruminants, administration is often directly into the rumen (intraruminal) to bypass the esophageal groove.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein into heparinized tubes.[2][4] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.
-
Plasma Preparation and Storage: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.[2][4]
-
Analytical Method: The concentrations of this compound and its metabolites in plasma are quantified using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[6][7] This involves an extraction step, typically solid-phase extraction, to isolate the analytes from the plasma matrix.[3][6]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[2][4] Non-compartmental analysis is a commonly used method.[2]
Conclusion
The pharmacokinetic profile of this compound in livestock is complex and varies significantly between species. This in-depth guide provides a valuable resource for understanding these nuances. The provided data tables, metabolic pathway diagram, and experimental workflow visualization offer a clear and concise summary of the current state of knowledge. Further research, particularly in camelids, is warranted to fill existing data gaps and further refine our understanding of this important anthelmintic. A thorough comprehension of this compound's pharmacokinetics is essential for its continued effective and sustainable use in the control of fascioliasis in livestock.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Mode of Action of Triclabendazole on Tubulin Polymerization
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Triclabendazole (TCBZ), a halogenated benzimidazole, is a potent flukicide widely used to treat fascioliasis in both veterinary and human medicine. Its primary mode of action is the disruption of microtubule-dependent processes within the parasite, Fasciola hepatica. This guide provides a comprehensive technical overview of the interaction between this compound and its active metabolites with fluke tubulin, the inhibition of tubulin polymerization, and the downstream cellular consequences leading to parasite death. The information presented herein is intended to support further research and development of novel anthelmintics.
Introduction: The Central Role of Tubulin in Parasite Viability
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental to numerous essential cellular functions in eukaryotes, including cell division, intracellular transport, maintenance of cell shape, and motility.[1] In parasitic helminths such as Fasciola hepatica, the integrity of the microtubule cytoskeleton is critical for processes such as nutrient absorption through the tegument, cellular transport, and reproduction. The disruption of tubulin polymerization and, consequently, microtubule formation is a validated strategy for anthelmintic drug action.
This compound, while belonging to the benzimidazole family of anthelmintics, possesses a unique chemical structure characterized by a chlorinated benzene ring and the absence of a carbamate group.[2] It is administered as a prodrug and is metabolized in the host's liver to its active sulfoxide (TCBZ-SO) and sulphone (TCBZ-SO2) metabolites.[1][3] These metabolites are responsible for the drug's potent flukicidal activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
The core mechanism of this compound's anthelmintic activity is the inhibition of tubulin polymerization in Fasciola hepatica.[1] The active metabolites of TCBZ, particularly the sulfoxide and sulphone forms, are believed to bind to β-tubulin subunits, thereby preventing their polymerization into microtubules.[2][4] This disruption of microtubule dynamics leads to a cascade of events culminating in parasite death.
Binding to β-Tubulin
Pharmacodynamic studies suggest that this compound and its metabolites primarily interact with the β-monomer of the tubulin heterodimer.[5][6] While the precise binding site is still under investigation, it is hypothesized to be in a region that interferes with the conformational changes required for the incorporation of tubulin dimers into growing microtubules.[6]
A key distinction in the mode of action of TCBZ compared to other benzimidazoles is the basis of resistance. In many nematodes, resistance to benzimidazoles is associated with specific single amino acid substitutions in the β-tubulin gene, notably at positions 167, 198, or 200.[7] However, resistance to TCBZ in Fasciola hepatica does not appear to be linked to these common mutations, suggesting a different binding interaction or resistance mechanism.[2][8]
Quantitative Analysis of Tubulin Interaction
Precise, experimentally determined binding affinities (e.g., Kd, IC50) of this compound and its metabolites for purified Fasciola hepatica tubulin are not extensively documented in publicly available literature. However, computational modeling and qualitative experimental data provide valuable insights.
Table 1: Binding Affinity and Efficacy of this compound and its Metabolites
| Compound | Target | Method | Finding | Reference |
| This compound Sulphone (TCBZ-SO2) | F. hepatica β-tubulin isotypes | Molecular Docking | Significantly higher binding affinity than TCBZ or TCBZ-SO (p < 0.05) | [5][6] |
| This compound Sulphoxide (TCBZ-SO) | F. hepatica (susceptible isolate) | In vitro whole organism assay | 50 µg/ml disrupts tubulin organization in the tegument | [8] |
| This compound (TCBZ) | F. hepatica microtubular protein | Colchicine binding assay | Inhibited colchicine binding | [9] |
| This compound (TCBZ) and Metabolites | F. hepatica (adult) | In vitro whole organism assay | All three compounds induced morphological and ultrastructural changes. Order of severity: TCBZ-SO2 > TCBZ-SO > TCBZ | [10] |
Note: The molecular docking data represents a computational prediction of binding affinity and should be interpreted with caution until experimentally validated.
Downstream Cellular Effects of Microtubule Disruption
The inhibition of tubulin polymerization by this compound metabolites triggers a series of detrimental downstream effects in Fasciola hepatica.
Disruption of Tegument and Vitelline Cells
The tegument of F. hepatica is a dynamic, syncytial outer layer crucial for nutrient uptake and immune evasion. Microtubules play a vital role in the transport of secretory vesicles to maintain the tegument. Treatment with TCBZ metabolites leads to extensive damage to the tegument, including swelling and blebbing.[8][10] Similarly, the vitelline cells, which are involved in eggshell formation, show significant ultrastructural damage, including swelling of the endoplasmic reticulum and disruption of Golgi complexes, consistent with the inhibition of microtubule-dependent processes.[11]
Induction of Apoptosis in Reproductive Organs
A critical consequence of microtubule disruption by this compound is the induction of apoptosis in the reproductive organs of susceptible flukes. The failure of mitotic spindle formation during cell division in the testis, ovary, and vitelline follicles triggers programmed cell death.[12][13] This is a key factor in the drug's efficacy, as it halts the parasite's reproductive cycle.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mode of action on tubulin polymerization.
Purification of Tubulin from Fasciola hepatica
This protocol is adapted from a method for purifying tubulin from parasitic nematodes and may require optimization for Fasciola hepatica.[1]
Materials:
-
Live adult Fasciola hepatica
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, protease inhibitors)
-
DEAE-Sephadex column
-
Polymerization buffer (e.g., 0.1 M MES pH 6.4, 1 mM EGTA, 0.5 mM MgCl2, 1.0 M glycerol, 1 mM GTP)
-
Depolymerization buffer (ice-cold polymerization buffer without glycerol and GTP)
-
High-speed centrifuge
Procedure:
-
Collect live F. hepatica and wash thoroughly with ice-cold PBS.
-
Homogenize the flukes in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain a clear supernatant (cytosolic extract).
-
Apply the supernatant to a DEAE-Sephadex column pre-equilibrated with lysis buffer.
-
Wash the column extensively with lysis buffer.
-
Elute the tubulin-containing fraction with a salt gradient (e.g., 0.1-1.0 M KCl in lysis buffer).
-
Identify tubulin-rich fractions using SDS-PAGE and Western blotting with an anti-tubulin antibody.
-
Pool the tubulin-containing fractions and induce polymerization by adding polymerization buffer and incubating at 37°C for 30-60 minutes.
-
Pellet the microtubules by centrifugation at high speed at 37°C.
-
Resuspend the microtubule pellet in ice-cold depolymerization buffer and incubate on ice for 30 minutes to depolymerize the microtubules.
-
Clarify the solution by centrifugation at high speed at 4°C to remove any aggregates. The supernatant contains purified, assembly-competent tubulin.
-
Determine the protein concentration and store aliquots in liquid nitrogen.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Materials:
-
Purified F. hepatica tubulin
-
Polymerization buffer (as above)
-
This compound, TCBZ-SO, and TCBZ-SO2 stock solutions in DMSO
-
96-well clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare serial dilutions of TCBZ and its metabolites in polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
On ice, add the drug dilutions to the wells of a 96-well plate.
-
Add purified tubulin to each well to a final concentration of 1-2 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (maximal absorbance) for each condition.
-
Calculate IC50 values by plotting the percentage of inhibition of polymerization versus drug concentration.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Materials:
-
Purified F. hepatica tubulin
-
Fluorescent tubulin reporter (e.g., DAPI)
-
Polymerization buffer
-
TCBZ and metabolite stock solutions
-
96-well black plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Follow steps 1 and 2 of the turbidimetric assay, using a black plate.
-
Add the fluorescent reporter to the polymerization buffer.
-
Add purified tubulin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30 seconds for 60-90 minutes.
-
Analyze the data as described for the turbidimetric assay.
Conclusion and Future Directions
This compound's mode of action is centered on the disruption of tubulin polymerization in Fasciola hepatica, a mechanism executed by its active sulfoxide and sulphone metabolites. This leads to a cascade of cellular disruptions, including damage to the tegument and vitelline cells, and critically, the induction of apoptosis in the parasite's reproductive organs.
While the fundamental mechanism is understood, several areas warrant further investigation:
-
Quantitative Binding Studies: Experimental determination of the binding affinities of TCBZ metabolites to purified F. hepatica tubulin is essential for a more precise understanding of their interaction and for structure-activity relationship studies.
-
Structural Biology: Elucidation of the crystal structure of F. hepatica β-tubulin in complex with TCBZ metabolites would provide invaluable information for the rational design of new flukicides that can overcome resistance.
-
Mechanisms of Resistance: The molecular basis of TCBZ resistance in F. hepatica remains an area of active research. Understanding non-tubulin-based resistance mechanisms is crucial for the development of next-generation anthelmintics.
This technical guide provides a solid foundation for researchers in the field and highlights the key areas where further research will be most impactful.
References
- 1. Purification and characterisation of tubulin from the parasitic nematode, Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. livestockscience.in [livestockscience.in]
- 8. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative activity of this compound metabolites against the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fasciola hepatica: histological demonstration of apoptosis in the reproductive organs of flukes of this compound-sensitive and this compound-resistant isolates, and in field-derived flukes from this compound-treated hosts, using in situ hybridisation to visualise endonuclease-generated DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Triclabendazole Sulfoxide and Sulfone: The Core Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole (TCBZ) stands as a cornerstone in the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1][2] Its high efficacy against both mature and immature stages of these parasites distinguishes it from other benzimidazole anthelmintics.[3][4] The therapeutic success of this compound is not attributed to the parent drug alone, but primarily to its rapid and extensive metabolism into two key active metabolites: this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2).[1][5] This technical guide provides a comprehensive overview of these active metabolites, focusing on their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used to evaluate their activity.
Pharmacokinetics of this compound and its Active Metabolites
Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is oxidized to this compound sulfoxide and subsequently to this compound sulfone.[1] The sulfoxide metabolite is generally considered the more active component.[6] The absorption of this compound is significantly enhanced by the presence of food, which can increase the peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) of both the parent drug and its sulfoxide metabolite.[6][7][8][9]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolites in humans and various animal species.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Single 10 mg/kg oral dose)
| Parameter | This compound | This compound Sulfoxide | This compound Sulfone |
| Cmax | - | 1.16 mmol/L[6] | - |
| Tmax | 3.0 ± 0.4 hours[6] | 3-4 hours[7] | - |
| AUC | - | 5.72 mmol*h/L[6] | - |
| Half-life (t½) | ~8 hours[2][6] | ~14 hours[2][6] | ~11 hours[2][6] |
| Plasma Protein Binding | 96.7%[6][10] | 98.4%[6][10] | 98.8%[6][10] |
Table 2: Comparative Pharmacokinetic Parameters of this compound Metabolites in Cattle and Sheep (10 mg/kg oral dose)
| Species | Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) |
| Cattle | TCBZ-SO | - | - | - |
| TCBZ-SO2 | - | - | - | |
| Sheep | TCBZ-SO | 10.8[3] | 18-22[3] | - |
| TCBZ-SO2 | 12.6[3] | 36-42[3] | - |
Note: A direct comparison of Cmax, Tmax, and AUC between cattle and sheep from the provided search results is limited. One study notes that the values of AUC(0-infinity) and C(max) of TCBZ-SO did not differ between species, while other kinetic parameters had higher values in calves than in sheep. For TCBZ-SO2, t(max) was the only parameter that did not differ, with other parameters being higher in calves.[11]
Mechanism of Action
The precise mechanism of action of this compound and its active metabolites is not fully elucidated, but it is known to differ from other benzimidazoles.[7] The primary mode of action involves the disruption of microtubule formation in the fluke's cells.[1][7]
This compound and its sulfoxide and sulfone metabolites are absorbed by the tegument of both immature and mature flukes.[2][7][10] This leads to several downstream effects:
-
Inhibition of Tubulin Polymerization: The metabolites bind to the fluke's β-tubulin, preventing the formation of microtubules.[1][7] This disrupts essential cellular processes such as cell division, maintenance of cell shape, and intracellular transport.[1]
-
Disruption of Resting Membrane Potential: The uptake of the metabolites causes a decrease in the resting membrane potential of the fluke's cells.[7][10]
-
Inhibition of Protein and Enzyme Synthesis: The disruption of cellular functions ultimately inhibits the synthesis of essential proteins and enzymes necessary for the parasite's survival.[7][10]
The following diagram illustrates the proposed signaling pathway for the mechanism of action.
Caption: Proposed mechanism of action of this compound metabolites.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent activity of both this compound sulfoxide and sulfone against Fasciola hepatica. In vitro experiments have shown that both metabolites induce significant ultrastructural changes to the fluke's tegument, including swelling and blebbing.[5][12] The order of severity of these internal changes has been reported as TCBZ-SO2 > TCBZ-SO > TCBZ.[5]
In vivo studies in rats have shown that this compound has a 50% effective dose (ED50) of 2.7 mg/kg and a 95% effective dose (ED95) of 11.7 mg/kg against adult F. hepatica.[13]
Table 3: In Vitro Activity of this compound and its Metabolites against Adult Fasciola hepatica
| Compound | Concentration | Observation (after 24h incubation) |
| This compound (TCBZ) | 15 µg/mL | Tegumental swelling and blebbing, some internal tissue disruption.[5][12] |
| This compound Sulfoxide (TCBZ-SO) | 15 µg/mL | More pronounced posterior tegumental disruption, swelling of basal infolds and mitochondria.[5][12] |
| This compound Sulfone (TCBZ-SO2) | 15 µg/mL | More disruptive anteriorly, severe internal tissue flooding, disruption of Golgi complexes.[5][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound and its metabolites. Below are summarized protocols for key experiments.
Protocol 1: In Vitro Fluke Motility and Viability Assay
This protocol is based on methodologies described in studies evaluating the in vitro efficacy of anthelmintics.[13]
Objective: To assess the effect of this compound metabolites on the motility and viability of adult Fasciola hepatica.
Materials:
-
Adult Fasciola hepatica flukes
-
RPMI-1640 medium
-
Antibiotics (e.g., penicillin-streptomycin)
-
This compound, this compound sulfoxide, and this compound sulfone
-
Dimethyl sulfoxide (DMSO)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Fluke Preparation: Collect adult F. hepatica from the bile ducts of infected animals (e.g., sheep, rats). Wash the flukes several times with pre-warmed RPMI-1640 medium supplemented with antibiotics.
-
Drug Preparation: Prepare stock solutions of this compound and its metabolites in DMSO. Make serial dilutions in RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the flukes (typically <1%).
-
Incubation: Place one fluke in each well of a 24-well plate containing the drug dilutions. Include a negative control (medium with DMSO) and a positive control (a known flukicidal agent).
-
Observation: Incubate the plates at 37°C in a 5% CO2 atmosphere. Observe fluke motility at regular intervals (e.g., 0, 24, 48, 72 hours) using an inverted microscope.
-
Viability Scoring: Score the viability based on a predefined scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = dead).
-
Data Analysis: Analyze the dose-response relationship and determine parameters such as the EC50 (half-maximal effective concentration).
The following diagram outlines the workflow for this in vitro assay.
Caption: Workflow for in vitro fluke motility and viability assay.
Protocol 2: Quantification of this compound and Metabolites in Biological Samples by HPLC
This protocol is a generalized procedure based on methods described for the analysis of this compound and its metabolites in plasma and tissue.[8][14][15][16]
Objective: To quantify the concentrations of this compound, this compound sulfoxide, and this compound sulfone in biological matrices (e.g., plasma, fluke tissue).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS/MS detection
-
C18 reversed-phase column
-
Acetonitrile (ACN)
-
Ammonium acetate or formic acid
-
Internal standard (e.g., fenbendazole)
-
Biological samples (plasma, tissue homogenate)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma or tissue homogenate, add the internal standard.
-
Add a protein precipitation and extraction solvent (e.g., acetonitrile).
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm).[15]
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Detection: UV detection at 300 nm[14][15] or by tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound and its metabolites.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.
-
Drug Interactions and Cytochrome P450 Inhibition
In vitro studies have shown that this compound and its sulfoxide and sulfone metabolites have the potential to inhibit various cytochrome P450 (CYP) isoenzymes.[7][10] This suggests a potential for drug-drug interactions when co-administered with drugs that are substrates for these enzymes.
Table 4: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound and its Metabolites (IC50 values in µM)
| CYP Isoform | This compound | This compound Sulfoxide | This compound Sulfone |
| CYP1A2 | 1.07[17][18] | 4.19[18] | - |
| CYP2C8 | 3.31[18] | 8.95[18] | 1.05[18] |
| CYP2C9 | 1.17[17][18] | 1.95[18] | 0.69[18] |
| CYP2C19 | 0.25[17][18] | 0.22[18] | - |
| CYP3A4 | 15.11[18][19] | - | - |
Conclusion
This compound's efficacy is intrinsically linked to its active sulfoxide and sulfone metabolites. A thorough understanding of their pharmacokinetic profiles, mechanisms of action, and potential for drug interactions is paramount for optimizing its clinical use and for the development of new anthelmintic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of these crucial therapeutic agents. The provided quantitative data, presented in a comparative format, serves as a valuable resource for researchers in the field of veterinary and human parasitology and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. The activity of this compound against immature and adult Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative activity of this compound metabolites against the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. drugs.com [drugs.com]
- 8. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. This compound | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of this compound and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, this compound , Aldicarb, Methiocarb, Montelukast and Ziprasidone | Bentham Science [benthamscience.com]
- 18. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, this compound, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Triclabendazole Research in Veterinary Parasitology
Introduction: Triclabendazole (TCBZ), a halogenated benzimidazole, stands as a cornerstone in the control of fascioliasis in livestock. Introduced in the early 1980s, its unique high efficacy against both early immature and adult stages of the liver flukes Fasciola hepatica and Fasciola gigantica established it as the drug of choice for treating and controlling the disease in sheep, goats, and cattle.[1][2][3][4] This technical guide provides a comprehensive overview of the core research areas concerning this compound, including its metabolic pathways, mechanism of action, efficacy, the growing challenge of resistance, and detailed experimental protocols for its evaluation.
Pharmacokinetics and Metabolism
Following oral administration in ruminants, this compound is absorbed and rapidly metabolized, primarily in the liver.[1][5] The parent compound is generally undetectable in plasma as it is quickly converted into its pharmacologically active metabolites: this compound sulphoxide (TCBZ-SO) and this compound sulphone (TCBZ-SO2).[6] The biotransformation involves two main enzymatic systems: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (CYP450) system.[7] The rumen acts as a reservoir, leading to a prolonged absorption phase of the active metabolites.[6][8]
Metabolic Pathway of this compound
The primary metabolic conversion is the oxidation of TCBZ to TCBZ-SO, which is the main active metabolite, followed by further oxidation to TCBZ-SO2.[9] This process is crucial for the drug's flukicidal activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Resistance in Liver Fluke - Vet Verified [vetverified.com]
- 3. This compound: new skills to unravel an old(ish) enigma | Journal of Helminthology | Cambridge Core [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the main metabolism pathways for the flukicidal compound this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
Triclabendazole for the Treatment of Human Fascioliasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triclabendazole, the drug of choice for treating human fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. This document delves into the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety. Furthermore, it details established experimental protocols for its evaluation and explores the current understanding of resistance mechanisms.
Mechanism of Action
This compound, a benzimidazole derivative, exerts its anthelmintic effect through a multi-targeted approach, primarily disrupting the parasite's cellular integrity and energy metabolism.[1][2][3] Once administered, this compound is rapidly absorbed and metabolized in the host's liver to its active sulfoxide and sulfone metabolites.[1] These metabolites are readily absorbed by the fluke's tegument.[4]
The primary mechanism involves the inhibition of tubulin polymerization within the fluke's cells.[1][2][3] By binding to β-tubulin, the active metabolites disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to impaired cell division, motility, and intracellular transport, ultimately causing the parasite's death.[1][2]
Additionally, this compound interferes with the parasite's energy metabolism. It has been shown to inhibit key enzymes within the mitochondria, leading to a reduction in adenosine triphosphate (ATP) production.[1] Another potential target is the inhibition of adenylate cyclase activity, which would have widespread effects on the fluke's metabolism due to the role of cyclic adenosine monophosphate (cAMP) as a second messenger in processes like carbohydrate metabolism and motility.[5][6]
dot
Caption: Proposed mechanism of action of this compound against Fasciola.
Pharmacokinetics
This compound is administered orally and its absorption is significantly enhanced when taken with food.[7][8] It undergoes extensive first-pass metabolism in the liver, where it is converted into its primary active metabolite, this compound sulfoxide, and to a lesser extent, the sulfone metabolite.[1][4] The sulfoxide metabolite is considered to be principally responsible for the drug's fasciolicidal activity.[7]
The pharmacokinetic parameters of the active sulfoxide metabolite are crucial for its efficacy. In the fed state, the mean elimination half-life of the sulfoxide metabolite is approximately 11 hours.[7][8] The drug and its metabolites are primarily excreted via the biliary tract into the feces, with less than 10% being excreted in the urine.[7]
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide in Humans
| Parameter | Value (Fed State) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours | [8] |
| Cmax (Peak Plasma Concentration) | ~38.6 µmol/L | [8] |
| AUC (Area Under the Curve) | ~386 µmol l−1 h | [9] |
| Elimination Half-life (t1/2) | ~11 hours | [7][8] |
Clinical Efficacy
Numerous clinical trials have demonstrated the high efficacy of this compound in treating human fascioliasis, with cure rates often exceeding 90%.[1][7] The standard recommended dosage is a single oral dose of 10 mg/kg, with a second dose sometimes administered 12-24 hours later in cases of treatment failure or severe infection.[7]
Table 2: Summary of Clinical Efficacy of this compound in Human Fascioliasis
| Study Population | Dosage Regimen | Number of Patients | Cure Rate (%) | Reference |
| Adults and Adolescents | 10 mg/kg single dose | 79 | 92 | [7] |
| Adults and Children | 10 mg/kg single dose | Varies | 69-100 | [7] |
| Children | 10 mg/kg single dose | 90 | 78 | [10] |
| Children | 10 mg/kg, repeated if necessary | 90 | 97.8 (after two treatments) | [10] |
Safety and Tolerability
This compound is generally well-tolerated.[7][11] Most adverse events are mild to moderate in severity and are often attributed to the expulsion of dead or dying flukes from the biliary tract.[7][11] Common side effects include abdominal pain, nausea, headache, and urticaria.[4][12]
Table 3: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Frequency | Reference |
| Abdominal Pain | 50-95% | [11] |
| Nausea | Common | [4][12] |
| Vomiting | Common | [12] |
| Headache | Common | [4][12] |
| Urticaria (Hives) | Common | [4][12] |
| Dizziness/Vertigo | Less Common | [12] |
| Rash/Itching | Less Common | [12] |
| Elevated Liver Enzymes | Rare, often transient | [11][12] |
Resistance Mechanisms
Although rare in humans, this compound resistance in Fasciola hepatica is a significant concern in veterinary medicine and has been reported in some human cases.[7][13] The mechanisms of resistance are not fully understood but are thought to involve changes in drug uptake/efflux and drug metabolism.[2][14]
One proposed mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which act as efflux pumps to remove the drug from the parasite's cells, thereby reducing its intracellular concentration.[14][15] Alterations in the drug's target molecule, β-tubulin, have also been investigated, although no resistance-conferring mutations have been definitively identified.[14]
dot
Caption: P-glycoprotein-mediated efflux as a potential mechanism of this compound resistance.
Experimental Protocols
In Vitro Drug Sensitivity Assay
This protocol assesses the efficacy of this compound against Fasciola hepatica in a controlled laboratory setting.
Methodology:
-
Parasite Preparation: Adult or juvenile F. hepatica are collected from the bile ducts of infected animals (e.g., sheep, cattle, or experimentally infected rats).
-
Culture Medium: The flukes are maintained in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics and serum.[16]
-
Drug Exposure: this compound and its metabolites are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations.
-
Incubation: The flukes are incubated with the drug for a defined period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Efficacy Assessment: The viability of the flukes is assessed based on their motility, which can be scored visually or using automated tracking systems.[16] Tegumental damage can also be evaluated using microscopy.
dot
Caption: A generalized workflow for in vitro drug sensitivity testing of Fasciola hepatica.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is an in vivo method used to assess the efficacy of an anthelmintic drug by comparing the number of parasite eggs in fecal samples before and after treatment.[3]
Methodology:
-
Pre-treatment Sampling: Fecal samples are collected from infected individuals before the administration of this compound.
-
Drug Administration: A standard dose of this compound (e.g., 10 mg/kg) is administered.
-
Post-treatment Sampling: Fecal samples are collected again from the same individuals at a specified time after treatment (e.g., 14-21 days).
-
Egg Counting: The number of Fasciola eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique (e.g., Kato-Katz or McMaster method).
-
Calculation of Reduction: The percentage reduction in the mean EPG is calculated using the following formula:
% Reduction = [(Mean pre-treatment EPG - Mean post-treatment EPG) / Mean pre-treatment EPG] x 100
dotdot graph "Fecal Egg Count Reduction Test Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
A [label="Collect pre-treatment\nfecal samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Administer this compound", fillcolor="#FBBC05"]; C [label="Collect post-treatment\nfecal samples (14-21 days)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Perform fecal egg counts\n(EPG) for all samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Calculate percentage\nreduction in EPG", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Determine drug efficacy", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B; B -> C; A -> D; C -> D; D -> E; E -> F; }
References
- 1. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Administration of this compound Is Safe and Effective in Controlling Fascioliasis in an Endemic Community of the Bolivian Altiplano - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An amino acid substitution in Fasciola hepatica P-glycoprotein from this compound-resistant and this compound-susceptible populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Triclabendazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of Triclabendazole, an anthelmintic agent effective against liver flukes. The synthesis involves a multi-step process, which is outlined below with detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Overview of the Synthesis Pathway
The synthesis of this compound typically proceeds through a four-step reaction sequence starting from N-(4,5-dichloro-2-nitrophenyl)acetamide and 2,3-dichlorophenol. The key stages involve a condensation reaction, hydrolysis, reduction of a nitro group, cyclization to form the benzimidazole core, and a final methylation step to yield the target compound.[1][2]
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
This initial step involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.[1][3]
-
Materials and Reagents:
-
N-(4,5-dichloro-2-nitrophenyl)acetamide
-
2,3-dichlorophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol
-
48% Caustic lye (Sodium Hydroxide solution)
-
Water
-
-
Procedure:
-
A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃ in DMF (1.5 L) is heated at 90°C under vacuum for 12 hours.[3]
-
After the condensation reaction, the intermediate is hydrolyzed. Methanol (2 L) and 48% caustic lye (0.3 kg) in 300 mL of water are added to the reaction mixture.[1]
-
The mixture is heated to 50°C for 4 hours.[1]
-
Water (4 L) is then added, and the mixture is stirred.[1]
-
The resulting precipitate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, is filtered and washed with water and methanol.[1]
-
An alternative, more direct route involves the reaction of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[3]
Step 2: Reduction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
The nitro group of the intermediate is reduced to an amino group to form a diamine.
-
Materials and Reagents:
-
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
-
Methanol
-
Raney nickel
-
Caustic lye
-
Hydrogen gas
-
-
Procedure:
-
To a reaction vessel containing 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (900 g) and methanol (3.4 L), add caustic lye (2.72 g) and Raney nickel (10.8 g) at room temperature.[1][4]
-
Flush the vessel with nitrogen and then charge with hydrogen gas.
-
Heat the reaction mixture slowly to 100°C and maintain for 12 hours.[1][4]
-
After cooling to room temperature, the mixture is filtered to remove the Raney nickel, yielding 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[1]
-
Step 3: Cyclization to form 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol
The diamine intermediate is cyclized using carbon disulfide to form the benzimidazole thiol.
-
Materials and Reagents:
-
4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine in methanol
-
Carbon disulfide (CS₂)
-
Caustic lye
-
Water
-
Acetic acid
-
-
Procedure:
-
To the methanolic solution of the diamine (from the previous step, containing approximately 800 g of the diamine), slowly add caustic lye (245 mL) followed by carbon disulfide (259 g).[5]
-
Reflux the reaction mass for 6 hours.[5]
-
After the reaction is complete, add water (2.5 L) and acetic acid over a period of 2 hours at 60°C.[5]
-
Add another portion of water (2.5 L) and heat the mixture to 90°C for 2 hours.[5]
-
Filter the product and wash with hot water to obtain 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.[5]
-
Step 4: Methylation to this compound
The final step is the methylation of the thiol group to yield this compound.
-
Materials and Reagents:
-
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol
-
Methanol
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene
-
Isopropanol
-
Charcoal
-
-
Procedure:
-
Add 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol (400 kg) to methanol (700 L) and heat to 40°C.[1][5]
-
Heat the reaction mass to 60-65°C and maintain for 6 hours.[1][5]
-
Cool the reaction mass to 15°C, centrifuge the material, and wash with methanol to obtain the wet cake of this compound methanesulfonate.[1][5]
-
For purification, charge the crude wet product into toluene (500 mL) and remove water azeotropically using a Dean Stark apparatus.[1][5]
-
Heat the mixture to 100-112°C, add 5 g of charcoal, and stir for 30 minutes at 100-105°C.[1][5]
-
Filter the hot solution through a hyflow bed and wash with fresh toluene.[1][5]
-
Cool the mother liquor to 70°C, add isopropanol (7 mL), and then cool to room temperature to precipitate the pure this compound.[1][5]
-
Filter the product, wash with fresh toluene, and dry at 75°C for 4 hours.[1][5]
-
Quantitative Data Summary
The following table summarizes the quantitative data, including yields for the final product, as reported in the cited literature.
| Step | Starting Material | Product | Yield | Reference |
| Purification of this compound | Crude this compound | Pure this compound | 81.7% | [1][5] |
| Methylation (as methanesulfonate salt) | 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | Wet cake of this compound methanesulfonate | 520-560 kg from 400 kg starting material | [1][5] |
| Synthesis of diaryl ether intermediate | Aryl chloride and phenol | Diaryl ether | 87% | [6] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
References
- 1. US20130303781A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | High Purity [benchchem.com]
- 4. WO2012070068A2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. WO2012070068A2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 6. A brief introduction to triclabendazole_Chemicalbook [chemicalbook.com]
In Vitro Assays for Testing Triclabendazole Efficacy Against Fasciola hepatica
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole is a benzimidazole anthelmintic agent widely used to treat fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. The emergence of this compound-resistant fluke populations necessitates robust in vitro assays to assess drug efficacy and screen for new therapeutic compounds. This document provides detailed protocols for two common in vitro assays used to evaluate the efficacy of this compound against Fasciola hepatica: the Adult Fluke Motility Assay and the Egg Hatch Assay.
Mechanism of Action
This compound and its active metabolites, this compound sulfoxide and this compound sulfone, are absorbed by the parasite's outer covering, the tegument. The primary mechanism of action is the inhibition of tubulin polymerization, a critical component of microtubules.[1][2] Microtubules are essential for various cellular functions, including maintaining cell structure, intracellular transport, and cell division. Disruption of microtubule formation leads to impaired motility, metabolic disturbances, and ultimately, the death of the parasite.[1]
Adult Fluke Motility Assay
This assay provides a direct measure of the viability and motor function of adult Fasciola hepatica upon exposure to this compound.
Experimental Protocol
1. Materials:
-
Adult Fasciola hepatica flukes (obtained from bile ducts of infected animals, e.g., sheep or cattle, at abattoirs)
-
RPMI-1640 medium (or other suitable culture medium like DMEM)
-
Antibiotics (e.g., penicillin, streptomycin)
-
Fetal Bovine Serum (FBS) (optional, can enhance viability)
-
This compound
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
2. Procedure:
-
Fluke Collection and Preparation:
-
Collect adult flukes from the bile ducts of infected livers.
-
Wash the flukes several times in pre-warmed (37°C) culture medium to remove any host tissue or bile.
-
Acclimatize the flukes by incubating them in fresh, pre-warmed medium for at least 2 hours at 37°C and 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the flukes (typically ≤0.5%).
-
-
Assay Setup:
-
Place one adult fluke into each well of a 24-well plate containing 2-3 mL of pre-warmed culture medium.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a negative control group (medium only).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Motility Assessment:
-
Observe the motility of each fluke under a stereomicroscope at specific time points (e.g., 24, 48, and 72 hours).
-
Score the motility based on a predefined scoring system (see Table 1). A score of 0 indicates the death of the fluke.
-
Data Presentation
Table 1: Motility Scoring System for Adult Fasciola hepatica
| Score | Description of Motility |
| 3 | Normal, vigorous movement and muscular contractions. |
| 2 | Reduced motility, with slow and infrequent movements. |
| 1 | Severely reduced motility, only minor contractions or movements observed. |
| 0 | No movement, flaccid, death. |
Table 2: Example of this compound Efficacy on Adult Fasciola hepatica Motility
| This compound Concentration (µg/mL) | Mean Motility Score (24h) | Mean Motility Score (48h) | Mean Motility Score (72h) |
| 0 (Control) | 3.0 | 3.0 | 2.8 |
| 1 | 2.5 | 2.0 | 1.5 |
| 5 | 1.5 | 1.0 | 0.5 |
| 10 | 1.0 | 0.5 | 0.0 |
| 25 | 0.5 | 0.0 | 0.0 |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the susceptibility of the fluke isolate.
Egg Hatch Assay (EHA)
The Egg Hatch Assay is an effective method for determining the ovicidal activity of this compound and for detecting resistance in Fasciola hepatica isolates.
Experimental Protocol
1. Materials:
-
Fasciola hepatica eggs (recovered from the bile of infected animals or from the feces of infected hosts)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
96-well plates or small vials
-
Incubator (25-28°C)
-
Light source (for hatching induction)
-
Stereomicroscope or inverted microscope
2. Procedure:
-
Egg Collection and Preparation:
-
Collect eggs from the bile or feces of infected animals.
-
Wash the eggs thoroughly with deionized water to remove debris.
-
Quantify the number of eggs per unit volume.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in deionized water to achieve the desired final concentrations.
-
-
Assay Setup:
-
Aliquot a standardized number of eggs (e.g., 100-200) into each well of a 96-well plate or into small vials.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (water with DMSO) and a negative control (water only).
-
Incubate the plates in the dark at 25-28°C for a period that allows for embryonation (typically 10-14 days).
-
-
Hatching and Assessment:
-
After the incubation period, induce hatching by exposing the plates to a bright light source for 2-4 hours.
-
Count the number of hatched (free-swimming miracidia) and unhatched eggs in each well under a microscope.
-
Calculate the percentage of hatch inhibition for each drug concentration relative to the control.
-
Data Presentation
Table 3: this compound Efficacy on Fasciola hepatica Egg Hatching
| This compound Concentration (µg/mL) | Mean Hatch Rate (%) | Mean Hatch Inhibition (%) |
| 0 (Control) | 92 | 0 |
| 0.05 | 85 | 7.6 |
| 0.2 | 78 | 15.2 |
| 1.0 | 65 | 29.3 |
| 5.0 | 40 | 56.5 |
| 25.0 | 15 | 83.7 |
Note: The data in this table is derived from studies on this compound-susceptible isolates and is for illustrative purposes.[1][3] The efficacy can vary significantly with resistant isolates.
Visualizations
Experimental Workflow: Adult Fluke Motility Assay
Caption: Workflow for the in vitro adult fluke motility assay.
Signaling Pathway: this compound's Mechanism of Action
References
Application Notes and Protocols for Triclabendazole Dosage Calculation in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering triclabendazole in preclinical animal model studies. The following sections detail recommended dosages for various species, protocols for preparation and administration, and an overview of the drug's mechanism of action.
Data Presentation: this compound Dosage in Animal Models
The following table summarizes recommended this compound dosages for different animal models based on scientific literature. It is crucial to note that optimal dosage may vary depending on the specific strain of the animal, the parasite being studied, and the experimental objectives. Therefore, pilot studies are often recommended to determine the most effective and well-tolerated dose for a particular experimental setup.
| Animal Model | Route of Administration | Dosage Range (mg/kg body weight) | Key Findings & Efficacy |
| Rats | Oral | 1 - 80 | Peroral absorption is nearly complete at lower doses (1 mg/kg) and decreases to about 50% at higher doses (10 mg/kg).[1] |
| Intravenous | 1 | 87-92% of the dose is excreted in urine and feces within 48 hours.[1] | |
| Cattle | Oral (drench) | 12 | Recommended therapeutic dose for control of Fasciola hepatica and Fasciola gigantica.[1][2][3] |
| Pour-on | 30 | An alternative administration route for cattle.[1][3] | |
| Intramuscular | 6 - 12 | A 6 mg/kg intramuscular dose of a fosfatriclaben formulation was found to be effective.[4] A combination of this compound (12 mg/kg) and ivermectin has also been studied.[4] | |
| Sheep | Oral | 10 | Recommended therapeutic dose for the control of liver fluke.[1][2][3][5] |
| Goats | Oral | 10 | Recommended therapeutic dose for the control of liver fluke.[1][2][3][5] |
| Buffalo | Intraruminal | 24 - 36 | Doses of 24.0 and 36.0 mg/kg were found to be highly effective against Fasciola gigantica, while the recommended therapeutic dose of 12.0 mg/kg showed lower efficacy.[6] |
| Rabbits | Oral | 3 - 26 | This compound is largely absorbed from the gastrointestinal tract.[2] |
| Intravenous | 3 | Rapid metabolism with little parent drug detectable in the blood.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to small laboratory animals like rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Graduated cylinders or volumetric flasks
-
Stirring plate and stir bar
-
Gavage needles appropriate for the animal size
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their average body weight, and the desired dose (mg/kg).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Prepare the chosen vehicle (e.g., 0.5% CMC solution).
-
Create a paste: If using a mortar and pestle, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping.
-
Suspend the drug: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. If using a homogenizer, combine the powder and vehicle and homogenize until a uniform suspension is achieved.
-
Ensure homogeneity: Continue stirring the suspension using a magnetic stir plate to maintain a uniform distribution of the drug particles before and during administration.
-
Administration: Administer the suspension to the animals using an appropriate oral gavage needle. The volume administered should be calculated based on the concentration of the suspension and the individual animal's body weight.
Protocol 2: Preparation of this compound Solution for Injection
This protocol outlines the preparation of a this compound solution for parenteral administration. The choice of solvent is critical to ensure the drug is fully dissolved.
Materials:
-
This compound powder
-
Solvent (e.g., N-methyl-2-pyrrolidone, 2-pyrrolidone, liquid polyethylene glycol)[7]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Weighing scale
-
Volumetric flasks
-
Syringes and needles
Procedure:
-
Select an appropriate solvent: Based on solubility studies, choose a solvent that can dissolve this compound to the desired concentration.[7]
-
Calculate and weigh: Determine the required amount of this compound and accurately weigh it.
-
Dissolve the drug: In a sterile vial or flask, add the weighed this compound to the appropriate volume of the chosen solvent.
-
Ensure complete dissolution: Gently warm or sonicate the mixture if necessary to facilitate complete dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial for parenteral administration to ensure sterility.
-
Storage: Store the sterile solution as per stability data for the specific formulation.
-
Administration: Administer the solution using an appropriate injection technique (e.g., intramuscularly) and needle size for the animal model. The injection volume will depend on the solution's concentration and the animal's weight.
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound's primary mechanism of action involves the disruption of microtubule-dependent processes within the parasite.[8] The drug and its active metabolites, sulfoxide and sulfone, are absorbed by the fluke and inhibit the polymerization of tubulin into microtubules.[8][9] This disruption of the cytoskeleton affects various cellular functions, including motility, intracellular transport, and cell division, ultimately leading to the parasite's death.[8]
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in an animal model of fascioliasis.
Caption: Workflow for an animal efficacy study.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Fosfatriclaben: Effective dose determination and comparative efficacy assessment with closantel, this compound+ivermectin, this compound+albendazole in artificially infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Efficacy and pharmacokinetics of this compound in buffalo with induced fasciolosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NZ530286A - Anthelmintic formulations containing this compound - Google Patents [patents.google.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triclabendazole Administration in Sheep for Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of triclabendazole in sheep for experimental research purposes. The information compiled is intended to guide the design and execution of studies investigating the efficacy, pharmacokinetics, and mechanism of action of this widely used flukicide.
Introduction
This compound is a benzimidazole anthelmintic with a narrow spectrum of activity, primarily effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1][2] It is unique among benzimidazoles for its high efficacy against both mature and immature stages of these parasites.[3][4][5] These notes cover the oral administration of this compound to sheep, which is the most common route for both therapeutic and experimental purposes.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound administration in sheep, compiled from various experimental studies.
Table 1: Recommended Dosages and Efficacy of this compound in Sheep
| Dosage (mg/kg body weight) | Route of Administration | Target Stage of Fasciola hepatica | Efficacy (%) | Reference(s) |
| 10 | Oral | 4 and 13 weeks old | 100 | [7] |
| 10 | Oral | 1 to 12 weeks old (immature and adult) | 99 | [3] |
| 5 | Oral | Adult and early immature | 87 (overall reduction) | [3] |
| 10 | Oral | Susceptible strain | 99.8 | [8][9] |
| 10 | Oral | Resistant strain | 10.8 | [8][9] |
| 10 | Oral | 6-week-old infection | 99.7 | [4] |
| 10 | Oral | 14-week-old infection | 99.9 | [4] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Sheep Plasma Following Oral Administration
Following oral administration, this compound is rapidly metabolized to its active sulphoxide and sulphone metabolites. Unchanged this compound is often undetectable in plasma.[10][11]
| Metabolite | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) |
| This compound Sulphoxide | 10 | 12.8 | 24 - 36 |
| This compound Sulphone | 10 | 13.0 | 36 - 48 |
| This compound Sulphoxide | 10 | ~18 | ~20 |
| This compound Sulphone | 10 | ~12 | ~30 - 32 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound administration in sheep.
Protocol 1: Efficacy Study of this compound against Experimental Fasciola hepatica Infection in Sheep
Objective: To evaluate the efficacy of this compound against a specific stage of Fasciola hepatica infection in sheep.
Materials:
-
Healthy, fluke-free lambs
-
Metacercariae of a known Fasciola hepatica strain (e.g., susceptible or resistant)
-
This compound oral suspension (e.g., Fasinex®)[5]
-
Drenching gun
-
Fecal collection bags
-
Equipment for fecal egg counting (e.g., McMaster technique)
-
Necropsy instruments
Procedure:
-
Animal Acclimatization and Infection:
-
Acclimatize lambs to the experimental conditions for at least one week.
-
Experimentally infect each lamb with a predetermined number of Fasciola hepatica metacercariae orally.
-
-
Treatment:
-
At a specified time post-infection (e.g., 8 weeks for mature flukes), weigh each animal to accurately calculate the dosage.[8][9]
-
Divide the lambs into a treatment group and an untreated control group.
-
Administer this compound orally to the treatment group at the desired dose (e.g., 10 mg/kg body weight) using a drenching gun.[8][9][12] The control group receives a placebo or no treatment.
-
-
Monitoring and Data Collection:
-
Necropsy and Fluke Recovery:
-
Efficacy Calculation:
-
Calculate the efficacy of the treatment using the following formula:
-
Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100
-
-
Protocol 2: Pharmacokinetic Study of this compound in Sheep
Objective: To determine the plasma concentration-time profile of this compound metabolites in sheep following oral administration.
Materials:
-
Healthy sheep fitted with jugular catheters
-
This compound oral suspension
-
Drenching gun
-
Heparinized blood collection tubes
-
Centrifuge
-
Cryovials for plasma storage
-
-80°C freezer
Procedure:
-
Animal Preparation and Dosing:
-
Blood Sampling:
-
Collect blood samples from the jugular catheter into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 144, and 168 hours post-dosing.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½) for each metabolite.
-
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound in Fasciola hepatica
Caption: this compound's mechanism against Fasciola hepatica.
Diagram 2: Experimental Workflow for a this compound Efficacy Study in Sheep
Caption: Workflow for a this compound efficacy trial in sheep.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of this compound against immature and adult Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.moswrat.com [books.moswrat.com]
- 5. andrewmaskery.co.uk [andrewmaskery.co.uk]
- 6. fao.org [fao.org]
- 7. Efficacy of this compound against Fasciola hepatica in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental study on this compound resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
Application Notes and Protocols for the Measurement of Triclabendazole by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against both immature and adult stages of liver flukes (Fasciola hepatica and Fasciola gigantica). Its widespread use in veterinary and human medicine necessitates reliable and robust analytical methods for its quantification in various matrices, including pharmaceutical formulations, biological fluids (plasma, milk), and tissues. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for the determination of this compound and its metabolites due to its high sensitivity, specificity, and accuracy.
This document provides detailed application notes and protocols for the measurement of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The methods described are based on published and validated procedures and are suitable for routine analysis, quality control, and research purposes.
Method 1: Isocratic RP-HPLC for this compound in Pharmaceutical Dosage Forms
This method is a simple, selective, and accurate isocratic RP-HPLC method for the determination of this compound in veterinary pharmaceutical dosage forms.[1][2]
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile: Water (70:30, v/v)[1][2] |
| Flow Rate | 1.5 mL/min[1][2] |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1][2] |
| Run Time | 10 min[1] |
Method Validation Summary
| Parameter | Result |
| Retention Time | 4.933 min[1][2] |
| Linearity Range | 0.2 - 15 ppm (µg/mL)[1][2] |
| Correlation Coefficient (r²) | 0.999[1] |
| Precision (%RSD) | < 2% |
Method 2: Isocratic RP-HPLC for Simultaneous Determination of this compound and Ivermectin
This method is suitable for the simultaneous quantification of this compound and ivermectin in pharmaceutical suspension dosage forms.[3][4][5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | Vydac C18 (250 x 4.6 mm, 5 µm)[4][5] or equivalent |
| Mobile Phase | Acetonitrile: Methanol: Water (60:30:10, v/v/v)[4][5] |
| Flow Rate | 1.5 mL/min[4][5] |
| Detection | UV at 254 nm[4][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[5] |
| Run Time | 15 min[4][5] |
Method Validation Summary
| Parameter | This compound | Ivermectin |
| Retention Time | 2.80 min[5] | 5.66 min[5] |
| Linearity Range (mg/mL) | 0.06 - 0.14[4][5] | 0.03 - 0.05[4][5] |
| Correlation Coefficient (r) | 0.998[4][5] | 0.999[4][5] |
| Recovery (%) | 98 - 102%[4][5] | 98 - 102%[4][5] |
| Precision (%RSD) | < 2%[4] | < 2%[4] |
Method 3: Isocratic RP-HPLC for Simultaneous Determination of this compound and Levamisole
This method allows for the simultaneous analysis of this compound and levamisole in pharmaceutical preparations.
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil RP-C18 (25 cm x 0.46 cm, 5 µm) |
| Mobile Phase | Methanol: 0.1 M Sodium Sulfate (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (wavelength not specified in abstract) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 6 min |
Method Validation Summary
| Parameter | This compound | Levamisole |
| Linearity Range (µg/mL) | 25 - 75 | 18.75 - 56.25 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[4]
-
Sodium sulfate
-
Orthophosphoric acid (for pH adjustment)[7]
-
Syringe filters (0.45 µm)[4]
Preparation of Standard Solutions
Stock Solution (Method 1):
-
Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[1]
-
Dissolve and dilute to the mark with the mobile phase (Acetonitrile:Water, 70:30 v/v).[1] This yields a stock solution of 1000 µg/mL.
Working Standard Solutions (Method 1):
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.2 to 15 µg/mL.[1]
-
Use the mobile phase as the diluent.
Stock Solutions (Method 2):
-
Prepare separate stock solutions of this compound (2 mg/mL) and ivermectin (0.1 mg/mL) in methanol.[4]
-
Filter the solutions through a 0.45 µm membrane filter.[4]
Calibration Standards (Method 2):
-
For this compound, transfer aliquots of 0.3, 0.4, 0.5, 0.6, and 0.7 mL of the 2 mg/mL stock solution into a series of 10 mL volumetric flasks and dilute with methanol.[4]
-
For ivermectin, transfer aliquots of 1.5, 1.75, 2.0, 2.25, and 2.5 mL of the 0.1 mg/mL stock solution into a series of 5 mL volumetric flasks and dilute with methanol.[4]
Sample Preparation
Pharmaceutical Suspension (Method 2):
-
Accurately weigh a quantity of the suspension equivalent to 50 mg of this compound.[4]
-
Transfer to a suitable container, add 10 mL of methanol, and sonicate for 5 minutes.[4]
-
Filter the solution through Whatman No. 41 filter paper.[4]
-
Wash the residue with two 5 mL portions of methanol and combine the filtrates.[4]
-
Make up the final volume to 25 mL with methanol (resulting in a 2 mg/mL solution).[4]
-
Further dilute 0.5 mL of this solution to 10 mL with methanol to get a final concentration of 0.1 mg/mL.[4]
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[4]
Bovine Milk (for this compound and its metabolites):
-
Homogenize a milk sample with anhydrous sodium sulfate and acetonitrile, followed by centrifugation.[8]
-
Isolate the supernatant, wash with n-hexane saturated with acetonitrile, and then evaporate to dryness.[8]
-
Dissolve the residue in a mixture of 0.1 M potassium dihydrogenophosphate and 0.1 M sodium hydrogencarbonate.[8]
-
Clean up the sample using a Bond Elut C18 solid-phase extraction cartridge.[8]
HPLC Analysis Workflow
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of RP-HPLC Method for Simultaneous Determination of this compound and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Triclabendazole Use in Cell Culture for Parasitology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclabendazole (TCBZ) is a benzimidazole anthelmintic with potent activity against various parasitic flukes, most notably Fasciola hepatica (the common liver fluke). It is unique among benzimidazoles for its efficacy against both mature and immature stages of this parasite. In parasitology research, in vitro cell culture systems are invaluable for studying the biology of parasites, their interactions with host cells, and for screening potential new drugs. This document provides detailed application notes and protocols for the use of this compound in the in vitro culture of parasites, with a primary focus on Fasciola hepatica and additional applications for Leishmania.
Mechanism of Action
This compound's primary mechanism of action involves the disruption of microtubule polymerization in the parasite's cells.[1][2] Once administered or introduced into the culture, TCBZ is metabolized to its active sulfoxide and less active sulfone metabolites.[1] The active sulfoxide metabolite binds to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption of the microtubular cytoskeleton has several downstream consequences:
-
Impaired Intracellular Transport: Vesicle and organelle transport within the cells is hindered, affecting nutrient uptake and waste removal.
-
Disruption of Cell Division: Mitosis is inhibited due to the failure of spindle fiber formation.
-
Loss of Cell Structure and Motility: The compromised cytoskeleton leads to a loss of cell shape, impaired motility, and tegumental damage.[1]
-
Inhibition of Energy Metabolism: TCBZ has also been shown to interfere with key enzymes in the parasite's energy metabolism, leading to a reduction in ATP production.[1][3]
These cellular disruptions ultimately lead to paralysis and death of the parasite.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the effects of this compound and its metabolites.
Table 1: Effective Concentrations of this compound and Metabolites on Fasciola hepatica
| Compound | Parasite Stage | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Adult | 10-25 µM | 24 hours | Strong inhibition of motility | [2] |
| This compound | Juvenile | 5 mg/kg (in vivo) | 1 week post-treatment | 12.8% reduction in worm burden | |
| This compound Sulfoxide | Adult | 15 µg/mL | 24 hours | Tegumental disruption | |
| This compound Sulfoxide | Adult | 50 µg/mL | 6-12 hours | Ultrastructural changes in vitelline cells | [4] |
| This compound Sulfoxide | Juvenile | 30 µg/mL | 72 hours | No significant effect on viability | [5] |
| This compound Sulfone | Adult | 15 µg/mL | 24 hours | Tegumental disruption | [5] |
Table 2: In Vitro Motility Score of Adult Fasciola hepatica Exposed to this compound Sulfoxide
| Concentration | Time (hours) | Motility Score (0-3) |
| Control (0.2% DMSO) | 48 | 3 (Good motility) |
| 0.5% DMSO | 48 | Reduced viability |
| 10-25 µM TCBZ | 24 | Significantly reduced motility |
Motility Score: 3 = Good motility (fast, intense movements), 2 = Reduced motility (slow, low intensity), 1 = Very reduced motility (only peripheral movement), 0 = Immobile/Dead.
Experimental Protocols
Preparation of this compound and Metabolite Stock Solutions
Materials:
-
This compound (TCBZ) powder
-
This compound sulfoxide (TCBZ-SO) powder
-
This compound sulfone (TCBZ-SO2) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
This compound Stock (10 mM):
-
Weigh out 3.59 mg of TCBZ powder (MW: 359.65 g/mol ).
-
Dissolve in 1 mL of DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
This compound Sulfoxide Stock (10 mM):
-
Weigh out 3.75 mg of TCBZ-SO powder (MW: 375.65 g/mol ).
-
Dissolve in 1 mL of DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Store at -20°C in aliquots.
-
-
This compound Sulfone Stock (10 mM):
-
Weigh out 3.91 mg of TCBZ-SO2 powder (MW: 391.65 g/mol ).
-
Dissolve in 1 mL of DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Store at -20°C in aliquots.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.5%, as higher concentrations can be toxic to the parasites.
In Vitro Culture of Adult Fasciola hepatica
Materials:
-
Adult Fasciola hepatica (obtained from bile ducts of infected animals)
-
RPMI-1640 or DMEM medium
-
Penicillin-Streptomycin solution (100x)
-
Gentamicin solution
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Stereomicroscope
Protocol:
-
Parasite Collection and Washing:
-
Collect adult flukes from the bile ducts of infected livers.
-
Wash the flukes extensively in pre-warmed (37°C) phosphate-buffered saline (PBS) to remove bile and host debris.
-
-
Culture Medium Preparation:
-
Prepare the culture medium (RPMI-1640 or DMEM) supplemented with 1% Penicillin-Streptomycin and 0.1 mg/mL gentamicin.
-
Warm the medium to 37°C.
-
-
Culturing:
-
Place one adult fluke per well in a 6-well or 24-well plate.
-
Add a minimum of 3 mL of culture medium per fluke.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 24-48 hours.
-
In Vitro Culture of Fasciola hepatica Newly Excysted Juveniles (NEJs)
Materials:
-
Fasciola hepatica metacercariae
-
Excystment medium (1.2% w/v sodium bicarbonate, 0.9% w/v sodium chloride, 0.2% w/v sodium tauroglycocholate, 0.07% v/v concentrated HCl, 0.006% w/v L-cysteine)
-
RPMI-1640 medium
-
Chicken serum (optional, for long-term culture)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Excystment:
-
Treat metacercariae with 2% sodium hypochlorite for up to 8 minutes to remove the outer cyst wall.
-
Wash the metacercariae three times with deionized water.
-
Incubate in the excystment medium for 2 hours at 37°C with 5% CO₂ to allow the NEJs to emerge.
-
-
Culturing:
-
Collect the motile NEJs and wash them in pre-warmed RPMI-1640.
-
Plate the NEJs in 96-well plates at a desired density (e.g., 5-10 NEJs per well) in RPMI-1640.
-
For longer-term culture and development, the medium can be supplemented with 50% chicken serum.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Triclabendazole Formulations in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of formulation strategies to enhance the oral delivery of triclabendazole, a benzimidazole anthelmintic with low aqueous solubility. The following sections detail various formulation approaches, their impact on pharmacokinetic parameters, and step-by-step protocols for their preparation and evaluation in a research setting.
Formulation Strategies to Enhance Oral Bioavailability
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II/IV drug, meaning it exhibits low solubility and variable permeability, which presents a significant challenge for effective oral dosage form development.[1][2] Research efforts have focused on overcoming this limitation through advanced formulation techniques, primarily solid dispersions and cyclodextrin inclusion complexes, to improve its dissolution and, consequently, its bioavailability.
Solid Dispersions
Solid dispersions are a common strategy to enhance the dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at the molecular level. For this compound, polymers such as Poloxamer 407 (P407) and polyvinylpyrrolidone (PVP) have been investigated.[2][3] The formation of a solid dispersion can lead to the drug being present in an amorphous state, which has higher energy and greater solubility than its crystalline form.[2] Studies have shown that solid dispersions of this compound with P407 can significantly increase its solubility.[2]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, to form inclusion complexes. This encapsulation shields the drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate. The formation of these complexes can be achieved through various methods, including co-precipitation, kneading, and freeze-drying.[4][5]
Data Presentation: Pharmacokinetic Parameters
The formulation of this compound significantly impacts its pharmacokinetic profile. The parent drug is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites.[6] The following tables summarize key pharmacokinetic parameters from a comparative study of different oral this compound formulations in cattle.
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide in Heifers Following a Single Oral Dose (12 mg/kg)
| Formulation | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) |
| Reference (Fasinex®) | 12.5 ± 2.1 | 24 | 418.1 ± 111.5 |
| Test I | 11.8 ± 3.5 | 24 | 435.5 ± 145.2 |
| Test II | 8.3 ± 2.9 | 36 | 268.9 ± 99.8 |
| Test III | 14.3 ± 4.6 | 36 | 619.9 ± 187.4 |
| Test IV | 13.9 ± 3.8 | 36 | 683.4 ± 201.7 |
Data adapted from a pharmacokinetic evaluation study in heifers. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound oral formulations.
Protocol for Preparation of this compound Solid Dispersion (Fusion Method)
This protocol describes the preparation of a solid dispersion of this compound with Poloxamer 407 using the fusion method.[6][7]
Materials:
-
This compound powder
-
Poloxamer 407 (P407)
-
Heating mantle with magnetic stirrer
-
Glass beaker
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of this compound and Poloxamer 407 (e.g., 1:9 w/w ratio).[3]
-
Place the Poloxamer 407 in a glass beaker and melt it on a heating mantle at approximately 60-70°C with continuous stirring.
-
Once the polymer is completely melted, gradually add the this compound powder to the molten polymer while stirring continuously to ensure a homogenous mixture.
-
Continue stirring for 15-20 minutes to allow for complete dissolution of the drug in the molten carrier.
-
Remove the beaker from the heating mantle and immediately place it in an ice bath to rapidly solidify the mixture.
-
Once solidified, scrape the solid dispersion from the beaker.
-
Grind the solid mass into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.[4][5]
Materials:
-
This compound powder
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven
Procedure:
-
Weigh the this compound and cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the this compound powder to the cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes. The consistency of the paste should be maintained by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to ensure uniform particle size.
-
Store the prepared inclusion complex in a desiccator.
Protocol for In Vitro Dissolution Testing
This protocol is based on the USP dissolution test for immediate-release solid oral dosage forms.[8][9][10]
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
This compound formulation (tablet or powder)
-
Dissolution medium: 0.1 M HCl
-
Syringes with filters
-
HPLC system for analysis
Procedure:
-
Prepare 900 mL of 0.1 M HCl dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.[8]
-
Introduce a single dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium using a syringe fitted with a filter.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Protocol for In Vivo Pharmacokinetic Study (Oral Gavage in Rats)
This protocol provides a general framework for conducting an oral pharmacokinetic study of a this compound formulation in rats.[11][12][13]
Materials and Equipment:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Animal balance
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
HPLC system for plasma analysis
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
On the day of the study, weigh each rat to determine the exact dosing volume.
-
Prepare the this compound formulation to the desired concentration.
-
Administer the formulation to each rat via oral gavage at a dose of 10 mg/kg.[11]
-
At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of this compound and its sulfoxide and sulfone metabolites using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol for HPLC Analysis of this compound and its Metabolites in Plasma
This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and its primary metabolites.[1][14][15]
Materials and Equipment:
-
HPLC system with UV or MS/MS detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Vials for autosampler
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm or MS/MS with appropriate transitions for each analyte.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the concentrations of this compound, this compound sulfoxide, and this compound sulfone by comparing their peak areas to those of a standard curve prepared in drug-free plasma.
-
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of this compound as a factor determining the activity of its solid dispersions with polymers | Khalikov | Russian Journal of Parasitology [vniigis.elpub.ru]
- 4. oatext.com [oatext.com]
- 5. humapub.com [humapub.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 10. uspnf.com [uspnf.com]
- 11. fao.org [fao.org]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Development of RP-HPLC Method for Simultaneous Determination of this compound and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Triclabendazole Effects on Fasciola in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclabendazole (TCBZ) is a benzimidazole anthelmintic renowned for its high efficacy against both mature and immature stages of the liver fluke, Fasciola hepatica and Fasciola gigantica.[1] It is the drug of choice for treating fascioliasis in both livestock and humans.[2][3] However, the emergence of TCBZ resistance in Fasciola populations worldwide poses a significant threat to its continued efficacy.[1][4][5] To understand the mechanisms of action, investigate resistance, and develop new flukicides, robust animal models are indispensable. This document provides detailed application notes and protocols for using various animal models to study the effects of this compound on Fasciola.
Animal Models for Fasciola Research
The selection of an appropriate animal model is critical and depends on the specific research objectives, such as studying the parasite's life cycle, drug efficacy, or host-parasite interactions.[6]
-
Ruminants (Sheep and Cattle): As natural hosts, sheep and cattle are the most relevant models for studying fascioliasis in a clinical and production context.[2] They are essential for efficacy studies of commercial drug formulations and for understanding the pharmacokinetics of this compound and its metabolites.[7][8] However, their large size, long lifespan, and high maintenance costs can be prohibitive for some research applications.
-
Rodents (Rats and Mice): Rats and mice are widely used laboratory models due to their small size, short generation time, and ease of handling.[6][9] They are particularly useful for initial drug screening, mechanism of action studies, and investigating the genetic basis of drug resistance.[10][11] Sprague-Dawley (SD) rats are considered a suitable model as they are tolerant to infection and allow for the completion of the F. hepatica life cycle.[6] Kunming mice have also been used, although they are more susceptible to the acute phase of the infection.[6]
-
Rabbits: Rabbits are another viable laboratory animal model for F. hepatica infection.[6][9] They are susceptible to infection and can be used for studying the parasite's development and the host's pathological response.[6] However, they can be more susceptible to acute fascioliasis compared to rats.[6]
Data Presentation
Table 1: Recommended this compound Dosages in Different Animal Models
| Animal Model | Route of Administration | Recommended Dose (mg/kg body weight) | Target Fasciola Stages | Reference(s) |
| Sheep & Goats | Oral | 10 | Early immature, immature, and adult | [8][12][13] |
| Cattle | Oral (drench) | 12 | Early immature, immature, and adult | [8][13][14] |
| Rats (experimental) | Oral | 10 | Adult | [11][15] |
| Pigs (experimental) | Oral | 30 (single dose, ineffective against T. solium) | Not effective against Taenia solium cysticercosis | [16] |
Table 2: Efficacy of this compound Against Fasciola hepatica in Cattle
| Fluke Age (weeks) | This compound Dose (mg/kg) | Mean Efficacy (%) | Reference(s) |
| 1 | 12 | 88.1 | [14] |
| 2 | 12 | 95.3 | [14] |
| 4 | 12 | 90.7 | [14] |
| 6 | 12 | 87.5 | [14] |
| 8 | 12 | 95.7 | [14] |
| 10-12 | 12 | 100 | [14] |
Table 3: Pharmacokinetic Parameters of this compound Metabolites in Cattle and Sheep (Oral Dose: 10 mg/kg)
| Parameter | TCBZ-SO (Cattle) | TCBZ-SO (Sheep) | TCBZ-SO2 (Cattle) | TCBZ-SO2 (Sheep) | Reference(s) |
| Cmax (µg/mL) | ~30 | ~30 | ~5 | ~5 | [7][17] |
| Tmax (hours) | ~24 | ~24 | ~48 | ~48 | [7][17] |
| AUC (µg.h/mL) | Did not differ between species | Did not differ between species | Higher in calves | Lower than in calves | [7] |
TCBZ-SO: this compound sulfoxide (active metabolite) TCBZ-SO2: this compound sulfone
Experimental Protocols
Protocol 1: Experimental Infection of Rats with Fasciola hepatica Metacercariae
Objective: To establish a patent F. hepatica infection in rats for subsequent drug efficacy studies.
Materials:
-
Sprague-Dawley (SD) rats (male, 30 days old)[10]
-
Viable F. hepatica metacercariae
-
Oral gavage needle
-
Animal housing facilities
Procedure:
-
Acclimatize rats to the laboratory conditions for at least one week before infection.
-
Infect each rat orally with 15-20 viable metacercariae suspended in a small volume of water using an oral gavage needle.[10]
-
House the infected animals under standard conditions with ad libitum access to food and water.
-
Monitor the animals for clinical signs of fascioliasis.
-
Confirm the patency of infection by detecting F. hepatica eggs in the feces, which typically appear around 8-9 weeks post-infection.[10]
Protocol 2: In Vivo Efficacy Testing of this compound in Experimentally Infected Rats
Objective: To evaluate the efficacy of this compound against adult F. hepatica in a rat model.
Materials:
-
Experimentally infected rats with patent F. hepatica infection (from Protocol 1)
-
This compound suspension
-
Vehicle control (e.g., water with a suspending agent)
-
Oral gavage needle
-
Necropsy instruments
Procedure:
-
At 12 weeks post-infection, randomly allocate the infected rats into treatment and control groups.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to the treatment group.[11]
-
Administer an equivalent volume of the vehicle to the control group.
-
Euthanize all animals at a predetermined time point post-treatment (e.g., 3 weeks).[11]
-
Perform necropsy and carefully recover all flukes from the bile ducts and liver parenchyma.
-
Count the number of viable flukes in each animal.
-
Calculate the percentage of efficacy using the following formula: Efficacy (%) = [ (Mean number of flukes in control group - Mean number of flukes in treated group) / Mean number of flukes in control group ] x 100
Protocol 3: Histopathological Examination of Fasciola hepatica After this compound Treatment
Objective: To assess the morphological changes induced by this compound on the tegument and gut of F. hepatica.
Materials:
-
Adult F. hepatica flukes recovered from treated and untreated animals (from Protocol 2)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Ethanol series for dehydration
-
Xylene for clearing
-
Paraffin wax for embedding
-
Microtome
-
Glass slides
-
Staining solutions (e.g., Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Immediately after recovery, fix the flukes in 10% neutral buffered formalin.
-
Process the fixed flukes through a graded series of ethanol for dehydration.
-
Clear the specimens in xylene and embed them in paraffin wax.
-
Section the embedded flukes at a thickness of 5-7 µm using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin.
-
Examine the stained sections under a light microscope to observe any histopathological changes in the tegument, spines, and intestinal epithelium of the flukes from the treated group compared to the control group.[2][18] Key changes to look for include swelling and disruption of the tegument, spine damage, and detachment of the intestinal epithelium.[2][18]
Mandatory Visualization
Caption: Experimental workflow for in vivo efficacy testing of this compound in a rat model.
Caption: Proposed mechanism of action and resistance of this compound in Fasciola hepatica.
References
- 1. Avens Publishing Group - Review on this compound Resistance in Fasciola [avensonline.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Mass Drug Administration of this compound for Fasciola Hepatica in Bolivia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 5. Current Threat of this compound Resistance in Fasciola hepatica - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. Exploration of animal models to study the life cycle of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Liver Functions and Molecular Identification of Fasciola hepatica from Experimentally Infected Rat Model [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. fao.org [fao.org]
- 13. fao.org [fao.org]
- 14. The efficacy of this compound and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of activity of this compound against Taenia solium metacestode in naturally infected pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of this compound Efficacy Against Fasciola hepatica by Histopathological Changes Induced in Tegument and Gut of Flukes | Journal of Advanced Veterinary Research [advetresearch.com]
Application Notes and Protocols for Triclabendazole Quantification in Parasite Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of triclabendazole (TCBZ) and its primary active metabolites, this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2), in parasite tissue samples. The methodologies outlined are crucial for pharmacokinetic studies, residue analysis, and understanding the mechanism of action of this potent flukicide.
Introduction
This compound is a benzimidazole anthelmintic with high efficacy against immature and adult stages of the liver fluke, Fasciola hepatica.[1][2] After administration, this compound is rapidly metabolized in the host to its sulfoxide and sulfone derivatives, which are considered the active forms of the drug.[3][4][5] Accurate quantification of the parent drug and its metabolites within the parasite is essential for evaluating drug efficacy, investigating resistance mechanisms, and conducting drug development studies. The primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Microtubule Disruption
This compound's mechanism of action involves its binding to the β-tubulin subunit of the parasite's microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential cellular structures for maintaining cell shape, intracellular transport, and cell division. The disruption of microtubule formation leads to ultrastructural damage within the parasite's cells, ultimately causing paralysis and death.[6]
Caption: this compound's mechanism of action in a parasite cell.
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound and its metabolites in various biological matrices.
Table 1: HPLC-UV Method Performance in Fasciola hepatica Tissue
| Analyte | Linearity Range (nmol/100 mg protein) | Correlation Coefficient (r) | Limit of Detection (LOD) (nmol/100 mg protein) | Extraction Efficiency (%) |
| This compound (TCBZ) | 0.272 - 16.331 | 0.996 - 1.000 | 0.007 - 0.079 | > 71% |
| TCBZ Metabolites | 0.272 - 16.331 | 0.996 - 1.000 | 0.007 - 0.079 | > 71% |
| Data sourced from a study on the quantitative determination of this compound and its metabolites in the liver fluke, F. hepatica.[7] |
Table 2: LC-MS/MS Method Performance in Bovine Tissue
| Analyte | Spiked Levels (mg/kg) | Recovery (%) | Precision (<%) | Limit of Quantification (LOQ) (mg/kg) |
| Keto-triclabendazole | 0.01 and MRLs | 81 - 102 | < 10 | 0.01 |
| This method involves the oxidation of this compound and its metabolites to keto-triclabendazole as a marker residue.[8][9] |
Table 3: LC-MS/MS Method Performance in Ovine Plasma
| Analyte | Concentration Range (µg/mL) | Linearity (r) | Precision (CV%) | Accuracy (bias%) |
| TCBZ Sulfoxide | 1 - 100 | > 0.9939 | < 8.9 | < 8.9 |
| This method was developed for the determination of this compound sulfoxide in ovine plasma.[10] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Fasciola hepatica by HPLC-UV
This protocol is adapted from a validated method for the simultaneous measurement of this compound and its sulfo- and hydroxy-metabolites in liver fluke tissue.[6][7]
1. Sample Preparation: Tissue Homogenization and Extraction
-
Materials:
-
Fasciola hepatica tissue samples
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Tissue homogenizer
-
-
Procedure:
-
Weigh the parasite tissue samples.
-
Homogenize the tissue in phosphate buffer.
-
Perform a liquid-liquid extraction by adding acetonitrile to the tissue homogenate.
-
Vortex the mixture vigorously.
-
Centrifuge the sample to precipitate proteins and separate the organic phase.
-
Carefully collect the acetonitrile supernatant for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and ammonium acetate buffer.
-
Detection Wavelength: 300 nm.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As appropriate for the instrument.
-
-
Quantification:
-
Prepare calibration standards of this compound and its metabolites in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analytes in the tissue samples by interpolating their peak areas from the calibration curve.
-
Caption: Experimental workflow for HPLC-UV analysis.
Protocol 2: Quantification of this compound Residues in Bovine Tissue by LC-MS/MS
This protocol is based on a method for the total determination of this compound and its metabolites in bovine tissues by converting them to a single marker residue, keto-triclabendazole.[8][9]
1. Sample Preparation: Digestion, Extraction, and Oxidation
-
Materials:
-
Bovine tissue (muscle, fat, liver)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
n-hexane
-
Acetonitrile
-
Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Acetic acid
-
Strong cation exchange (MCX) solid-phase extraction (SPE) cartridges
-
-
Procedure:
-
Digest the tissue sample with hot sodium hydroxide to release bound residues.
-
Extract the target compounds from the digest with ethyl acetate.
-
Defat the extract by liquid-liquid partitioning with n-hexane and acetonitrile.
-
Oxidize the this compound and its metabolites to keto-triclabendazole using hydrogen peroxide in an ethanol and acetic acid mixture. Optimal conditions for this oxidation are an incubation time of 16 hours at 90°C.[8][9]
-
Clean up the reaction mixture using an Oasis MCX SPE cartridge.
-
Elute the analyte and evaporate to dryness, then reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
LC-MS/MS system with a tandem quadrupole mass spectrometer
-
Positive electrospray ionization (ESI) source
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., with formic acid or trifluoroacetic acid).
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for keto-triclabendazole.
-
-
Quantification:
-
Prepare matrix-matched calibration standards.
-
Construct a calibration curve and quantify the keto-triclabendazole in the samples.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The protocols described provide robust and validated methods for the quantification of this compound and its metabolites in parasite and host tissues. The choice of method, either HPLC-UV or LC-MS/MS, will depend on the required sensitivity, selectivity, and the specific goals of the research. Adherence to these detailed protocols will enable researchers to obtain accurate and reproducible data, which is fundamental for advancing the understanding of this compound's pharmacology and for the development of new anthelmintic strategies.
References
- 1. Maximum residue level validation of this compound marker residues in bovine liver, muscle and milk matrices by ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of this compound and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total determination of this compound and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Triclabendazole Resistance in Fasciola hepatica
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with triclabendazole (TCBZ) resistance in the liver fluke, Fasciola hepatica.
Troubleshooting Guides
This section provides step-by-step guidance to address specific problems encountered during experimental work on TCBZ resistance.
Issue 1: Suspected this compound Treatment Failure in an in vivo study.
Question: My in vivo this compound treatment did not reduce fluke burden as expected. How can I determine if this is due to drug resistance?
Answer:
Treatment failure can be attributed to several factors, including incorrect dosage, faulty equipment, or the presence of TCBZ-resistant flukes.[1][2] A systematic approach is necessary to confirm resistance.
Experimental Workflow for Investigating TCBZ Treatment Failure:
Caption: Workflow for troubleshooting suspected this compound resistance.
Detailed Methodologies:
-
Faecal Egg Count Reduction Test (FECRT): This is the most common in vivo method to assess anthelmintic efficacy.[1][3]
-
Collect individual fecal samples from a representative group of animals (e.g., 10-15) before treatment.
-
Administer this compound at the correct dosage based on individual animal weight.
-
Collect fecal samples from the same animals 14 to 21 days post-treatment.[2]
-
Determine the number of fluke eggs per gram (EPG) of feces for each pre- and post-treatment sample.
-
Calculate the percentage reduction in EPG for each animal and the group average. A reduction of less than 95% is indicative of resistance.[2][4]
-
-
Coproantigen Reduction Test: This test measures fluke antigens in feces and can detect infections earlier than FECRT.[1][2]
-
Collect individual fecal samples before treatment.
-
Treat animals with this compound.
-
Collect samples from the same animals three weeks post-treatment.[4]
-
Analyze samples using a commercially available coproantigen ELISA kit.
-
A successful treatment should result in a significant reduction (ideally >90%) in coproantigen levels.[4]
-
Issue 2: An in vitro assay shows conflicting results for TCBZ susceptibility.
Question: I am getting variable results in my in vitro this compound susceptibility assays. What could be the cause?
Answer:
Inconsistent results in in vitro assays can arise from several factors related to the parasites, the drug, or the experimental setup.
Troubleshooting In Vitro Assay Variability:
| Potential Cause | Recommended Action |
| Fluke Viability | Ensure flukes are healthy and collected from a consistent source. Use a standardized recovery and maintenance protocol. |
| Drug Preparation | Prepare fresh drug solutions for each experiment. Ensure complete solubilization of this compound and its metabolites (e.g., TCBZ sulphoxide). |
| Assay Conditions | Standardize incubation time, temperature, and media composition. Ensure consistent pH and gas environment. |
| Solvent Effects | Include a solvent-only control to account for any effects of the drug vehicle on the flukes. |
| Observer Bias | Use blinded observers for scoring motility or viability, especially for subjective endpoints. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Fasciola hepatica?
A1: The exact mechanisms of TCBZ resistance are still under investigation, but several key areas have been identified.[5][6] These include:
-
Changes in drug uptake/efflux: Resistant flukes may have altered drug transport mechanisms, leading to reduced intracellular concentrations of this compound and its active metabolite, this compound sulphoxide (TCBZ-SO).[3][7] Overexpression of P-glycoprotein (Pgp) efflux pumps is a suspected mechanism.[3][8]
-
Alterations in the drug target: While the primary target is believed to be β-tubulin, leading to disruption of microtubules, studies have not consistently found mutations in the β-tubulin gene of resistant flukes that are analogous to those in resistant nematodes.[3][9]
-
Changes in drug metabolism: Resistant flukes might metabolize the drug differently, potentially leading to faster detoxification.[3]
Proposed Signaling Pathway for TCBZ Action and Resistance:
Caption: Proposed mechanism of TCBZ action and resistance in F. hepatica.
Q2: Are there any known molecular markers for TCBZ resistance?
A2: Yes, research has identified genetic markers associated with TCBZ resistance. A major locus of approximately 3.2 Mbp has been identified that confers resistance.[10][11] This region contains 30 genes, with several being prime candidates for involvement in resistance, including:
-
ABCB1 (ATP-binding cassette subfamily B member 1): A P-glycoprotein involved in drug efflux.[11]
-
Genes involved in transmembrane signaling: Such as GTP-Ras-adenylyl cyclase and EGF-like proteins.[10][11]
-
Fatty acid binding protein (FABP): Potentially involved in drug storage and sequestration.[10][11]
A set of 30 genetic markers has been identified that can distinguish between drug-sensitive and drug-resistant parasites with high accuracy.[12]
Q3: Can this compound resistance be reversed?
A3: Some studies have shown that TCBZ resistance can be reversed in vitro. Co-incubation of resistant flukes with P-glycoprotein inhibitors, such as ivermectin or R(+)-verapamil, has been shown to increase the intracellular concentration of this compound and its metabolites, restoring susceptibility.[3][7][8] This suggests that drug efflux pumps play a significant role in the resistance phenotype.[8]
Quantitative Data Summary: In Vitro Drug Accumulation
The following table summarizes the findings from a study comparing the accumulation of this compound (TCBZ) and its sulfoxide metabolite (TCBZSO) in susceptible and resistant flukes, and the effect of ivermectin.[7]
| Fluke Strain | Compound | Concentration (nmol/g) without Ivermectin | Concentration (nmol/g) with Ivermectin |
| Susceptible | TCBZ | Higher | Not significantly different |
| Resistant | TCBZ | Lower | Increased |
| Susceptible | TCBZSO | Higher | Not significantly different |
| Resistant | TCBZSO | Lower | Increased |
Q4: What alternative flukicides can be used if TCBZ resistance is confirmed?
A4: If TCBZ resistance is confirmed, it is crucial to rotate to a different class of flukicide.[1] Alternative active ingredients include:
-
Closantel
-
Nitroxynil
-
Oxyclozanide
It is important to note the spectrum of activity of these alternatives, as they may not be effective against all life stages of the liver fluke, unlike this compound.[1]
Q5: How can the development of this compound resistance be slowed down?
A5: Strategies to mitigate the development and spread of TCBZ resistance include:
-
Rotating flukicides: Avoid the repeated use of the same drug class.[1]
-
Correct dosage: Ensure accurate dosing based on animal weight to prevent underdosing.[1]
-
Appropriate treatment timing: Treat animals based on veterinary advice and fluke forecasts.[1]
-
Quarantine new animals: Treat and isolate new animals before introducing them to the main herd/flock.
-
Integrated parasite management: Combine chemical treatments with pasture management to reduce fluke exposure.[13]
References
- 1. This compound Resistance in Liver Fluke - Vet Verified [vetverified.com]
- 2. Efficacy of flukicides against Fasciola hepatica and first report of this compound resistance on German sheep farms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avensonline.org [avensonline.org]
- 4. scops.org.uk [scops.org.uk]
- 5. Identification of putative markers of this compound resistance by a genome-wide analysis of genetically recombinant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance-induced changes in this compound transport in Fasciola hepatica: ivermectin reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with this compound | Parasitology | Cambridge Core [cambridge.org]
- 10. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 12. New drug resistance marker identified in liver fluke parasite - John T. Milliken Department of Medicine [internalmedicine.wustl.edu]
- 13. magonlinelibrary.com [magonlinelibrary.com]
Technical Support Center: Enhancing Triclabendazole Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of triclabendazole for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in vitro experiments?
A1: this compound is a highly lipophilic compound with very low aqueous solubility (approximately 0.24 μg/mL).[1] This inherent characteristic makes it challenging to prepare solutions at concentrations suitable for in vitro assays without precipitation, especially when introducing it into aqueous cell culture media. It is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound, indicating low solubility and variable permeability.[2][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[5][6][7][8] It is capable of dissolving this compound at high concentrations. For instance, a stock solution of 72 mg/mL (200.18 mM) in DMSO has been reported.[5] Ethanol is another organic solvent that can be used, with a reported solubility of ≥34.67 mg/mL.[6] However, care should be taken as moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[5]
Q3: My this compound precipitates when I add my DMSO stock solution to the aqueous cell culture medium. What can I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically below 0.5% v/v) to minimize solvent toxicity to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility. A pilot experiment to determine the maximum tolerable DMSO concentration for your specific cell line is advisable.
-
Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to the medium, perform one or more serial dilutions in the culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Incorporate solubilizing agents: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), has been shown to significantly enhance the aqueous solubility of this compound.[1][2][3] These molecules have a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic drugs like this compound, thereby increasing their solubility in water.[1][9][10]
Q4: How much can cyclodextrins improve the solubility of this compound?
A4: Studies have demonstrated a substantial increase in this compound solubility with the use of cyclodextrins. For example, HP-β-CD and Me-β-CD have been reported to improve solubility by up to 256-fold and 341-fold, respectively.[1][2][3] Even a 1:2 Molar ratio of this compound to Me-β-CD can lead to a significant enhancement in dissolution.[2][3]
Troubleshooting Guides
Problem: Precipitate formation during preparation of the final working solution.
This guide provides a logical workflow to troubleshoot and resolve precipitation issues when preparing aqueous working solutions of this compound from an organic stock.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (0.24 μg/mL) | [1][4] |
| DMSO | 72 mg/mL (200.18 mM) | [5] |
| DMSO | ≥15.7 mg/mL | [6][8] |
| DMSO | Approx. 10 mM | [7] |
| Ethanol | 36 mg/mL | [5] |
| Ethanol | ≥34.67 mg/mL | [6] |
| Methanol | Soluble | [11] |
| 2-pyrrolidone | >500 mg/mL | [12] |
| Polyethylene glycol (PEG 400) | >500 mg/mL | [12] |
Table 2: Improvement of this compound Aqueous Solubility with Cyclodextrins.
| Cyclodextrin | Molar Ratio (TCBZ:CD) | Fold Increase in Solubility | Reference(s) |
| β-cyclodextrin (β-CD) | Not specified | 16-fold | [1] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified | up to 256-fold | [1][2][3] |
| Methyl-β-cyclodextrin (Me-β-CD) | Not specified | up to 341-fold | [1][2][3] |
| HP-β-CD | 1:2 | Higher dissolution than 1:1 | [1][2] |
| Me-β-CD | 1:2 | Higher dissolution than 1:1 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder (MW: 359.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound. This will yield a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution using HP-β-Cyclodextrin
This protocol provides a method for preparing a this compound working solution in cell culture medium with enhanced solubility using HP-β-cyclodextrin.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes
Procedure:
-
Prepare HP-β-CD Solution: Prepare a sterile solution of HP-β-CD in your desired cell culture medium or PBS. The concentration will depend on the desired final concentration of this compound and the molar ratio you aim for (e.g., a 1:2 molar ratio of TCBZ to HP-β-CD).
-
Complex Formation:
-
In a sterile tube, add the required volume of the HP-β-CD solution.
-
While vortexing, slowly add the required volume of the this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
-
Preparation of Final Working Solution:
-
This complex solution can now be further diluted with cell culture medium to achieve the final desired working concentration of this compound for your in vitro assay.
-
-
Control Preparation: It is crucial to prepare a vehicle control containing the same final concentrations of DMSO and HP-β-CD in the cell culture medium to account for any effects of the solvent and cyclodextrin on the cells.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Solving the Delivery Problems of this compound Using Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. fao.org [fao.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Triclabendazole Dosage to Overcome Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing triclabendazole (TCBZ) dosage in the face of drug resistance in Fasciola species.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our in vivo experiments. What are the potential causes?
A1: Reduced efficacy of this compound is primarily attributed to the development of resistance in Fasciola hepatica. The main mechanisms of resistance include:
-
Altered Drug Target: While this compound's active metabolite, this compound sulphoxide, is thought to bind to β-tubulin, disrupting microtubule formation, mutations in the target protein in resistant flukes are still under investigation.
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoproteins (P-gp) can actively remove the drug from the parasite's cells, reducing its intracellular concentration.
-
Enhanced Drug Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450 (CYP450), can lead to faster detoxification of the active drug metabolites into inactive forms.
In some cases, what appears to be resistance can be due to issues with drug administration, such as incorrect dosage or poor absorption by the host animal.[1]
Q2: How can we confirm this compound resistance in our Fasciola isolate?
A2: Both in vivo and in vitro methods can be used to confirm this compound resistance:
-
In Vivo Method: The Fecal Egg Count Reduction Test (FECRT) is a widely used method. It compares the number of Fasciola eggs in fecal samples before and after treatment. A reduction of less than 90-95% is indicative of resistance.[2][3]
-
In Vitro Methods:
-
Egg Hatch Assay (EHA): This assay assesses the ability of eggs from a suspected resistant isolate to hatch in the presence of varying concentrations of this compound.[1]
-
Larval Motility/Viability Assays: The motility and survival of larval stages are monitored after exposure to different drug concentrations.
-
Adult Fluke Motility/Viability Assays: Adult flukes are incubated in media containing this compound or its active metabolites, and their motility and survival are scored over time.
-
Q3: What are the current strategies to overcome this compound resistance?
A3: Several strategies are being explored to combat this compound resistance:
-
Dosage Optimization: In some cases, increasing the dose of this compound may overcome low-level resistance, but this needs to be balanced with potential host toxicity.
-
Combination Therapy: Combining this compound with other anthelmintics or with compounds that inhibit resistance mechanisms is a promising approach.[1]
-
Alternative Flukicides: Using other classes of flukicides with different mechanisms of action can be effective against this compound-resistant strains.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro this compound susceptibility assays.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the flukes. Run a solvent-only control. A study suggests that DMSO concentrations below 0.5% are generally non-toxic to F. hepatica in vitro.[5] |
| Drug Stability | Prepare fresh drug solutions for each experiment. This compound and its metabolites can degrade over time, affecting their potency. |
| Fluke Viability | Ensure flukes are healthy and viable at the start of the experiment. Use a standardized method for fluke recovery and handling to minimize stress. |
| Assay Conditions | Standardize incubation conditions, including temperature, CO2 levels, and culture media. Different media can affect fluke viability and drug uptake.[5][6] |
Problem 2: Fecal Egg Count Reduction Test (FECRT) shows low efficacy, but post-mortem examination reveals dead flukes.
| Possible Cause | Troubleshooting Steps |
| Timing of Post-Treatment Sampling | Fecal egg counts may not drop immediately after treatment. The recommended time for post-treatment sampling is typically 14 to 21 days after drug administration.[2][7] |
| Immature Flukes | This compound is effective against both mature and immature flukes. However, if the infection is predominantly with very early immature stages, egg production may not have started at the time of the pre-treatment fecal count, leading to an inaccurate baseline. |
| Re-infection | If the animals are on contaminated pastures, re-infection can occur after treatment, leading to the presence of eggs in later fecal samples. |
Data Presentation
Table 1: Efficacy of this compound Monotherapy and Combination Therapies against Fasciola spp.
| Treatment | Host Species | TCBZ Dose | Other Drug & Dose | Efficacy (% Reduction) | Reference |
| This compound | Human | 10 mg/kg (2 doses) | - | 26.2% (complete response) | [8][9][10] |
| This compound + Ivermectin | Human | 10 mg/kg (2 doses) | Ivermectin (200 µg/kg) | 53.3% (complete response) | [8][9][10] |
| This compound | Sheep | 12 mg/kg | - | 53.4% (FECR) | [11] |
| Closantel | Sheep | - | 10 mg/kg | 100% (FECR) | [11] |
| Nitroxinil | Sheep | - | 10 mg/kg | 100% (FECR) | [11] |
| This compound | Cattle | Not specified | - | 4.3 - 36.6% (FECR in resistant isolate) | [7] |
| Clorsulon | Cattle | - | Not specified | 98.1 - 99.2% (FECR) | [7] |
| This compound + Levamisole | Sheep | Not specified | Not specified | 97.33% (FECR) | [12] |
Table 2: In Vitro Susceptibility of Fasciola hepatica to this compound and its Metabolites
| Compound | Fluke Stage | Concentration | Observation | Reference |
| This compound | Adult | 15 µg/ml | - | [13] |
| This compound-sulfoxide | Adult | 15 µg/ml | - | [13] |
| This compound-sulfone | Adult | 15 µg/ml | - | [13] |
| This compound | Immature & Adult | 10-25 µM | Strong inhibition of motility after 24h | [14] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Fecal collection containers
-
Microscope slides and coverslips
-
Saturated salt solution (flotation fluid)
-
McMaster slide or other counting chamber
-
Microscope
Procedure:
-
Pre-treatment Sampling (Day 0):
-
Collect individual fecal samples from a representative group of animals (at least 10-15 per group).
-
Label each sample clearly.
-
-
Drug Administration:
-
Administer this compound or the test compound at the desired dosage. Ensure accurate dosing based on individual animal weight.
-
-
Post-treatment Sampling (Day 14-21):
-
Collect fecal samples from the same animals. The timing of post-treatment sampling is crucial and depends on the drug being tested. For benzimidazoles like this compound, 10-14 days is recommended.[15]
-
-
Fecal Egg Counting:
-
Use a standardized technique (e.g., modified McMaster or sedimentation) to count the number of Fasciola eggs per gram of feces for each sample.
-
-
Calculation of FECR:
Protocol 2: In Vitro Adult Fluke Motility Assay
Objective: To assess the direct effect of this compound and its metabolites on the motility of adult Fasciola hepatica.
Materials:
-
Adult F. hepatica flukes (recovered from bile ducts of infected animals)
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics
-
This compound and its metabolites (this compound-sulfoxide, this compound-sulfone)
-
Solvent (e.g., DMSO)
-
12- or 24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Fluke Preparation:
-
Recover adult flukes from the bile ducts of infected livers obtained from an abattoir.
-
Wash the flukes several times in pre-warmed culture medium to remove any debris.
-
-
Assay Setup:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare serial dilutions of the compounds in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).[5]
-
Add the drug-containing medium to the wells of the culture plate. Include a medium-only control and a solvent-only control.
-
Place one adult fluke in each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
-
Motility Scoring:
-
At predetermined time points (e.g., 6, 12, 24, 48 hours), observe the motility of each fluke under an inverted microscope.
-
Score the motility based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/dead).
-
-
Data Analysis:
-
Compare the motility scores of the treated groups to the control groups.
-
Determine the concentration and time at which significant inhibition of motility occurs.
-
Visualizations
Caption: this compound action and resistance pathways in Fasciola hepatica.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Logical relationships in combination therapy against TCBZ resistance.
References
- 1. avensonline.org [avensonline.org]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. Comparison of two assays, a faecal egg count reduction test (FECRT) and a coproantigen reduction test (CRT), for the diagnosis of resistance to this compound in Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Resistance of Fasciola hepatica against this compound in cattle and sheep in The netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound resistance in Fasciola hepatica: First report in sheep from the Santa Cruz province, Argentinian Patagonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. combar-ca.eu [combar-ca.eu]
Triclabendazole degradation and stability in solution
Welcome to the technical support center for triclabendazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: In biological systems, this compound is primarily metabolized through oxidation of the methylthio group to form this compound sulfoxide (TCBZ-SO) and subsequently this compound sulfone (TCBZ-SO2).[1][2][3] Hydroxylated derivatives of the parent compound and its oxidized metabolites have also been identified, particularly in bile.[1][4] Under forced degradation conditions (e.g., oxidative stress), the primary degradation pathway is the oxidation of the sulfur atom.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors, including pH, light exposure, temperature, and the presence of oxidizing agents. As a benzimidazole derivative, this compound's stability can be compromised under strongly acidic or alkaline conditions, and it may be susceptible to photodegradation.
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
A3: To minimize degradation, this compound stock solutions should be prepared in a suitable organic solvent such as methanol or acetonitrile, where it exhibits good solubility. For storage, it is recommended to protect the solution from light by using amber vials or wrapping the container in aluminum foil. Solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage. One study confirmed the stability of this compound sulfoxide in plasma for at least 3 months at -20°C.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The most common degradation products are this compound sulfoxide and this compound sulfone.[1][2] Ensure your analytical method is capable of separating the parent drug from these metabolites. If you suspect photodegradation, review your sample handling procedures to ensure adequate protection from light.
Q5: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for the simultaneous determination of this compound and its primary metabolites.[1][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Experimental Assays
-
Possible Cause 1: pH-mediated Degradation.
-
Troubleshooting Step: Measure the pH of your experimental solution. This compound may degrade in highly acidic or alkaline environments.
-
Recommendation: Adjust the pH of your solution to a neutral range (pH 6-8) if your experimental conditions permit. Use buffered solutions to maintain a stable pH.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Review your experimental setup. Are your solutions exposed to direct sunlight or intense artificial light for extended periods?
-
Recommendation: Conduct experiments under subdued lighting conditions. Use amber-colored glassware or light-blocking containers for your solutions. Prepare solutions fresh before use whenever possible.
-
-
Possible Cause 3: Thermal Degradation.
-
Troubleshooting Step: Evaluate the temperature conditions of your experiment and storage. Elevated temperatures can accelerate degradation.
-
Recommendation: Store stock solutions and experimental samples at recommended low temperatures. If high temperatures are required for your assay, minimize the exposure time.
-
Issue 2: Inconsistent Results in this compound Stability Studies
-
Possible Cause 1: Inadequate Control of Experimental Variables.
-
Troubleshooting Step: Verify that all experimental parameters (pH, temperature, light exposure, concentration) are consistent across all replicates and experiments.
-
Recommendation: Use a systematic approach for your stability studies, such as a forced degradation study, where you intentionally expose the drug to various stress conditions in a controlled manner.
-
-
Possible Cause 2: Issues with the Analytical Method.
-
Troubleshooting Step: Validate your analytical method for specificity, linearity, accuracy, and precision to ensure it can reliably quantify this compound in the presence of its degradation products.
-
Recommendation: Develop a stability-indicating HPLC or LC-MS/MS method that can resolve this compound from all potential degradation products.
-
Data Presentation
Table 1: Major Metabolites of this compound in Biological Systems
| Metabolite Name | Chemical Transformation | Primary Site of Formation |
| This compound Sulfoxide (TCBZ-SO) | Oxidation of the methylthio group | Liver |
| This compound Sulfone (TCBZ-SO2) | Oxidation of the sulfoxide group | Liver |
| Hydroxy-triclabendazole | Hydroxylation of the dichlorophenoxy ring | Liver |
| Hydroxy-triclabendazole Sulfoxide | Oxidation and Hydroxylation | Liver |
| Hydroxy-triclabendazole Sulfone | Oxidation and Hydroxylation | Liver |
Table 2: Representative Stability of this compound Sulfoxide in Ovine Plasma
| Storage Condition | Duration | Analyte | Stability |
| Room Temperature | 4 hours | This compound Sulfoxide | Stable |
| 5°C (Autosampler) | 24 hours | This compound Sulfoxide | Stable |
| -20°C | 3 months | This compound Sulfoxide | Stable |
| Freeze-Thaw Cycles (-20°C to Room Temp.) | 3 cycles | This compound Sulfoxide | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualization
References
- 1. fao.org [fao.org]
- 2. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the main metabolism pathways for the flukicidal compound this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetics of this compound disposition in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triclabendazole Bioavailability in Ruminants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding factors that influence the bioavailability of triclabendazole (TCBZ) in ruminants.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo pharmacokinetic studies of this compound in ruminants.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of TCBZ metabolites between animals in the same treatment group. | Differences in feed intake prior to and during the study. The composition and amount of feed can alter the rate of passage of the drug from the rumen. | 1. Standardize the diet for all animals for a significant period before the study begins. 2. Ensure ad libitum access to the specified diet or provide measured quantities at regular intervals. 3. Record feed intake for each animal. |
| Inconsistent oral drenching technique. Improper administration can lead to variable dosing. | 1. Train personnel on consistent and accurate oral drenching techniques. 2. Ensure the full dose is delivered into the esophagus and not spit out. | |
| Underlying health differences between animals. Subclinical diseases can affect drug metabolism and absorption. | 1. Conduct a thorough health screen of all animals prior to the study. 2. Exclude animals with any signs of illness. | |
| Lower than expected plasma concentrations of the active metabolite, TCBZ-SO. | Poor dissolution of the TCBZ formulation in the rumen. The physical characteristics of the formulation can impact how well it dissolves and becomes available for absorption. | 1. Analyze the particle size and excipients of the formulation. 2. Consider testing alternative formulations with improved dissolution properties. |
| Rapid passage of the drug through the gastrointestinal tract. Diets that promote faster gut motility can reduce the time available for absorption. | 1. Evaluate the fiber content and type of the diet. High-quality, highly digestible feeds can increase the rate of passage. | |
| Enhanced first-pass metabolism. A portion of TCBZ is metabolized in the liver before it reaches systemic circulation. | 1. While difficult to control, be aware of this phenomenon when interpreting results. | |
| Delayed Tmax (time to maximum plasma concentration) of TCBZ-SO. | Slow release of the drug from the rumen. The rumen acts as a reservoir, slowly releasing the drug to the small intestine for absorption. This is a natural physiological process in ruminants. | 1. This is an expected finding in ruminants and reflects the unique digestive physiology. 2. A low-quality, high-fiber diet can further prolong the retention time in the rumen and delay Tmax. |
| Parent this compound detected in plasma. | Analytical error or contamination. TCBZ is typically rapidly and completely metabolized during the first pass through the liver and is not usually detected in systemic circulation. | 1. Verify the specificity of the analytical method (e.g., HPLC) to differentiate between TCBZ and its metabolites. 2. Check for any potential sources of contamination in the lab. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the bioavailability of this compound in ruminants?
A1: The main factors include the formulation of the drug, the animal's diet , the ruminant species (e.g., cattle vs. sheep), and the animal's physiological state. The rumen plays a crucial role by acting as a reservoir, leading to a slow and sustained release of the drug for absorption.
Q2: How does the formulation of this compound affect its bioavailability?
A2: The formulation significantly impacts the dissolution of TCBZ in the ruminal fluid, which is a prerequisite for absorption. Different commercial formulations can lead to significant variations in the plasma concentrations of the active metabolite, this compound sulfoxide (TCBZ-SO). As seen in studies with dairy cows, different "generic" formulations can result in lower or higher systemic exposure compared to a reference formulation[1][2].
Q3: What is the effect of diet on the absorption of this compound?
A3: Diet quality influences the pharmacokinetics of TCBZ metabolites. In sheep, a low-quality, high-fiber diet can lead to a slower rate of appearance and a longer residence time of TCBZ-SO in the plasma compared to a high-quality diet[3]. This is likely due to a slower passage rate of the drug from the rumen.
Q4: Are there differences in this compound bioavailability between cattle and sheep?
A4: Yes, pharmacokinetic studies have shown differences between cattle and sheep. While the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of the active metabolite TCBZ-SO may not differ significantly between the two species, other kinetic parameters can vary[4]. These differences are attributed to variations in their digestive physiology and metabolic rates.
Q5: What is the metabolic pathway of this compound in ruminants?
A5: After oral administration, this compound is absorbed and rapidly metabolized in the liver, primarily through oxidation. It is first converted to its active sulfoxide metabolite (TCBZ-SO), which is responsible for the flukicidal activity. TCBZ-SO is then further oxidized to the inactive sulfone metabolite (TCBZ-SO2). The parent drug is generally not detected in the systemic circulation due to a significant first-pass effect[5][6].
Data Presentation
The following tables summarize quantitative data on the pharmacokinetic parameters of this compound's active metabolite (this compound sulfoxide - TCBZ-SO) under different experimental conditions.
Table 1: Effect of Diet Quality on TCBZ-SO Pharmacokinetics in Sheep
| Diet Type | Tlag (h) | Tmax (h) | AUC (µg.h/mL) |
| Low-Quality (Wheat straw) | 7.74 | 27.91 | 1042 |
| High-Quality (Barley + Alfalfa) | 1.90 | 16.01 | 832.4 |
| Data from Oukessou and Souhaili (1998)[3]. Tlag: lag time before appearance in plasma; Tmax: time to reach maximum concentration; AUC: area under the concentration-time curve. |
Table 2: Comparison of TCBZ-SO Pharmacokinetics in Cattle and Sheep
| Species | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg.h/mL) |
| Calves | 14.5 ± 2.4 | 27.0 ± 8.0 | 664.7 ± 117.2 |
| Sheep | 11.9 ± 3.4 | 34.0 ± 9.3 | 682.3 ± 209.8 |
| Data from a study using a commercial TCBZ suspension administered orally at 10 mg/kg[3][4]. Values are presented as mean ± standard deviation. |
Table 3: Comparative Bioavailability of Different Oral TCBZ Formulations in Dairy Cows
| Formulation | Cmax of TCBZ-SO (µg/mL) | AUC of TCBZ-SO (µg.h/mL) |
| Reference Formulation (RF) | 11.8 | 418.1 |
| Test Formulation 1 (T1) | 14.3 | 468.5 |
| Test Formulation 2 (T2) | 8.3 | 268.9 |
| Test Formulation 3 (T3) | 11.5 | 619.9 |
| Test Formulation 4 (T4) | 11.2 | 683.4* |
| Data from Ortiz et al. (2013)[1][2]. * Indicates a statistically significant difference from the Reference Formulation. |
Experimental Protocols
Below is a generalized methodology for a pharmacokinetic study of this compound in ruminants, synthesized from various cited experiments.
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in ruminants following oral administration.
1. Animals and Housing:
- Species: Specify the ruminant species, breed, age, and weight (e.g., six Holstein female calves weighing 150 ± 20.6 kg)[3].
- Health Status: Animals should be clinically healthy and free from parasites (unless the effect of parasitism is the variable being studied).
- Acclimatization: House the animals in individual pens for at least two weeks prior to the experiment to allow for adaptation to the diet and housing conditions[3].
- Diet: Provide a standardized diet (e.g., high-quality lucerne pasture) and water ad libitum[3].
2. Drug Administration:
- Formulation: Use a specific, well-characterized formulation of this compound (e.g., a commercial 10% suspension)[3].
- Dose: Administer a precise dose based on individual body weight (e.g., 10 mg/kg)[3].
- Route: Administer orally using a drenching gun.
3. Blood Sampling:
- Catheterization: For frequent sampling, an indwelling catheter may be placed in the jugular vein.
- Sampling Times: Collect blood samples at predetermined time points, for example: 0 (pre-dosing), 2, 4, 8, 12, 18, 24, 36, 48, 72, 96, and 120 hours post-administration[3].
- Sample Collection: Collect blood into heparinized tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma, which should then be stored frozen (e.g., at -20°C) until analysis[3].
4. Analytical Method:
- Quantification: Analyze the plasma concentrations of this compound sulfoxide and this compound sulfone using a validated high-performance liquid chromatography (HPLC) method[1][2].
- Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification.
5. Pharmacokinetic Analysis:
- Software: Use appropriate pharmacokinetic software to analyze the plasma concentration-time data.
- Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis[3].
Visualizations
Caption: Metabolic pathway of this compound in ruminants.
Caption: General experimental workflow for a TCBZ pharmacokinetic study.
References
- 1. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of different generic this compound formulations in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of feed quality on the kinetic disposition of orally administered this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Triclabendazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of triclabendazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's poor aqueous solubility a significant challenge?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound, meaning it has low solubility and variable permeability.[1][2][3][4] This poor aqueous solubility (approximately 0.24 μg/mL) is a major obstacle in developing effective oral and parenteral dosage forms, as it can lead to low bioavailability and therapeutic efficacy.[4]
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several effective strategies have been developed to overcome the solubility issues of this compound. The most common and successful approaches include:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier to create an amorphous solid dispersion.[2][5][6][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[1][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range.[9][10][11]
-
Co-solvency and Surfactants: Utilizing organic solvents or surfactants to dissolve the drug.[12][13]
Q3: How do solid dispersions improve this compound's solubility?
Solid dispersions enhance solubility by converting the crystalline drug into a higher-energy amorphous state.[7] This amorphous form does not have the strong crystal lattice energy that needs to be overcome for dissolution. The polymer carrier also helps to prevent the drug from recrystallizing, maintaining a supersaturated solution.[7]
Q4: Which polymers are effective for creating this compound solid dispersions?
Studies have shown success with various polymers, including:
Q5: How does cyclodextrin complexation work to increase this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. This compound, being a lipophilic molecule, can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[1][8] This complex has a more hydrophilic exterior, which significantly improves its aqueous solubility and dissolution.[1][8]
Q6: Which cyclodextrins are most effective for this compound?
Research indicates that modified β-cyclodextrins are particularly effective. Specifically, 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have demonstrated significant increases in this compound solubility, with improvements of up to 256- and 341-fold, respectively.[1][3]
Q7: Can nanosuspension be used for this compound?
Yes, nanosuspension is a viable approach. This technique involves reducing the drug particle size to the sub-micron range, which increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this larger surface area leads to a higher dissolution velocity and increased saturation solubility.[9][15]
Troubleshooting Guides
Issue: Low Dissolution Rate Despite Using a Solid Dispersion
| Possible Cause | Troubleshooting Step |
| Incorrect Polymer Selection | The chosen polymer may not be optimal for this compound. Screen different polymers such as Poloxamer 407, PVP, or HP-β-CD. |
| Insufficient Drug Amorphization | The drug may not have been fully converted to its amorphous state. Confirm amorphization using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[2][8] |
| Drug Recrystallization | The amorphous drug may be recrystallizing over time or upon contact with the dissolution medium. Incorporate a crystallization inhibitor or select a polymer that better stabilizes the amorphous form.[7] |
| Inappropriate Drug-to-Carrier Ratio | The ratio of this compound to the polymer can significantly impact dissolution. Experiment with different drug-to-carrier ratios to find the optimal formulation.[2] |
Issue: Instability of this compound Formulation
| Possible Cause | Troubleshooting Step |
| Polymorphic Transformation | This compound exists in different polymorphic forms with varying stability.[4] The use of a metastable polymorph for higher solubility might lead to conversion to a more stable, less soluble form over time.[4] Monitor the polymorphic form during stability studies using XRD. |
| Chemical Degradation | The formulation components or storage conditions might be causing chemical degradation of this compound. Conduct compatibility studies with all excipients and store the formulation under controlled temperature and humidity. |
| Phase Separation in Solid Dispersions | The drug and polymer may separate over time, leading to recrystallization and reduced dissolution. Assess the miscibility of the drug and polymer using thermal analysis techniques. |
Data Presentation
Table 1: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Increase (-fold) | Reference |
| HP-β-CD | 1:2 | 256 | [1][3] |
| Me-β-CD | 1:2 | 341 | [1][3] |
Table 2: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| 2-pyrrolidone | 555.55 | [12] |
| PEG 400 | 571.43 | [12] |
| Benzyl Alcohol | 357.14 | [12] |
| N-Methyl-2-pyrrolidone (NMP) | 321.43 | [12] |
| Propylene Glycol | 136.36 | [12] |
| Tetrahydrofuran | Readily Soluble | [16] |
| Acetone | Readily Soluble | [16] |
| Isopropanol | Readily Soluble | [16] |
| Methanol | 88.88 | [12] |
| Ethanol | 88.88 | [12] |
Table 3: Dissolution Improvement of this compound with Solid Dispersions
| Polymer | Drug Dissolution (%) | Reference |
| Poloxamer 188 (P188) | 90 | [7] |
| Poloxamer 237 (P237) | 100 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
-
Molar Ratio Calculation: Determine the required amounts of this compound and the selected cyclodextrin (e.g., HP-β-CD or Me-β-CD) for the desired molar ratio (e.g., 1:1 or 1:2).
-
Mixing: Place the calculated amount of cyclodextrin in a mortar.
-
Hydration: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin and knead to form a homogeneous paste.
-
Drug Incorporation: Gradually add the this compound to the paste and continue kneading for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm complex formation.
Protocol 2: Preparation of this compound Solid Dispersion by Melting Method
-
Component Weighing: Accurately weigh the required amounts of this compound and the chosen polymer (e.g., Poloxamer 407).
-
Melting the Polymer: Place the polymer in a suitable container and heat it in a controlled temperature water bath until it melts completely.
-
Drug Dispersion: Gradually add the this compound to the molten polymer with continuous stirring to ensure a homogeneous dispersion.
-
Cooling and Solidification: Rapidly cool the molten mixture on an ice bath to solidify the dispersion.
-
Grinding and Sieving: Grind the solidified mass into a powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous nature of the this compound within the polymer matrix.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Strategies to Enhance this compound Solubility.
References
- 1. Solving the Delivery Problems of this compound Using Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Dissolution of this compound from Stable Crystalline Solid Dispersions Formulated for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. A QbD Approach for the Formulation and Control of this compound in Uncoated Tablets: From Polymorphs to Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Dissolution of this compound from Stable Crystalline Solid Dispersions Formulated for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 7. Amorphous solid dispersions of this compound: Keeping the supersaturated drug solution using poloxamers - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ajpcrjournal.com [ajpcrjournal.com]
- 12. NZ530286A - Anthelmintic formulations containing this compound - Google Patents [patents.google.com]
- 13. WO2003092680A1 - New surfactant-based formulation containing this compound - Google Patents [patents.google.com]
- 14. Solubility of this compound as a factor determining the activity of its solid dispersions with polymers | Khalikov | Russian Journal of Parasitology [vniigis.elpub.ru]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
Technical Support Center: Detection of Triclabendazole Resistance in Fasciola hepatica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of triclabendazole (TCBZ) resistance in the liver fluke, Fasciola hepatica.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound resistance in Fasciola hepatica?
A1: The principal methods for detecting TCBZ resistance are the in vivo Faecal Egg Count Reduction Test (FECRT) and the in vitro Egg Hatch Assay (EHA).[1][2][3] Another commonly used method is the Coproantigen Reduction Test (CRT).[4] Molecular techniques, such as PCR-based assays, are also emerging but are currently more prevalent in research settings.[5]
Q2: What is the principle behind the Faecal Egg Count Reduction Test (FECRT)?
A2: The FECRT is an in vivo test that determines the efficacy of an anthelmintic drug by measuring the reduction in the number of Fasciola hepatica eggs shed in the feces of an infected animal after treatment.[6][7] A successful treatment with TCBZ should result in a significant reduction in the fecal egg count.[4]
Q3: How does the Egg Hatch Assay (EHA) work?
A3: The EHA is an in vitro test that assesses the ability of Fasciola hepatica eggs to embryonate and hatch in the presence of varying concentrations of this compound. Eggs from resistant fluke populations will continue to develop and hatch at higher drug concentrations than eggs from susceptible populations.[1][3]
Q4: What is the Coproantigen Reduction Test (CRT) and what are its advantages?
A4: The CRT measures the reduction of Fasciola hepatica antigens (coproantigens) in fecal samples after treatment.[6] An advantage of the CRT is that it can provide a quicker indication of treatment efficacy compared to the FECRT.[4]
Q5: Are there molecular markers for TCBZ resistance in Fasciola hepatica?
A5: Research has identified a major genetic locus associated with TCBZ resistance in Fasciola hepatica.[8][9] Candidate genes within this locus are involved in processes such as membrane transport (e.g., ABCB1), transmembrane signaling, and drug sequestration.[8][9] While specific SNP markers have been identified, standardized molecular diagnostic assays for routine use are still largely in the research and development phase.[2]
Troubleshooting Guides
Faecal Egg Count Reduction Test (FECRT)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in egg counts between animals. | Natural variation in infection levels and egg shedding. | Increase the number of animals in the test and control groups to improve statistical power. A minimum of 10-12 animals per group is often recommended.[10] |
| Low pre-treatment egg counts. | Low infection burden in the selected animals. | Screen a larger group of animals to select those with a sufficient pre-treatment egg count for a meaningful analysis. |
| Inconclusive reduction percentage. | Incorrect sampling time; underdosing; reinfection. | Ensure post-treatment samples are collected at the recommended time (typically 14-21 days post-treatment).[7][11] Verify accurate dosing based on animal weight. Prevent reinfection by managing pasture access post-treatment. |
| False positives (eggs present after effective treatment). | Release of eggs stored in the gall bladder. | While less common with TCBZ, consider this possibility. The recommended 14-21 day post-treatment sampling window helps to mitigate this.[12] |
Egg Hatch Assay (EHA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no egg hatching in control wells. | Poor egg viability; contamination of samples. | Use fresh fecal or bile samples to recover eggs. Ensure eggs are thoroughly cleaned and free from fecal debris, which can inhibit hatching.[13] |
| Inconsistent results between replicate wells. | Uneven distribution of eggs; inaccurate drug concentrations. | Ensure a homogenous suspension of eggs before aliquoting into test wells. Prepare drug dilutions carefully and use appropriate solvent controls (e.g., DMSO). |
| Difficulty in distinguishing between susceptible and resistant isolates. | Suboptimal drug concentrations; incorrect incubation time. | Determine a discriminating dose of TCBZ that inhibits hatching in a known susceptible isolate.[14][15] Ensure the incubation period is sufficient for embryonation (typically 14 days).[14][15] |
Quantitative Data Summary
Table 1: Interpretation of Faecal Egg Count Reduction Test (FECRT) for TCBZ Resistance
| Reduction in Faecal Egg Count | Interpretation |
| >95% | Susceptible |
| 90-95% | Suspected Resistance |
| <90% | Resistant |
| Based on guidelines suggesting a 95% reduction for successful treatment.[7][16] |
Table 2: Example Discriminating Concentrations for this compound in Egg Hatch Assay (EHA)
| Isolate Type | TCBZ Concentration (µg/mL) | Expected Outcome |
| Susceptible | 5 - 25 | Significant reduction or complete inhibition of hatching.[13][17] |
| Resistant | 5 - 25 | No significant difference in hatching compared to control.[13][17] |
| Note: The exact discriminating concentration may need to be optimized in each laboratory using a known susceptible isolate. |
Experimental Protocols
Faecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a group of at least 10-12 animals with naturally acquired Fasciola hepatica infection and demonstrable fecal egg counts.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment: Accurately weigh each animal and administer the recommended dose of this compound. A control group of untreated animals should be maintained under the same conditions.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 14 to 21 days after treatment.[7][11]
-
Fecal Egg Counting: Process all fecal samples using a standardized sedimentation and counting method to determine the number of eggs per gram (EPG) of feces.
-
Calculation of Reduction: Calculate the percentage reduction in fecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Egg Hatch Assay (EHA)
-
Egg Recovery: Isolate Fasciola hepatica eggs from fresh fecal samples or from the bile of infected animals.
-
Egg Cleaning: Thoroughly wash the recovered eggs with saline or a suitable buffer to remove any fecal debris.
-
Drug Preparation: Prepare a stock solution of this compound (or its active metabolite, this compound sulphoxide) in a suitable solvent like DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup: In a multi-well plate, add a standardized number of cleaned eggs to each well containing the different drug concentrations. Include control wells with only the solvent.
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25-27°C) in the dark for approximately 14 days to allow for embryonation.[14][15]
-
Hatching Induction: After the incubation period, induce hatching by exposing the eggs to a bright light source.
-
Counting: Count the number of hatched and unhatched (embryonated and unembryonated) eggs under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each drug concentration and compare the results between known susceptible and test isolates.
Visualizations
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
Caption: Workflow for the in vitro Egg Hatch Assay (EHA).
Caption: Putative mechanisms of this compound resistance in Fasciola hepatica.
References
- 1. Identification of putative markers of this compound resistance by a genome-wide analysis of genetically recombinant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New drug resistance marker identified in liver fluke parasite - John T. Milliken Department of Medicine [internalmedicine.wustl.edu]
- 3. avensonline.org [avensonline.org]
- 4. scops.org.uk [scops.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Standardisation of a coproantigen reduction test (CRT) protocol for the diagnosis of resistance to this compound in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two assays, a faecal egg count reduction test (FECRT) and a coproantigen reduction test (CRT), for the diagnosis of resistance to this compound in Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 10. scops.org.uk [scops.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. Testing albendazole resistance in Fasciola hepatica: validation of an egg hatch test with isolates from South America and the United Kingdom | Journal of Helminthology | Cambridge Core [cambridge.org]
- 13. Screening anthelmintic resistance to this compound in Fasciola hepatica isolated from sheep by means of an egg hatch assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an egg hatch assay for the diagnosis of this compound resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening anthelmintic resistance to this compound in Fasciola hepatica isolated from sheep by means of an egg hatch assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triclabendazole Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on triclabendazole (TCBZ) resistance in liver fluke (Fasciola hepatica).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance?
A1: this compound resistance is a complex multifactorial phenomenon. The primary mechanisms investigated include:
-
Alterations in Drug Efflux: Overexpression of efflux pumps, such as P-glycoproteins (Pgp), can actively remove TCBZ and its active metabolite, this compound sulphoxide (TCBZ-SO), from the parasite.[1][2] Co-incubation with Pgp inhibitors has been shown to reverse resistance in some cases by increasing intracellular drug concentrations.[1][2]
-
Changes in Drug Metabolism: Variations in the metabolic pathways that process TCBZ within the fluke may contribute to resistance.[1][3]
-
Genetic Factors: Recent studies have identified a major genetic locus of approximately 3.2Mbp that confers TCBZ resistance.[4][5] This locus contains genes involved in membrane transport (e.g., ATP-binding cassette family B, ABCB1), transmembrane signaling (e.g., GTP-Ras-adenylyl cyclase), and drug sequestration (e.g., fatty acid binding protein, FABP).[4][5][6] Resistance conferred by this locus appears to be a dominant genetic trait.[4][5]
-
Target Molecule Modification: While alterations in the drug's target, β-tubulin, are a common mechanism for benzimidazole resistance in nematodes, studies on TCBZ-resistant F. hepatica have not consistently found amino acid substitutions in the β-tubulin sequence that would explain resistance.[7] However, TCBZ treatment does cause disruption of the tegument and tubulin organization in susceptible flukes, an effect not seen in resistant flukes.[7]
Q2: What are the current recommended strategies to manage TCBZ resistance on farms?
A2: Managing TCBZ resistance requires an integrated approach that minimizes selection pressure for resistant parasites. Key strategies include:
-
Strategic Use of Anthelmintics:
-
Drug Rotation: Avoid the repeated use of TCBZ. Rotate with other flukicides that have different modes of action, such as closantel, nitroxynil, albendazole, or oxyclozanide.[1][8]
-
Targeted Treatments: Base treatment timing on epidemiological data and diagnostic testing to target specific fluke stages.[1] For example, use TCBZ for acute infections with immature flukes in the autumn, and other products like closantel or nitroxynil for chronic infections with adult flukes at other times of the year.[8]
-
Correct Dosage: Always dose according to the individual animal's weight to prevent underdosing, which can select for resistant parasites.[1][9]
-
-
Pasture Management:
-
Quarantine:
-
Monitoring Efficacy:
-
Regularly test for treatment efficacy using methods like the Faecal Egg Count Reduction Test (FECRT) to detect resistance early.[1]
-
Q3: How can I test for this compound resistance in my F. hepatica isolates?
A3: Several in vivo and in vitro methods are used to detect TCBZ resistance, though standardization can be a challenge.[1][13]
-
Faecal Egg Count Reduction Test (FECRT): This is the most common in vivo method. It involves comparing fluke egg counts in faeces before and after treatment with TCBZ. A reduction of less than 90-95% may indicate resistance.[1][13]
-
Egg Hatch Assay (EHA): This in vitro test is based on the ovicidal properties of TCBZ. Eggs from resistant flukes are expected to hatch at higher drug concentrations than eggs from susceptible flukes.[1][14]
-
Coproantigen Reduction Test: This test measures fluke antigens in faeces before and after treatment. A significant reduction in antigen levels indicates an effective treatment.[13][15]
-
Dose and Slaughter Trial: This is considered a definitive method. Animals are infected with the fluke isolate, treated with TCBZ, and then slaughtered to count the remaining live flukes.[15]
Troubleshooting Guides
Issue 1: Inconsistent Results in Egg Hatch Assay (EHA)
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent number of eggs per well. | Carefully standardize the egg counting and dispensing procedure to ensure each well receives a similar number of eggs (e.g., 30-50). |
| Poor or no hatching in control wells (with DMSO only). | Eggs are not viable or incubation conditions are suboptimal. | Ensure eggs are fresh and properly handled. Optimize incubation temperature and duration. Check for bacterial or fungal contamination.[14] |
| Conclusive results with eggs from bile, but not with eggs from faeces. | Faecal debris is interfering with the assay or damaging the eggs. | The process of cleaning eggs recovered from faeces is critical. Use standardized sedimentation and washing protocols to remove as much debris as possible before starting the assay.[14] |
| Different results for the same isolate compared to published data. | Variation in TCBZ formulation or solvent used. | The commercial formulation and the solvent (e.g., DMSO) can impact the drug's effective concentration. Report the exact formulation and solvent used. Note that using the TCBZ-sulphoxide metabolite may yield different results than the parent TCBZ compound.[14] |
Issue 2: Suspected Treatment Failure in the Field (In Vivo Experiments)
| Symptom | Possible Cause | Suggested Solution |
| Low efficacy observed after TCBZ treatment, but resistance is not confirmed. | Underdosing: Incorrect estimation of animal weight or poorly calibrated dosing equipment.[9] | Ensure accurate weighing of animals and calibration of equipment before treatment. |
| Rapid Re-infection: Animals are immediately re-infected from heavily contaminated pastures.[9][13] | After treatment, move animals to a pasture with a lower risk of fluke infection. | |
| Impaired Drug Metabolism: Severe liver damage caused by the fluke infection can impair the liver's ability to metabolize TCBZ into its active form.[9] | This is a complex issue. Consider supportive therapies for liver function if applicable. | |
| Poor Product Quality: The anthelmintic product may be out of date or have been stored improperly.[9][15] | Always check the expiration date and storage conditions of the product. | |
| Faecal egg counts remain high post-treatment. | The fluke population may consist mainly of immature stages that are not yet producing eggs. | Use other diagnostic methods like the coproantigen ELISA, which can detect pre-patent infections.[15] Remember that TCBZ is effective against immature flukes, but egg counts will only drop after the adult population is cleared. |
Data Presentation
Table 1: Efficacy of this compound in Susceptible vs. Resistant F. hepatica Strains
| Study Parameter | Susceptible Strain | Resistant Strain | Efficacy (%) | Reference |
| Experimental Infection in Lambs | Treated (ST) | Treated (RT) | 99.8% vs. 10.8% | [16][17] |
| Natural Infection in Sheep | Pre-treatment | Post-treatment | 73.9% (FECR) | [18] |
Table 2: In Vitro Susceptibility of F. hepatica Field Isolates
| Region | No. of Parasites Exposed | Condition | No. Classified | % Classified | Reference |
| Cajamarca & Cusco | 1565 | Susceptible | 341 | 21.8% | [19] |
| Cajamarca & Cusco | 1783 | Resistant | 462 | 25.9% | [19] |
Experimental Protocols
Protocol 1: Faecal Egg Count Reduction Test (FECRT)
Objective: To assess the efficacy of this compound against adult F. hepatica in vivo.
Methodology:
-
Animal Selection: Select a group of at least 10-15 animals with patent fluke infections (eggs present in faeces).
-
Pre-treatment Sampling: Collect individually identified faecal samples from each animal on Day 0, before treatment.
-
Treatment: Weigh each animal accurately and administer the correct dose of this compound according to the manufacturer's instructions.
-
Post-treatment Sampling: Collect faecal samples from the same identified animals 14 to 21 days after treatment.[13][15]
-
Faecal Analysis: In the laboratory, determine the number of fluke eggs per gram (EPG) of faeces for each sample using a standardized sedimentation and counting method.
-
Calculation: Calculate the percentage reduction for the group using the following formula: FECR (%) = [1 – (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: A reduction of less than 90-95% is suggestive of TCBZ resistance.[13]
Protocol 2: Egg Hatch Assay (EHA)
Objective: To assess the in vitro susceptibility of F. hepatica eggs to this compound.
Methodology:
-
Egg Recovery: Isolate F. hepatica eggs from the bile of infected animals (obtained at post-mortem) or from faecal samples. Wash the eggs several times with tap water by sedimentation.[14]
-
Drug Preparation: Prepare a stock solution of this compound (e.g., using a commercial formulation) in a solvent like dimethyl sulfoxide (DMSO). Create a series of serial dilutions to achieve the desired final concentrations (e.g., 0.05, 0.2, 1, 5, and 25 µg/ml).[14]
-
Assay Setup:
-
Use a 24-well cell culture plate.
-
Into each well, add approximately 30-50 eggs suspended in 100 µl of water.
-
Add the appropriate volume of the TCBZ dilution to each well to reach the final target concentration. Run each concentration in duplicate or triplicate.
-
Include control wells containing only the solvent (DMSO) at the same final concentration as in the drug-treated wells.[14]
-
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a period sufficient for embryonation (e.g., 10-14 days).
-
Hatching Stimulation: Induce hatching by exposing the plates to a bright light source for several hours.
-
Counting: Count the number of hatched (free miracidia) and unhatched, embryonated eggs in each well under a microscope.
-
Calculation: Calculate the percentage of hatched eggs for each concentration: % Hatch = [Number of hatched eggs / (Number of hatched eggs + Number of unhatched embryonated eggs)] x 100
-
Interpretation: Compare the dose-response curves of the test isolate to known susceptible and resistant isolates. A rightward shift in the curve (i.e., hatching at higher drug concentrations) indicates resistance.
Visualizations
References
- 1. avensonline.org [avensonline.org]
- 2. bio.umass.edu [bio.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 7. This compound-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with this compound | Parasitology | Cambridge Core [cambridge.org]
- 8. magonlinelibrary.com [magonlinelibrary.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound Resistance in Liver Fluke - Vet Verified [vetverified.com]
- 11. researchgate.net [researchgate.net]
- 12. magonlinelibrary.com [magonlinelibrary.com]
- 13. scops.org.uk [scops.org.uk]
- 14. Screening anthelmintic resistance to this compound in Fasciola hepatica isolated from sheep by means of an egg hatch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confirmation of this compound resistance in liver fluke in the UK - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. An experimental study on this compound resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Differences in the Susceptibility Patterns to this compound Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triclabendazole Treatment Failure in Human Fascioliasis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating triclabendazole (TCBZ) treatment failure in human fascioliasis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (TCBZ) is a benzimidazole anthelmintic. After administration, it is metabolized in the host's liver to its active sulfoxide and sulfone metabolites.[1][2] These active metabolites are absorbed by the fluke, where they are thought to interfere with the polymerization of the protein tubulin.[1][3][4] This disruption of microtubules, which are essential components of the parasite's cytoskeleton, leads to impaired cellular functions such as motility and intracellular transport, ultimately causing the parasite's death.[1][3][4] Some studies also suggest that TCBZ and its metabolites can affect the fluke's energy metabolism and disrupt the tegument (the outer body covering).[1][3][5][6]
Q2: What are the suspected mechanisms behind this compound resistance in Fasciola hepatica?
A2: this compound resistance is a complex phenomenon, and the exact mechanisms are still under investigation. However, research points to several potential factors:
-
Altered Drug Efflux: The most prominent theory involves increased drug efflux from the parasite's cells, mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp).[7][8] Overexpression of these transporters could pump the drug out of the cells before it can reach its target.[7]
-
Changes in Drug Metabolism: Variations in the parasite's ability to metabolize the drug could also play a role.[3][9]
-
Target Site Modification: While changes in the target molecule, β-tubulin, are a common resistance mechanism for other benzimidazoles in nematodes, studies have not found significant amino acid sequence differences in the β-tubulin of TCBZ-resistant F. hepatica.[5]
-
Genetic Factors: A major genetic locus conferring TCBZ resistance has been identified in F. hepatica.[10][11][12][13] This region contains several candidate genes, including ABCB1 (a P-glycoprotein), which supports the drug efflux theory.[7][10][12][13]
Q3: How is this compound treatment failure defined in a clinical and research context?
A3: In a clinical context, treatment failure is typically identified when a patient continues to show signs and symptoms of active infection (e.g., presence of Fasciola eggs in feces) after receiving a standard course of this compound.[14][15] In research, particularly in livestock studies, treatment failure is often quantified using the Faecal Egg Count Reduction Test (FECRT).[3][16][17] Resistance is generally declared if the reduction in fecal egg count is less than 90-95% after treatment.[16][18] The Coproantigen Reduction Test (CRT) is also used as an alternative to the FECRT.[16][18]
Q4: Are there global hotspots for this compound resistance in human fascioliasis?
A4: Cases of TCBZ treatment failure in humans have been reported in regions where resistance in livestock is common, such as parts of South America (Peru, Chile), Europe (the Netherlands), and Turkey.[3][4] The high prevalence of fascioliasis in regions like the Andean highlands of Peru and Bolivia, coupled with extensive TCBZ use in livestock, creates a significant risk for the emergence and spread of resistant zoonotic infections.[3][4][19]
Section 2: Troubleshooting Experimental Assays
Q1: My in vitro Egg Hatch Assay (EHA) is showing inconsistent results for TCBZ susceptibility. What could be the cause?
A1: The Egg Hatch Assay (EHA) can be challenging for assessing TCBZ resistance. Here are some potential reasons for inconsistency:
-
Assay Suitability: Some studies suggest that the EHA is less reliable for TCBZ compared to other benzimidazoles like albendazole.[20] The ovicidal (egg-killing) properties of TCBZ might be less pronounced or require different conditions to be accurately measured by this assay.
-
Egg Viability and Age: The initial viability and developmental stage of the eggs can significantly impact results. Ensure that eggs are collected from fresh fecal or bile samples and are handled consistently.
-
Isolate Variability: There can be significant biological variation between different fluke isolates. It's crucial to use well-characterized susceptible and resistant isolates as controls in every experiment.
-
Experimental Conditions: Factors like incubation temperature, light exposure (for hatching), and the concentration of the drug solvent (e.g., DMSO) must be strictly controlled.
Q2: I am having difficulty recovering a sufficient number of viable adult flukes from the host for my ex vivo motility assays. What can I do?
A2: Recovering viable adult flukes is a common challenge. Consider the following:
-
Timing of Recovery: The timing of fluke recovery post-treatment is critical. For some assays, flukes need to be recovered within 2-3 days of treatment to observe drug effects without the host's clearance mechanisms completely removing the parasites.[16]
-
Host Species: The choice of animal model can influence recovery rates. Rats are commonly used for experimental infections.[21][22]
-
Necropsy Technique: A careful and systematic necropsy technique is essential. The liver should be carefully dissected, and the bile ducts thoroughly flushed to collect all flukes.
-
Culture Medium: Immediately place recovered flukes into a pre-warmed, appropriate culture medium (e.g., RPMI-1640) to maintain viability.
Q3: My PCR amplification of putative resistance markers (e.g., ABCB1) is failing or yielding non-specific products. What should I check?
A3: PCR troubleshooting is a standard part of molecular biology. Here's a checklist:
-
DNA/RNA Quality: Ensure that the genomic DNA or cDNA extracted from the flukes is of high purity and integrity. Contaminants from the host or poor extraction methods can inhibit PCR.
-
Primer Design: The F. hepatica genome is large and complex. Verify that your primers are specific to the target gene and do not have significant homology to other regions of the fluke or host genome. Check for primer-dimer formation and secondary structures.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. An incorrect temperature can lead to no amplification or non-specific products.
-
Positive and Negative Controls: Always include a positive control (a sample known to contain the target sequence) and a negative control (no template) to validate your PCR results.
Section 3: Data Presentation
Table 1: Summary of this compound Efficacy in Human Clinical Studies
| Study Region | Treatment Regimen | Cure Rate (%) | Citation(s) |
| Various | 10 mg/kg single dose | 70 - 100% | [14] |
| Bolivia | 10 mg/kg single dose | 63.9% | [14] |
| Bolivia | 10 mg/kg, two doses | 68.6% | [14] |
| Bolivia | 10 mg/kg, three doses | 63.9% | [14] |
| Peru | 10 mg/kg or 20 mg/kg | Treatment failure in 5/26 patients | [23] |
Table 2: Comparative In Vivo Efficacy (ED50) of Flukicides Against Adult F. hepatica in Rats
| Drug | ED50 (mg/kg) | 95% Confidence Interval (mg/kg) | Citation(s) |
| This compound | 2.7 | 2.0 - 4.4 | [21] |
| OZ78 | 22.9 | 16.9 - 35.4 | [21] |
| Artemether | 77.7 | N/A | [21][22][24] |
| Artesunate | 113.0 | N/A | [21][22][24] |
ED50: 50% Effective Dose required to reduce worm burden by 50%.
Table 3: Results of Faecal Egg Count Reduction Test (FECRT) and Coproantigen Reduction Test (CRT) in Australian Cattle with Suspected TCBZ Resistance
| Cattle Type | Test | Reduction Range (%) | Citation(s) |
| Dairy | FECRT | 6.1 - 14.1% | [18] |
| Dairy | CRT | 0.4 - 7.6% | [18] |
| Beef | FECRT | 25.9 - 65.5% | [18] |
| Beef | CRT | 27.0 - 69.5% | [18] |
Resistance is suspected when reduction is <90%.
Section 4: Experimental Protocols
Protocol 1: Faecal Egg Count Reduction Test (FECRT)
This protocol is adapted from guidelines for livestock and can be applied in a research context to determine the efficacy of this compound.
-
Pre-treatment Sampling:
-
Collect individual fecal samples from a group of infected animals (e.g., 10-15 animals).[16]
-
Quantify the number of Fasciola eggs per gram (EPG) of feces for each animal using a standardized sedimentation and counting technique.
-
-
Treatment:
-
Post-treatment Sampling:
-
Data Analysis:
-
Calculate the mean EPG for the group before and after treatment.
-
Calculate the percentage reduction using the formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100
-
Interpretation: A reduction of <95% is indicative of resistance.[20]
-
Protocol 2: Ex Vivo Adult Fluke Motility/Viability Assay
This assay assesses the direct effect of TCBZ metabolites on adult flukes.
-
Fluke Collection:
-
Humanely euthanize an infected host animal (e.g., rat or sheep) with a mature F. hepatica infection.
-
Carefully dissect the liver and bile ducts.
-
Collect adult flukes and immediately place them in pre-warmed (37°C) culture medium (e.g., RPMI-1640 supplemented with antibiotics).
-
-
Drug Exposure:
-
Prepare solutions of this compound sulfoxide (the active metabolite) at various concentrations in the culture medium.[5][25] A solvent control (e.g., DMSO) must be included.
-
Place individual flukes in separate wells of a 12-well plate containing the drug solutions or control medium.[25]
-
Incubate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 12-24 hours).[25]
-
-
Viability Assessment:
-
Observe the motility of each fluke under a dissecting microscope at regular intervals.
-
Score the motility based on a predefined scale (e.g., 4 = normal movement, 3 = reduced movement, 2 = minimal movement, 1 = movement only upon probing, 0 = no movement/dead).
-
The concentration of the drug that causes a 50% reduction in viability (IC50) can be calculated.
-
Section 5: Visualizations
Diagram 1: Proposed Mechanism of this compound Action and Resistance
Caption: TCBZ action via tubulin inhibition and a potential resistance pathway through drug efflux.
Diagram 2: Experimental Workflow for Investigating TCBZ Resistance
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avensonline.org [avensonline.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of putative markers of this compound resistance by a genome-wide analysis of genetically recombinant Fasciola hepatica | Parasitology | Cambridge Core [cambridge.org]
- 10. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. scops.org.uk [scops.org.uk]
- 17. This compound Resistance in Liver Fluke - Vet Verified [vetverified.com]
- 18. Confirmation of Fasciola hepatica resistant to this compound in naturally infected Australian beef and dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The global prevalence of human fascioliasis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of flukicides against Fasciola hepatica and first report of this compound resistance on German sheep farms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Triclabendazole Absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triclabendazole. The following information is designed to address specific issues that may be encountered during experiments related to the enhancement of this compound absorption with food intake.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our preclinical/clinical study subjects. What could be the cause?
A1: Low plasma concentrations of this compound and its active metabolites are a common issue and are often related to administration under fasting conditions. This compound is a poorly water-soluble compound, and its absorption from the gastrointestinal tract is significantly limited without the presence of food.[1] It is highly recommended to administer this compound with a meal, preferably one with a higher fat content, to enhance its bioavailability.[2][3]
Q2: What is the expected fold-increase in this compound absorption when administered with food?
A2: Clinical studies have demonstrated a substantial increase in the systemic availability of this compound and its active metabolites when administered with food. The area under the plasma concentration-time curve (AUC) for the active sulphoxide metabolite can increase by approximately 2.2-fold when the drug is taken with food.[4] Some studies have reported an even greater increase, with plasma levels being approximately 3-fold higher in a fed state compared to a fasted state.[5][6]
Q3: Does food intake affect the metabolism of this compound?
A3: Current evidence suggests that food intake does not significantly influence the metabolism of this compound. The ratio of the active sulphoxide and sulphone metabolites to the parent drug remains relatively constant under both fed and fasting conditions.[1] The observed increase in plasma concentrations of the metabolites is therefore attributed to enhanced absorption of the parent drug from the gastrointestinal tract.[1]
Q4: What is the proposed mechanism by which food enhances this compound absorption?
A4: The enhanced absorption of this compound with food is believed to be due to two primary mechanisms:
-
Increased Dissolution: this compound has very low water solubility. The presence of dietary fats and bile salts in the gastrointestinal tract following a meal can improve the dissolution of this lipophilic drug, making it more available for absorption.[1]
-
Prolonged Gastric Retention: Meals, particularly those high in fat, can delay gastric emptying.[1] This prolonged retention time in the stomach allows for a longer period for the drug to dissolve and subsequently be absorbed in the small intestine.
Q5: In our animal studies, we are not observing the expected increase in bioavailability with a standard chow diet. Why might this be?
A5: The composition of the meal is a critical factor. A standard, low-fat chow may not be sufficient to significantly enhance the absorption of a highly lipophilic compound like this compound. It is advisable to use a high-fat diet in your experimental protocol to maximize the food effect. It has been specifically recommended to ingest a fatty meal before each this compound dose to increase absorption.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentrations between subjects. | Inconsistent food intake among subjects. | Standardize the meal provided to all subjects in the fed groups. Ensure the meal is consumed within a specified timeframe relative to drug administration. For human studies, a high-energy breakfast has been used effectively.[7] |
| Slower than expected time to reach maximum plasma concentration (Tmax). | Delayed gastric emptying due to a heavy or high-fat meal. | This is an expected physiological response. The Tmax for the parent compound and its metabolites can be delayed by a few hours when administered with food (e.g., from 2 hours in a fasted state to 4 hours in a fed state for the sulphoxide metabolite).[4][8] This delay is generally associated with improved overall absorption (higher AUC). |
| Treatment failure despite administration with food. | Potential for drug resistance. | While food significantly enhances absorption, treatment failure can still occur due to parasite resistance to this compound.[2] If adequate absorption is confirmed through pharmacokinetic analysis, investigating potential resistance mechanisms in the target parasite may be necessary. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Fed vs. Fasting States in Humans
| Compound | Parameter | Fasting State (Mean) | Fed State (Mean) | Fold Increase (Fed/Fasting) |
| This compound (TCBZ) | AUC (μmol l⁻¹ h) | 1.55[1][7] | 5.72[1][7] | ~3.7 |
| Cmax (μmol/L) | - | - | - | |
| TCBZ-Sulphoxide (TCBZ-SO) | AUC (μmol l⁻¹ h) | 177[1][7] | 386[1][7] | ~2.2 |
| Cmax (μmol/L) | 15.8[4] | 38.6[4] | ~2.4 | |
| Tmax (h) | 2[4] | 4[4] | - | |
| TCBZ-Sulphone (TCBZ-SO2) | AUC (μmol l⁻¹ h) | 13.9[1][7] | 30.5[1][7] | ~2.2 |
| Cmax (μmol/L) | - | - | - |
AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax. Data compiled from clinical studies in patients with fascioliasis.[1][4][7]
Experimental Protocols
Protocol 1: Crossover Study to Evaluate the Effect of Food on this compound Bioavailability in Humans
This protocol is based on the design of clinical trials investigating the food effect on this compound pharmacokinetics.[1][7]
-
Study Design: A two-period, crossover design.
-
Subjects: Patients with a confirmed diagnosis of fascioliasis.
-
Treatment Arms:
-
Arm A (Fasting): A single oral dose of this compound (e.g., 10 mg/kg) administered after an overnight fast. A low-energy meal may be provided 2 hours post-administration.[7]
-
Arm B (Fed): A single oral dose of this compound (e.g., 10 mg/kg) administered after a high-energy breakfast.
-
-
Procedure:
-
Randomly assign subjects to receive either Arm A or Arm B in the first period.
-
Administer the this compound dose.
-
Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
After a washout period of at least 48 hours, subjects are crossed over to the other treatment arm.[7]
-
Repeat the blood sampling procedure.
-
Analyze plasma samples for concentrations of this compound, this compound sulphoxide, and this compound sulphone using a validated HPLC method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each analyte in both fed and fasting conditions.
-
Visualizations
Caption: this compound absorption and metabolism pathway.
Caption: Crossover experimental design workflow.
References
- 1. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment failure after multiple courses of this compound in a Portuguese patient with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 773. This compound (WHO Food Additives Series 31) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of food on the bioavailability of this compound in patients with fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Analysis of Triclabendazole and Albendazole Efficacy in the Treatment of Fasciola hepatica Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of triclabendazole and albendazole against the liver fluke, Fasciola hepatica. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the therapeutic profiles of these two key anthelmintics.
Executive Summary
This compound is widely recognized as the drug of choice for treating fascioliasis due to its high efficacy against both mature and immature stages of Fasciola hepatica.[1][2][3] In contrast, albendazole's efficacy is primarily limited to the adult stages of the parasite.[1][4] Clinical and experimental data consistently demonstrate the superior performance of this compound in achieving higher cure rates and egg reduction rates. However, the emergence of this compound-resistant F. hepatica strains is a growing concern, necessitating ongoing research and the exploration of alternative treatment strategies.[2][3]
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of this compound and albendazole from several key studies conducted in livestock, the primary reservoir for human infections.
Table 1: Comparative Efficacy in Cattle
| Study (Year) | Drug | Dosage | Efficacy Metric | Efficacy Rate |
| Kouadio et al. (2021)[5][6] | This compound | 12 mg/kg | Proportion of non-egg shedding cattle (Day 21) | 95.4% |
| Albendazole | 15 mg/kg | Proportion of non-egg shedding cattle (Day 21) | 70.3% | |
| This compound | 12 mg/kg | Egg Reduction Rate (ERR) (Day 21) | 99.8% | |
| Albendazole | 15 mg/kg | Egg Reduction Rate (ERR) (Day 21) | 92.2% | |
| Mooney et al. (1990)[1] | This compound | 12 mg/kg | Efficacy against 1-week-old flukes | 88.1% |
| This compound | 12 mg/kg | Efficacy against 2-week-old flukes | 95.3% | |
| This compound | 12 mg/kg | Efficacy against 4-week-old flukes | 90.7% | |
| This compound | 12 mg/kg | Efficacy against 6-week-old flukes | 87.5% | |
| This compound | 12 mg/kg | Efficacy against 8-week-old flukes | 95.7% | |
| This compound | 12 mg/kg | Efficacy against 10 to 12-week-old flukes | 100% | |
| Albendazole | Recommended Dose | Efficacy against 6-week-old flukes | No activity | |
| Albendazole | Recommended Dose | Efficacy against 12-week-old flukes | Poor efficacy | |
| Malone et al. (1982)[7] | Albendazole | 7.5 mg/kg | Efficacy against mature flukes | 77.5% |
| Albendazole | 10 mg/kg | Efficacy against mature flukes | 92.3% | |
| Albendazole | 15 mg/kg | Efficacy against mature flukes | 85.9% | |
| Albendazole | 7.5 mg/kg | Efficacy against immature flukes | 32.7% | |
| Albendazole | 10 mg/kg | Efficacy against immature flukes | 20.0% | |
| Albendazole | 15 mg/kg | Efficacy against immature flukes | 36.7% | |
| Theodorides et al. (1980)[8] | Albendazole | 10 mg/kg | Fluke burden reduction (16-week-old infection) | 92.84% |
| Albendazole | 15 mg/kg | Fluke burden reduction (16-week-old infection) | 95.0% |
Table 2: Comparative Efficacy in Sheep
| Study (Year) | Drug | Dosage | Efficacy Metric | Efficacy Rate |
| Novobilský et al. (2012)[9] | This compound | 10 mg/kg | Elimination of coproantigen and eggs in feces (Day 7) | Complete elimination |
| Albendazole | 5 mg/kg | Elimination of coproantigen and eggs in feces (Day 7) | Failed completely | |
| S.J. Boray et al. (1979)[10] | Albendazole | 3.8 - 7.5 mg/kg | Efficacy against 6 to 7-week-old flukes | 16.0% - 43.6% |
| Albendazole | 3.8 - 7.5 mg/kg | Efficacy against 12 to 17-week-old flukes | 74.4% - 94.5% |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for the in vivo and in vitro assessment of anthelmintic efficacy against F. hepatica.
In Vivo Efficacy Trials in Livestock
A common experimental workflow for evaluating drug efficacy in naturally or artificially infected livestock is outlined below.
Key Methodological Components:
-
Animal Models: Studies commonly utilize cattle and sheep, which are natural hosts for F. hepatica.[1][5][6][7][8][9][10][11][12]
-
Infection: Animals are either naturally infected or artificially challenged with a known number of F. hepatica metacercariae.[8][13]
-
Treatment Groups: Animals are randomly allocated to treatment groups, including a control group receiving no treatment, a group receiving this compound, and a group receiving albendazole.[5][6][9]
-
Dosage: Dosages vary between studies but are generally around 10-12 mg/kg for this compound and 5-15 mg/kg for albendazole.[1][5][6][7][8][9][10][11]
-
Efficacy Endpoints:
-
Fecal Egg Count Reduction Test (FECRT): This is a common method to assess the reduction in egg shedding post-treatment.[12][14]
-
Coproantigen Reduction Test (CRT): An ELISA-based method to detect Fasciola antigens in feces, which can indicate the presence of adult flukes.[9]
-
Fluke Burden: At the end of the study, animals may be euthanized, and their livers and bile ducts examined to count the number of remaining flukes.[7][8][10][11]
-
In Vitro Ovicidal Activity Assay
This assay is used to determine the direct effect of the drugs on the viability of F. hepatica eggs.
Key Methodological Components:
-
Egg Source: F. hepatica eggs are typically recovered from the bile of infected animals.[13]
-
Drug Exposure: Eggs are incubated with different concentrations of this compound, albendazole, and their active metabolites.[4][13]
-
Hatching Assessment: After a period of incubation in the dark, the eggs are exposed to light to induce hatching, and the percentage of hatched eggs is determined.[4][13]
Mechanisms of Action and Signaling Pathways
The differential efficacy of this compound and albendazole can be attributed to their distinct mechanisms of action at the molecular level.
This compound
The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple targets.[2] The primary proposed mechanism is the disruption of microtubule-based processes.[15][16] this compound and its active sulfoxide metabolite bind to fluke β-tubulin, inhibiting the polymerization of microtubules.[16] This disrupts essential cellular functions such as motility, intracellular transport, and cell division, ultimately leading to the parasite's death.[15]
Another proposed mechanism involves the inhibition of adenylate cyclase, which would lead to a decrease in cyclic AMP (cAMP) levels.[16][17] This would have widespread effects on the parasite's metabolism and motility.[16][17]
Albendazole
Albendazole, a broad-spectrum benzimidazole, also exerts its anthelmintic effect by binding to β-tubulin and inhibiting microtubule polymerization.[14] This action disrupts glucose uptake and leads to a depletion of glycogen stores, effectively starving the parasite.[14] Additionally, albendazole is known to inhibit the enzyme fumarate reductase, which is crucial for anaerobic ATP production in helminths.[14]
While both drugs target tubulin, the higher efficacy of this compound against F. hepatica suggests a more specific or potent interaction with the fluke's tubulin isoforms, or the involvement of its other proposed mechanisms of action. Furthermore, albendazole has demonstrated significant ovicidal activity against F. hepatica eggs, an effect not observed with this compound.[4][13][18]
Conclusion
The available evidence strongly supports the superior efficacy of this compound over albendazole for the treatment of Fasciola hepatica infections, particularly against immature stages of the parasite. This is reflected in higher cure rates and egg reduction rates in infected livestock. The distinct mechanisms of action of the two drugs likely underlie these differences in efficacy. While albendazole remains a useful anthelmintic, its limited activity against juvenile flukes makes it a less effective choice for comprehensive control of fascioliasis. The development of resistance to this compound underscores the importance of continued research into the mechanisms of action of existing drugs and the development of new anthelmintics with novel targets.
References
- 1. The efficacy of this compound and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Threat of this compound Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound and albendazole against Fasciola spp. infection in cattle in Côte d'Ivoire: a randomised blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Efficacy of albendazole against Fasciola hepatica in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The field evaluation of albendazole and this compound efficacy against Fasciola hepatica by coproantigen ELISA in naturally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of albendazole against Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Assessing the Efficacy of Albendazole against Fasciola hepatica in Naturally Infected Cattle by In Vivo and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Testing Albendazole Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Triclabendazole in Cattle and Sheep: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of triclabendazole (TCBZ) in cattle and sheep, supported by experimental data. TCBZ is a potent flukicide, and understanding its species-specific disposition is crucial for optimizing dosage regimens and ensuring efficacy and safety.
Executive Summary
This compound undergoes extensive first-pass metabolism in both cattle and sheep, with the parent drug being undetectable in plasma after oral administration[1]. The primary metabolites responsible for its flukicidal activity are this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2)[1]. While the overall metabolic pathways are similar in both species, significant differences in the pharmacokinetic parameters of these active metabolites have been observed. This guide synthesizes the available data to highlight these differences.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound's active metabolites, TCBZ-SO and TCBZ-SO2, in cattle and sheep following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide (TCBZ-SO) in Cattle and Sheep
| Parameter | Cattle (Calves) | Sheep |
| Dose (mg/kg) | 10 | 10 |
| Cmax (µg/mL) | 25.1 ± 4.2 | 22.9 ± 5.8 |
| Tmax (h) | 28.0 ± 8.7 | 20.0 ± 4.9 |
| AUC₀-∞ (µg·h/mL) | 805.3 ± 201.1 | 679.5 ± 217.4 |
| t½λz (h) | 21.6 ± 6.9 | 16.9 ± 3.8 |
| MRT (h) | 42.6 ± 10.1 | 31.9 ± 6.0 |
| Data sourced from a comparative study where TCBZ was administered orally. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½λz: Elimination half-life; MRT: Mean residence time. |
Table 2: Pharmacokinetic Parameters of this compound Sulfone (TCBZ-SO2) in Cattle and Sheep
| Parameter | Cattle (Calves) | Sheep |
| Dose (mg/kg) | 10 | 10 |
| Cmax (µg/mL) | 15.9 ± 3.1 | 10.7 ± 3.4 |
| Tmax (h) | 52.0 ± 12.0 | 44.0 ± 8.0 |
| AUC₀-∞ (µg·h/mL) | 1076.6 ± 288.5 | 623.8 ± 218.1 |
| t½λz (h) | 25.9 ± 5.9 | 20.3 ± 4.5 |
| MRT (h) | 71.5 ± 14.8 | 56.4 ± 9.7 |
| Data sourced from the same comparative study. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½λz: Elimination half-life; MRT: Mean residence time. |
Analysis of Pharmacokinetic Differences
While the maximum plasma concentration (Cmax) and the area under the curve (AUC) for the active sulfoxide metabolite (TCBZ-SO) did not show a statistically significant difference between cattle and sheep, other kinetic parameters did vary[2][3]. For the sulfone metabolite (TCBZ-SO2), both Cmax and AUC were significantly higher in calves compared to sheep, with Tmax being the only parameter that did not differ between the two species[2][3]. Generally, kinetic parameters, with the exception of the terminal elimination rate constant (λz), tended to have higher values in calves than in sheep for both metabolites[2][3].
The appearance of TCBZ-SO in the plasma of both cattle and sheep follows a zero-order process, which is attributed to the reservoir effect of the rumen[1][2][3]. The rumen acts as a biological slow-release system, delivering the drug to the posterior digestive tract for absorption at a relatively constant rate[1][2][3].
Metabolic Pathways
The biotransformation of this compound is qualitatively similar in cattle and sheep[4]. The primary metabolic pathways involve:
-
Sulfoxidation: TCBZ is oxidized to TCBZ-SO.
-
Sulfonation: TCBZ-SO is further oxidized to TCBZ-SO2.
-
Hydroxylation: Hydroxylation can occur on the dichlorophenoxy ring of the parent compound and its metabolites[4][5].
In sheep, both cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems are involved in these oxidative reactions[5][6]. The FMO system appears to be the main pathway for the initial sulfoxidation of TCBZ[5][6].
Caption: Metabolic pathway of this compound in ruminants.
Experimental Protocols
The data presented in this guide is based on studies employing rigorous experimental designs. Below is a summary of a typical experimental protocol for a comparative pharmacokinetic study of this compound.
1. Animal Selection and Housing:
-
Healthy, parasite-free animals (e.g., Holstein female calves and Corriedale female sheep) are selected.[1][7]
-
Animals are acclimatized to experimental conditions for a period of at least two weeks before the study.[1]
-
Animals are housed in pens with controlled environmental conditions and have access to feed and water.
2. Drug Administration:
-
A commercial suspension of this compound is administered orally as a single dose.
-
The dosage is calculated based on the body weight of each animal (e.g., 10 mg/kg).[1][7]
3. Sample Collection:
-
Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours) post-administration.
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.
4. Analytical Methodology:
-
Plasma concentrations of this compound metabolites (TCBZ-SO and TCBZ-SO2) are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[8]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction is commonly used to extract the analytes from the plasma.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of analytical standards. The limit of quantification (LOQ) for both TCBZ-SO and TCBZ-SO2 is typically around 0.03 µg/ml.[7]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and MRT are calculated for both TCBZ-SO and TCBZ-SO2.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound exhibits notable differences between cattle and sheep, particularly in the disposition of its sulfone metabolite. These variations, likely attributable to physiological and metabolic differences between the species, underscore the importance of species-specific dose considerations. The prolonged presence of the active metabolites in both species, facilitated by the rumen's reservoir effect, contributes to the high efficacy of this compound against liver fluke. This guide provides a foundational understanding for researchers and professionals involved in the development and application of this critical anthelmintic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Assessment of the main metabolism pathways for the flukicidal compound this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. [Comparative pharmacokinetics of this compound in camels and sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Triclabendazole Efficacy Using Fecal Egg Count Reduction Tests
For Researchers, Scientists, and Drug Development Professionals
Triclabendazole is a critical anthelmintic for the treatment of fascioliasis, an infection caused by the liver fluke Fasciola hepatica. However, the emergence of this compound-resistant fluke populations necessitates robust methods for monitoring its efficacy. The Fecal Egg Count Reduction Test (FECRT) is a widely accepted method for this purpose. This guide provides a comprehensive comparison of this compound's performance, detailed experimental protocols for the FECRT, and a framework for interpreting the results.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound and other flukicides can vary significantly based on the susceptibility of the Fasciola hepatica population. The following table summarizes data from several studies, highlighting the performance of this compound and alternative treatments.
| Anthelmintic | Dosage | Host Species | Fecal Egg Count Reduction (FECR) % | Study Reference |
| This compound | 12 mg/kg | Sheep | 53.4% (Resistant Isolate) | [1] |
| This compound | 10 mg/kg | Sheep | Ineffective in flocks with high fluke burden | [2][3] |
| This compound | 6 mg/kg | Calves | 100% | [4] |
| This compound | 12 mg/kg | Calves | 100% | [4] |
| This compound + Levamisole | - | Sheep | 97.33% (Day 28) | [5] |
| Closantel | 10 mg/kg | Sheep | 100% | [1] |
| Closantel | 10 mg/kg | Sheep | 83% reduction in fluke burden | [6] |
| Nitroxinil | 10 mg/kg | Sheep | 100% | [1] |
| Albendazole | - | Sheep | In vitro ovicidal activity | [7] |
It is important to note that resistance to this compound is a growing concern, with some studies showing a significant lack of efficacy.[1][2][3] In such cases, alternative flukicides like closantel and nitroxinil have demonstrated high efficacy.[1] Combination therapies, such as this compound with levamisole, may also offer an effective strategy.[5]
Experimental Protocols
A standardized protocol is crucial for the reliable validation of anthelmintic efficacy. The following is a detailed methodology for conducting a Fecal Egg Count Reduction Test for this compound.
Protocol: Fecal Egg Count Reduction Test (FECRT)
1. Animal Selection:
-
Select a minimum of 10-15 animals per treatment group.[8][9] For a more precise result, a larger group of around 20 animals is recommended.[10]
-
Animals should be of a similar age and from the same management group.[10]
-
Ensure the selected animals have not received any anthelmintic treatment for at least six weeks prior to the study.[9]
-
The mean pre-treatment fecal egg count should ideally be at least 150 eggs per gram (EPG) to ensure reliable results.[8]
2. Pre-Treatment Sample Collection (Day 0):
-
Collect individual rectal fecal samples (at least 20g) from each animal in the selected groups.[9]
-
Label each sample clearly with the animal's identification number.
-
Samples should be refrigerated (4-8°C) if not processed immediately. Do not freeze the samples.[9][10]
3. Treatment Administration:
-
Administer the recommended oral dose of this compound (typically 10-12 mg/kg) to the treatment group.[1][4]
-
An untreated control group should be maintained to account for natural variations in egg shedding.
-
Ensure accurate dosing for each animal based on their individual body weight.
4. Post-Treatment Sample Collection:
-
Collect a second round of individual fecal samples from the same animals 14 to 21 days after treatment.[1][10][11] The timing can vary depending on the drug being tested; for benzimidazoles like this compound, 10-14 days is a common interval.[12]
5. Fecal Egg Counting:
-
Use a standardized quantitative method for fecal egg counting, such as the McMaster, Wisconsin, or FLOTAC technique.[13]
-
Ensure the same counting technique is used for both pre- and post-treatment samples to maintain consistency.[13]
-
The analytical sensitivity of the chosen method should be appropriate for detecting low egg counts.
6. Calculation of Fecal Egg Count Reduction (FECR):
-
The percentage reduction in fecal egg count is calculated using the following formula:
FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Visualizing the Workflow and Interpretation
To further clarify the experimental process and the interpretation of the results, the following diagrams are provided.
References
- 1. This compound resistance in Fasciola hepatica: First report in sheep from the Santa Cruz province, Argentinian Patagonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fasciola hepatica: a comparative survey of adult fluke resistance to this compound, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound against Fasciola hepatica and Fascioloides magna in naturally infected calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of this compound in comparison to combination of this compound and levamisole in sheep naturally infected with Fasciola sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of closantel and this compound against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of flukicides against Fasciola hepatica and first report of this compound resistance on German sheep farms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 9. combar-ca.eu [combar-ca.eu]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Composite faecal egg count reduction test to detect resistance to this compound in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scops.org.uk [scops.org.uk]
- 13. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
Combination Therapy of Triclabendazole and Ivermectin Demonstrates Superior Efficacy in Treating Human Fascioliasis
A recent prospective study highlights the potential of a triclabendazole and ivermectin combination therapy to overcome treatment limitations of this compound alone in human fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola. The combination therapy showed a significantly higher cure rate compared to the standard this compound monotherapy, offering a promising alternative in regions with emerging drug resistance.
Fascioliasis is a globally distributed zoonotic disease, and this compound is the current drug of choice recommended by the World Health Organization (WHO). However, reports of treatment failure and resistance are on the rise, necessitating the exploration of new therapeutic strategies. A study conducted in Upper Egypt investigated the efficacy of combining this compound with ivermectin, a broad-spectrum antiparasitic agent. The findings suggest a synergistic effect that enhances the clearance of the parasite.
Comparative Efficacy: Combination Therapy vs. Monotherapy
A prospective study involving 136 patients with fascioliasis provided compelling evidence for the superior efficacy of the combination therapy.[1][2][3][4] Patients were divided into two groups: one receiving this compound monotherapy and the other receiving a combination of this compound and ivermectin. The results, summarized in the table below, demonstrate a significant improvement in the complete response rate for the combination therapy group.
| Treatment Group | Number of Patients (n) | Complete Response Rate (%) | No Therapeutic Response (%) |
| This compound Monotherapy | 65 | 26.2% | 73.8% |
| This compound + Ivermectin | 71 | 53.3% | Not Reported |
Data from a prospective study in Upper Egypt.[1][2][3][4] Complete response was defined as simultaneous improvement in clinical, eosinophilic, and radiological parameters.
The study reported a more than two-fold increase in the complete response rate when ivermectin was added to the this compound regimen (53.3% vs. 26.2%).[1][2][3][4] This suggests that the combination therapy could be particularly beneficial in areas where this compound monotherapy shows suboptimal efficacy. While this study provides strong initial evidence, the authors recommend larger-scale randomized trials to confirm these findings.[1][2][3][4]
Veterinary studies have also shown high efficacy of this compound and ivermectin combinations against Fasciola hepatica in livestock, further supporting the potential of this dual-drug approach.[5]
Experimental Protocols
The following is a summary of the methodology employed in the key human prospective study comparing this compound monotherapy with the combination therapy.
Study Design: This was an open-label, non-randomized prospective study.[3]
Patient Population: 136 patients diagnosed with fascioliasis in Upper Egypt were enrolled.[1][2][3][4]
Treatment Regimens:
-
Monotherapy Group (n=65): Received this compound (Egaten®, Novartis) as a double dose of 10 mg/kg per dose, administered 12 hours apart with a fatty meal, following WHO protocol.[1]
-
Combination Therapy Group (n=71): Received the same this compound regimen as the monotherapy group, plus a single dose of ivermectin at 200 µg/kg.[1]
-
Both treatments were administered under direct observation to ensure adherence.[1]
Efficacy Assessment: Treatment response was evaluated two months after therapy based on:
-
Clinical Improvement: Assessment of symptoms related to fascioliasis.
-
Eosinophil Response: Monitoring of eosinophil counts in the blood.
-
Radiological Findings: Imaging to assess the presence and size of hepatic lesions.[1][2]
A complete response was defined as a simultaneous improvement in all three parameters.[1][2]
Mechanisms of Action and Synergy
The enhanced efficacy of the combination therapy is believed to stem from the distinct and potentially synergistic mechanisms of action of the two drugs.
This compound: This benzimidazole anthelmintic and its active metabolites are absorbed by the fluke's outer surface (tegument).[6] Its primary mechanism is thought to be the disruption of microtubule formation by binding to β-tubulin. This interference with the parasite's cytoskeleton impairs essential cellular functions, including motility and intracellular transport, ultimately leading to the parasite's death.
Ivermectin: This macrocyclic lactone targets the parasite's nervous system. It binds to glutamate-gated chloride channels in nerve and muscle cells, increasing the permeability of the cell membrane to chloride ions. This leads to hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite.
Synergistic Effect: Research suggests that ivermectin may play a crucial role in overcoming this compound resistance. One proposed mechanism is the inhibition of P-glycoprotein (P-gp) pumps in the fluke. These pumps can actively transport this compound out of the parasite's cells, reducing its effective concentration. By inhibiting these pumps, ivermectin may increase the intracellular concentration of this compound, thereby restoring its efficacy against resistant flukes.
Conclusion
The combination of this compound and ivermectin represents a significant advancement in the treatment of human fascioliasis, particularly in the face of growing this compound resistance. The available data strongly suggest that this combination therapy is more effective than this compound alone. For researchers and drug development professionals, these findings underscore the value of combination therapies in combating parasitic diseases and overcoming drug resistance. Further research, including large-scale randomized controlled trials, is warranted to solidify the role of this promising combination therapy in the clinical management of fascioliasis.
References
- 1. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Triclabendazole-Resistant Fascioliasis: A Comparative Guide to Alternative Treatments
The emergence and spread of triclabendazole-resistant Fasciola species pose a significant threat to both human and animal health worldwide. As the efficacy of the primary treatment dwindles, the scientific community is actively exploring and evaluating alternative therapeutic strategies. This guide provides a comprehensive comparison of promising alternative treatments for this compound-resistant fascioliasis, presenting supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in this critical endeavor.
The reliance on a single drug, this compound, for the control of fascioliasis for decades has inevitably led to the selection of resistant fluke populations.[1][2] This guide focuses on alternative compounds that have shown efficacy against these resistant strains, offering a critical resource for the development of new control strategies.
Comparative Efficacy of Alternative Treatments
The following tables summarize the quantitative data from various in vitro and in vivo studies on alternative treatments for this compound-resistant fascioliasis.
Table 1: In Vivo Efficacy of Alternative Drugs Against this compound-Resistant Fasciola hepatica
| Drug | Host Species | Drug Dose | Fluke Age | Efficacy (% Reduction) | Reference |
| Nitazoxanide | Humans | 500 mg twice daily for 7 days | Acute | 36.6% overall efficacy (based on eosinophil counts and resolution of hepatic focal lesions) | [3][4] |
| Closantel | Sheep | 10 mg/kg (oral) | Adult | 83% fluke burden reduction (comparison with TCBZ-susceptible strain) | [5] |
| Closantel | Sheep | Not specified | Adult | Fully effective against TCBZ-resistant flukes | [6] |
| Nitroxynil | Sheep | Not specified | Adult | Fully effective against TCBZ-resistant flukes | [6] |
| Artemether | Rats | 200 mg/kg (oral) | Adult | Significant disruption of vitelline cells and egg production in TCBZ-resistant isolates | [7] |
| Artesunate | Rats | 200 mg/kg (oral) | Adult | Severe impact on egg production by TCBZ-resistant flukes, mediated by disruption of the vitelline cells. | [7] |
| This compound + Ivermectin | Humans | Not specified | Not specified | Synergistic effect observed, with ivermectin potentially reversing TCBZ resistance by modulating P-glycoprotein activity. | [8] |
Table 2: In Vitro Efficacy of Alternative Drugs Against Fasciola hepatica
| Drug/Compound | Fluke Stage | Concentration | Efficacy | Reference |
| Artemether | Adult | 1, 10, 100 µg/mL | Dose-dependent reduction in viability | [9] |
| Artesunate | Adult | 1, 10, 100 µg/mL | Dose-dependent reduction in viability | [9] |
| Dihydroartemisinin | Adult | 1, 10, 100 µg/mL | Dose-dependent reduction in viability | [9] |
| This compound + Artesunate | Juvenile & Adult | TCBZ (30 µg/ml) + Peroxidic drugs (100 µg/ml) | Synergistic effects observed in vitro and in vivo | [10] |
| This compound + Artemether | Juvenile & Adult | TCBZ (30 µg/ml) + Peroxidic drugs (100 µg/ml) | Synergistic effects observed in vitro and in vivo | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in this guide.
In Vivo Efficacy Study in Sheep
This protocol outlines a typical in vivo study to assess the efficacy of an anthelmintic against F. hepatica in sheep.
-
Animal Selection: Select healthy, fluke-free sheep of a similar age and weight.
-
Experimental Infection: Each sheep is orally infected with a predetermined number of F. hepatica metacercariae (e.g., 200-250).
-
Treatment: At a specified time post-infection (e.g., 12-14 weeks for adult flukes), sheep are randomly allocated to treatment and control groups. The treatment group receives the test compound at a specific dose, while the control group receives a placebo or no treatment.
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each sheep before and at set intervals after treatment (e.g., 7, 14, and 21 days). The number of F. hepatica eggs per gram of feces is determined using a sedimentation technique. The percentage reduction in egg count is calculated. A reduction of less than 95% is indicative of resistance.[11]
-
Fluke Burden Assessment: At the end of the study period (e.g., 21-28 days post-treatment), all sheep are euthanized, and their livers and bile ducts are carefully examined to recover and count the remaining flukes.
-
Efficacy Calculation: The efficacy of the treatment is calculated as the percentage reduction in the mean fluke burden of the treated group compared to the untreated control group.
In Vitro Drug Screening Assay
This protocol describes a common method for the initial screening of compounds for activity against F. hepatica in the laboratory.
-
Fluke Collection: Adult F. hepatica are collected from the bile ducts of infected animals (e.g., cattle or sheep) at an abattoir.
-
Culture Medium: A suitable culture medium, such as RPMI-1640 supplemented with antibiotics and, in some cases, serum, is prepared.[12]
-
Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
-
Incubation: Adult flukes are placed in multi-well plates containing the culture medium with different concentrations of the test compounds. Control wells contain the medium with the solvent only. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: The viability of the flukes is assessed at regular intervals (e.g., 24, 48, and 72 hours) by observing their motility and any tegumental damage using a microscope. A scoring system can be used to quantify motility.
-
Data Analysis: The minimum lethal concentration (MLC) or the concentration causing 50% inhibition of motility (IC50) is determined for each compound.
Visualizing Experimental Workflows and Mechanisms of Action
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: Workflow for in vivo drug efficacy testing in sheep.
References
- 1. researchgate.net [researchgate.net]
- 2. relis.no [relis.no]
- 3. Evaluation of nitazoxanide treatment following this compound failure in an outbreak of human fascioliasis in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of closantel and this compound against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasciola hepatica: a comparative survey of adult fluke resistance to this compound, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on the impact of two artemisinin derivatives, artemether and artesunate, on the female reproductive system of Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Efficacy of this compound/Ivermectin Combination Compared to this compound Monotherapy for Treating Human Fascioliasis in Upper Egypt: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avensonline.org [avensonline.org]
- 12. Fasciola hepatica in vitro: increased susceptibility to fasciolicides in a defined serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triclabendazole and Closantel for Liver Fluke Control
For Immediate Release
A Comprehensive Analysis of Triclabendazole and Closantel in the Management of Fascioliasis
This guide provides a detailed comparison of two leading flukicides, this compound and closantel, for the control of liver fluke (Fasciola hepatica). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on the performance, mechanisms of action, and evaluation protocols for these critical anthelmintics.
Introduction
Liver fluke disease, or fascioliasis, is a globally significant parasitic disease affecting a wide range of livestock, particularly sheep and cattle, leading to substantial economic losses. Control of Fasciola hepatica has largely relied on chemotherapy, with this compound and closantel being two of the most widely used active ingredients. Their distinct mechanisms of action and efficacy profiles against different developmental stages of the fluke necessitate a thorough comparative understanding for effective and sustainable control strategies, especially in the face of growing anthelmintic resistance.
Mechanisms of Action
This compound , a benzimidazole derivative, and its active metabolites (sulfoxide and sulfone) are absorbed by the fluke's tegument.[1][2] Its primary mechanism of action is the disruption of microtubule-based cellular processes by binding to β-tubulin.[1][3] This interaction inhibits tubulin polymerization, leading to impaired cell structure, division, and intracellular transport, ultimately causing paralysis and death of the parasite.[1][3] The drug is effective against all stages of the liver fluke, from early immature to adult.[1]
Closantel , a salicylanilide, acts as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.[4][5] By disrupting the proton gradient across the inner mitochondrial membrane, it interferes with ATP synthesis, leading to a rapid depletion of the fluke's energy reserves and subsequent flaccid paralysis.[4][5] Closantel is primarily effective against late immature (from 7 weeks) and adult flukes.[6][7]
Comparative Efficacy: A Review of Experimental Data
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and closantel in sheep and cattle. Efficacy is primarily measured by the reduction in fluke burden (post-mortem) or the reduction in faecal egg counts.
Table 1: Efficacy Against Susceptible Fasciola hepatica Strains
| Host Species | Drug | Dosage | Fluke Stage | Efficacy (%) | Study Reference |
| Sheep | This compound | 10 mg/kg (oral) | Adult | 94% reduction in fluke burden | [8] |
| Closantel | 10 mg/kg (oral) | Adult | 83% reduction in fluke burden | [8] | |
| Cattle | This compound | 12 mg/kg (oral) | Adult | 96.5% faecal egg reduction | [6][9] |
| Closantel | 3.5 mg/kg (subcutaneous) | Adult | 92.1% faecal egg reduction | [6][9] | |
| Closantel | 20 mg/kg (topical) | Late Immature (7 weeks) | ≥98.3% | [6] | |
| Closantel | 20 mg/kg (topical) | Adult (12 weeks) | ≥99.8% | [6] |
Table 2: Efficacy Against this compound-Resistant Fasciola hepatica Strains
| Host Species | Drug | Dosage | Efficacy (%) | Study Reference |
| Sheep | This compound | Not specified | Ineffective (based on FECRT) | [10] |
| Closantel | Not specified | Fully Effective | [10] | |
| Cattle & Sheep | This compound | Not specified | 15.3% (sheep), 4.3% (dairy cows), 36.6% (heifers) faecal egg reduction | [11][12] |
| Closantel | Not specified | 99.7% faecal egg reduction (sheep) | [11][12] | |
| Cattle | This compound | Not specified | ≤80.8% faecal egg reduction | [13] |
| Closantel | Not specified | ≥90% faecal egg reduction | [13] | |
| Sheep | This compound | Not specified | 73.9% faecal egg reduction | [8][14] |
| Closantel | Not specified | 70.2% faecal egg reduction | [8][14] |
Experimental Protocols
Accurate assessment of flukicide efficacy is paramount. The following are detailed methodologies for key experiments cited in the comparison of this compound and closantel.
Faecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in-vivo method for detecting anthelmintic resistance in the field.
-
Animal Selection: A group of at least 10-15 animals with naturally acquired liver fluke infections and positive faecal egg counts are selected. A similar, untreated control group is also maintained.
-
Pre-treatment Sampling: Individual faecal samples are collected from all animals in both the treatment and control groups on Day 0, prior to treatment.
-
Treatment Administration: The selected flukicide (e.g., this compound or closantel) is administered to the treatment group according to the manufacturer's recommended dosage. The control group remains untreated.
-
Post-treatment Sampling: Faecal samples are collected again from all animals in both groups, typically 14 to 21 days after treatment.[11][12]
-
Faecal Analysis: The number of Fasciola hepatica eggs per gram (EPG) of faeces is determined for each sample using a sedimentation technique.[15]
-
Efficacy Calculation: The percentage reduction in the mean EPG of the treated group is calculated relative to the mean EPG of the untreated control group. A reduction of less than 95% is generally indicative of resistance.
Post-Mortem Fluke Burden Assessment
This is the definitive method for determining the number of flukes present in the liver.
-
Animal Groups and Treatment: Animals are experimentally infected with a known number of metacercariae. At a predetermined time post-infection (to target specific fluke stages), animals are divided into treatment and control groups. The treatment group receives the flukicide.
-
Necropsy: A set period after treatment (e.g., 14-21 days), all animals are humanely euthanized.
-
Liver Recovery and Examination: The liver is removed from each animal. The gall bladder is opened, and the main bile ducts are incised to collect adult flukes. The liver tissue is then sliced into thin sections (approximately 0.5 cm) and washed to recover immature flukes.[16][17]
-
Fluke Counting: The recovered flukes are counted to determine the total fluke burden for each animal.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean fluke count of the treated group compared to the mean fluke count of the untreated control group.
In Vitro Egg Hatch Assay (EHA)
This laboratory-based assay is used to assess the direct effect of a drug on the viability of fluke eggs.[18]
-
Egg Collection: Fasciola hepatica eggs are recovered from the faeces of infected animals.
-
Drug Exposure: A known number of eggs (e.g., 100) are placed in multi-well plates containing a culture medium with varying concentrations of the test compound (e.g., this compound sulfoxide, the active metabolite). Control wells contain no drug.[18][19]
-
Incubation: The plates are incubated in the dark at a constant temperature (e.g., 26°C) for a period that allows for embryonation (typically 14 days).[19]
-
Hatching Stimulation: After incubation, the eggs are exposed to light to stimulate hatching.
-
Assessment: The number of hatched, unhatched (embryonated), and dead/undeveloped eggs in each well is counted under a microscope.
-
Analysis: The percentage of hatched eggs at each drug concentration is calculated and compared to the control to determine the ovicidal efficacy of the compound.
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
Caption: this compound's mechanism of action in liver fluke cells.
Experimental Workflow for FECRT
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
Conclusion
This compound and closantel are both vital tools in the control of fascioliasis, but their optimal use depends on a clear understanding of their respective strengths and limitations. This compound's broad-spectrum activity against all fluke stages makes it the drug of choice for treating acute fascioliasis.[7] However, the widespread emergence of this compound-resistant fluke populations is a serious concern.[11][12]
Closantel provides an effective alternative, particularly against late immature and adult stages, and is often effective against this compound-resistant strains.[10][13] A strategic, evidence-based approach to flukicide selection, incorporating diagnostic testing to monitor efficacy and resistance, is essential for the sustainable control of liver fluke in livestock. This includes the appropriate rotation of anthelmintic classes and targeted treatments based on the specific epidemiological context of the farm. Further research into new drug targets and integrated control strategies remains a high priority for the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin’s Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone | Semantic Scholar [semanticscholar.org]
- 3. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of an experimental fasciolicide, this compound and closantel in cattle naturally infected with Fasciola hepatica | Veterinaria México OA [veterinariamexico.fmvz.unam.mx]
- 7. Efficacy of flukicides against Fasciola hepatica and first report of this compound resistance on German sheep farms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of an experimental fasciolicide, this compound and closantel in cattle naturally infected with Fasciola hepatica [medigraphic.com]
- 10. Fasciola hepatica: a comparative survey of adult fluke resistance to this compound, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance of Fasciola hepatica against this compound in cattle and sheep in The netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the therapeutic efficacy of five anthelmintics against natural Fasciola hepatica infections in dairy cattle from the Mantaro Valley, Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 16. vettimes.co.uk [vettimes.co.uk]
- 17. hillsheephealthnorth.co.uk [hillsheephealthnorth.co.uk]
- 18. Development of an egg hatch assay for the diagnosis of this compound resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Resistance Between Triclabendazole and Other Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance poses a significant threat to the control of parasitic diseases in both livestock and humans. Triclabendazole (TCBZ), a halogenated benzimidazole, has been a cornerstone in the treatment of fascioliasis, caused by the liver fluke Fasciola hepatica, due to its high efficacy against both mature and immature stages of the parasite.[1] However, resistance to TCBZ is a growing concern. This guide provides a comparative analysis of cross-resistance between this compound and other benzimidazoles, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and experimental workflows.
Efficacy and Drug Diffusion: A Comparative Analysis
Experimental data consistently demonstrates a lack of complete cross-resistance between this compound and other benzimidazoles, such as albendazole (ABZ). TCBZ-resistant F. hepatica isolates often remain susceptible to albendazole, suggesting distinct mechanisms of resistance.
Ovicidal Activity
The following table summarizes the comparative ovicidal activity of this compound and albendazole on TCBZ-susceptible and TCBZ-resistant F. hepatica eggs. The data reveals that while albendazole exhibits significant ovicidal effects, this compound and its active metabolite, this compound sulphoxide (TCBZ.SO), show negligible impact on egg hatching, even in susceptible strains.[2][3]
| Drug/Metabolite (Concentration) | TCBZ-Susceptible Isolate (% Hatched) | TCBZ-Resistant Isolate (% Hatched) |
| Control (No Drug) | 79.8% | 50.2% |
| This compound (20 nmol/mL) | 78.5% | 48.7% |
| TCBZ Sulphoxide (20 nmol/mL) | 77.9% | 49.1% |
| Albendazole (20 nmol/mL) | 1.2% | 0.8% |
| Indicates a statistically significant difference compared to the control. |
In Vivo Efficacy
Studies in naturally infected sheep have further highlighted the differential efficacy. In a flock with confirmed TCBZ resistance, treatment with this compound resulted in a fecal egg count reduction of only 53.4%, whereas other anthelmintics like closantel and nitroxinil were 100% effective.[4] In the same study, an in vitro egg hatch test demonstrated that the TCBZ-resistant isolate was susceptible to albendazole, with an efficacy of 95.8-96.5%.[4] Another study showed a complete failure of albendazole treatment in a flock, while this compound was effective, though the possibility of immature flukes influencing the albendazole result was noted.[5]
Drug Diffusion
The differential uptake of these drugs into the parasite may partially explain the lack of cross-resistance. The trans-tegumental diffusion of albendazole into F. hepatica is significantly greater than that of this compound.[6] This difference in uptake could be a contributing factor to albendazole's retained efficacy against some TCBZ-resistant strains.
| Drug | Incubation Time | Concentration in Fluke (nmol/100 mg protein) |
| Albendazole | 60 min | ~1.8 |
| This compound | 60 min | ~0.7 |
| Albendazole | 90 min | ~2.2 |
| This compound | 90 min | ~0.5 |
Mechanisms of Resistance: Beyond β-Tubulin
Resistance to most benzimidazoles in nematodes is well-established to be associated with specific single nucleotide polymorphisms in the β-tubulin gene.[7] However, sequencing of the β-tubulin gene in TCBZ-resistant F. hepatica has not revealed these characteristic mutations, indicating a different resistance mechanism.[7]
The primary hypothesized mechanisms for TCBZ resistance in F. hepatica include:
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), may actively pump TCBZ out of the parasite's cells, reducing its intracellular concentration and efficacy.
-
Enhanced Drug Metabolism: TCBZ-resistant flukes may exhibit an increased ability to metabolize the active TCBZ sulphoxide into inactive downstream metabolites.[8]
The lack of cross-resistance suggests that these mechanisms are specific to the chemical structure of this compound and do not affect other benzimidazoles like albendazole to the same extent.
Figure 1. Conceptual diagram of this compound resistance.
Experimental Protocols for Resistance Testing
Accurate assessment of anthelmintic resistance is crucial for effective parasite control. The following are detailed protocols for two standard methods used to evaluate benzimidazole resistance in Fasciola hepatica.
Faecal Egg Count Reduction Test (FECRT)
The FECRT is an in vivo method to assess the efficacy of an anthelmintic by comparing faecal egg counts before and after treatment.
1. Animal Selection:
-
Select a group of at least 10-15 animals with naturally acquired F. hepatica infections.[9]
-
Ensure the animals have not been treated with any flukicides for at least 13 weeks prior to the test.[10]
-
The animals should have a pre-treatment faecal egg count of at least 150 eggs per gram (EPG) of feces to ensure reliable results.
2. Pre-Treatment Sampling (Day 0):
-
Collect individual rectal faecal samples (minimum 20g) from each animal in the selected group.[9]
-
Store the samples in sealed plastic bags at 4°C to prevent egg development.[10]
3. Treatment Administration:
-
Administer the benzimidazole anthelmintic (e.g., this compound, albendazole) to the treatment group according to the manufacturer's recommended dosage.
-
Maintain an untreated control group to account for natural variations in egg shedding.
4. Post-Treatment Sampling (Day 14 or 21):
-
Collect individual faecal samples from the same animals 14 to 21 days after treatment.[4]
5. Faecal Egg Counting:
-
Use a standardized sedimentation technique (e.g., Flukefinder®) to count the number of F. hepatica eggs per gram of feces for both pre- and post-treatment samples.[10][11]
-
For each animal, calculate the individual percentage reduction in egg count.
-
The overall efficacy is the mean reduction for the treated group. A reduction of less than 95% is indicative of resistance.
Figure 2. Workflow for the Faecal Egg Count Reduction Test.
Egg Hatch Assay (EHA)
The EHA is an in vitro method that assesses the ovicidal activity of an anthelmintic.
1. Egg Recovery:
-
Collect F. hepatica eggs from the bile of infected animals at necropsy or from faecal samples of a known infected host.
-
Wash the eggs with tap water and suspend them in water to a concentration of approximately 500 eggs/mL.[2][3]
2. Drug Preparation:
-
Prepare a series of dilutions of the test anthelmintic (e.g., this compound sulphoxide, albendazole) in a suitable solvent like dimethyl sulfoxide (DMSO).[12]
3. Incubation:
-
In a multi-well plate, add a known volume of the egg suspension to each well.
-
Add the different drug concentrations to the respective wells. Include a drug-free control well.
-
Incubate the plates in the dark at 25-27°C for 14-28 days to allow for embryonation.[13][14]
4. Hatching Stimulation:
-
After the incubation period, expose the plates to a bright light source for 2-4 hours to stimulate hatching.
5. Assessment:
-
Under a microscope, count the number of hatched larvae, unhatched embryonated eggs, and undeveloped or dead eggs in each well.
-
Calculate the percentage of hatched eggs for each drug concentration and the control.
-
A significant reduction in the percentage of hatched eggs in the presence of the drug compared to the control indicates ovicidal activity. The ability of eggs to hatch at higher drug concentrations is indicative of resistance.[1]
Figure 3. Workflow for the Egg Hatch Assay.
References
- 1. avensonline.org [avensonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound resistance in Fasciola hepatica: First report in sheep from the Santa Cruz province, Argentinian Patagonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The field evaluation of albendazole and this compound efficacy against Fasciola hepatica by coproantigen ELISA in naturally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assessment of the access of albendazole, fenbendazole and this compound to Fasciola hepatica: effect of bile in the incubation medium | Parasitology | Cambridge Core [cambridge.org]
- 7. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative metabolism of this compound sulphoxide by this compound-susceptible and this compound-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combar-ca.eu [combar-ca.eu]
- 10. Composite Fasciola hepatica faecal egg sedimentation test for cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepare4vbd.eu [prepare4vbd.eu]
- 12. Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an egg hatch assay for the diagnosis of this compound resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methods for assessing the sensitivity of the liver fluke, Fasciola hepatica, to triclabendazole (TCBZ). This compound is a critical benzimidazole anthelmintic, unique in its efficacy against both mature and early immature stages of the parasite.[1][2] However, the emergence and spread of TCBZ resistance necessitates robust and reliable methods to monitor drug efficacy, guide treatment strategies, and accelerate the development of alternative flukicides.[1][2]
This document outlines the core experimental protocols, presents comparative data from sensitivity and resistance studies, and discusses the correlation and discrepancies between laboratory and field-based assessment methods.
In Vivo Sensitivity Assessment
In vivo testing remains the gold standard for determining the clinical efficacy of an anthelmintic, as it accounts for host metabolism, drug bioavailability, and the complex host-parasite interaction. The primary method for field assessment is the Faecal Egg Count Reduction Test (FECRT), while controlled efficacy tests using experimentally infected animals are common in research settings.[2]
Key Experimental Protocol: Controlled Efficacy Test
The controlled efficacy test in an animal model (e.g., rats, sheep) is a fundamental preclinical assay.
-
Animal Model & Infection: Laboratory animals, typically rats or sheep, are experimentally infected with a known number of Fasciola hepatica metacercariae from a well-characterized TCBZ-susceptible or resistant isolate.
-
Acclimatization & Treatment: Following an incubation period to allow flukes to mature to the desired stage (e.g., 3-4 weeks for juvenile stages, >8 weeks for adult stages), animals are treated with TCBZ at various doses.[3] A control group remains untreated.
-
Necropsy & Fluke Recovery: At a predetermined time post-treatment (e.g., 7-14 days), animals are euthanized. The liver and bile ducts are dissected to recover, count, and assess the viability of the remaining flukes.
-
Efficacy Calculation: The percentage reduction in worm burden is calculated by comparing the mean number of flukes in the treated group(s) to the mean number in the control group. This data is used to calculate effective dose (ED) values, such as the ED50 (dose killing 50% of parasites) and ED95 (dose killing 95% of parasites).[3]
In Vivo Experimental Workflow
Caption: Workflow for a controlled in vivo efficacy test.
Quantitative Data: In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and alternative compounds against adult F. hepatica in an experimentally infected rat model.
| Drug | ED50 (mg/kg)[3][4] | 95% Confidence Limits (mg/kg)[3] | ED95 (mg/kg)[3][4] | 95% Confidence Limits (mg/kg)[3] |
| This compound | 2.7 | 2.0, 4.4 | 11.7 | 8.4, 19.1 |
| Artemether | 77.7 | 52.8, 146.8 | 335.7 | 228.2, 634.5 |
| Artesunate | 113.0 | 69.9, 295.3 | 488.6 | 302.1, 1276.1 |
| OZ78 (Synthetic Peroxide) | 22.9 | 16.9, 35.4 | 99.0 | 73.1, 153.2 |
Data sourced from studies on TCBZ-susceptible F. hepatica isolates.[3][4]
In Vitro Sensitivity Assessment
In vitro assays offer a more rapid, cost-effective, and controlled environment for assessing drug sensitivity, removing the complexities of host metabolism. Common methods include the egg hatch assay (EHA) and adult fluke motility/viability assays.[2][5] These are particularly useful for screening new compounds and detecting resistance.
Key Experimental Protocol: Adult Fluke Motility Assay
-
Fluke Collection: Adult F. hepatica are collected from the bile ducts of freshly slaughtered, infected animals (e.g., cattle, sheep).
-
Culture Preparation: Flukes are washed in a suitable buffer and placed individually or in small groups into culture plates containing a nutrient-rich medium (e.g., RPMI-1640).
-
Drug Incubation: The test drug (TCBZ or its active metabolites, this compound sulphoxide and sulphone) is added to the wells at various concentrations.[3] Control wells contain only the solvent used to dissolve the drug.
-
Viability Assessment: At set time points (e.g., 24, 48, 72 hours), the motility and physical condition of the flukes are observed and scored using a predefined viability scale. Tegumental damage can be further assessed using scanning electron microscopy.[6][7]
-
Data Analysis: The drug concentration that causes mortality or significant loss of motility in 50% of the flukes (IC50) is determined.
In Vitro Experimental Workflow
Caption: Workflow for an adult fluke motility in vitro assay.
Quantitative Data: In Vitro Efficacy
In vitro studies reveal crucial differences between TCBZ and its metabolites. TCBZ itself shows only moderate activity, while its host-metabolized forms, this compound sulphoxide (TCBZ-SO) and this compound sulphone (TCBZ-SO2), are highly potent.[3]
| Compound (15 µg/ml) | Effect on Adult Fluke Viability (after 72h)[3] |
| This compound (TCBZ) | Moderate activity, minimal mortality |
| This compound Sulphoxide (TCBZ-SO) | Decreased movement, ~67% mortality |
| This compound Sulphone (TCBZ-SO2) | Decreased movement, ~50% mortality |
| Control (No Drug) | Normal activity, no mortality |
Studies comparing TCBZ-susceptible and TCBZ-resistant isolates show that resistant flukes exhibit significantly less tegumental damage when exposed to TCBZ-SO in vitro.[6]
Comparison: In Vivo vs. In Vitro Sensitivity
A direct comparison reveals both correlations and important discrepancies between the two methodologies.
| Feature | In Vivo Assessment | In Vitro Assessment |
| Biological Context | High (includes host metabolism, immune response, drug distribution) | Low (isolated parasite in artificial medium) |
| Primary Metric | Worm Burden Reduction (e.g., ED50) | Motility, Viability, Egg Hatching (e.g., IC50) |
| Key Advantage | Reflects true clinical efficacy.[2] | Rapid, high-throughput, controlled, lower cost. |
| Key Disadvantage | Expensive, slow, ethically complex, variable host factors. | May not reflect clinical outcome due to lack of host metabolism.[2] |
| TCBZ Metabolism | TCBZ is metabolized by the host liver into its active sulphoxide and sulphone forms.[2] | Requires the use of active metabolites (TCBZ-SO, TCBZ-SO2) for meaningful results.[3] |
For TCBZ, in vitro results for adult worms generally align well with in vivo findings, provided the active metabolites are used in the assay.[3][4] However, discrepancies can arise, particularly with juvenile worms, where in vitro analyses may suggest greater drug interactions than are observed in vivo.[3][4]
Mechanism of Action and Resistance
This compound's primary mechanism of action is believed to involve its active metabolites binding to the parasite's β-tubulin, disrupting microtubule formation.[2] This impairs essential cellular processes like transport and motility, leading to paralysis and death.
Resistance to TCBZ is a complex, heritable trait.[8][9] While initial hypotheses focused on mutations in the β-tubulin gene, similar to other benzimidazoles, studies have not found consistent amino acid differences between susceptible and resistant flukes.[6] Current research points towards mechanisms that reduce drug accumulation within the parasite, such as:
-
Increased Drug Efflux: Overexpression of efflux pumps like ATP-binding cassette (ABC) transporters (e.g., P-glycoproteins) may actively remove TCBZ and its metabolites from the parasite's cells.[8][9]
-
Altered Drug Metabolism: Changes in the parasite's ability to process the drug could lead to detoxification.[2]
-
Drug Sequestration: Fatty acid binding proteins (FABPs) have been implicated in drug storage and sequestration, potentially preventing the drug from reaching its target.[8][9]
A major genetic locus has been identified that confers TCBZ resistance, containing genes involved in membrane transport (ABCB1) and signal transduction.[8][9]
TCBZ Action & Resistance Pathway
Caption: Proposed TCBZ mechanism and resistance pathways.
Alternative Flukicides
The rise of TCBZ resistance has made the use of alternative drugs essential. The choice of alternative depends on the age of the fluke being targeted, as efficacy varies significantly.
| Drug | Efficacy vs. TCBZ-Resistant Adult Flukes | Efficacy vs. Immature Flukes |
| Closantel | High[10][11] | Moderate (effective against flukes >6-8 weeks old) |
| Nitroxynil | High[10][11][12][13] | Moderate (some efficacy against 6-8 week old flukes)[10][13] |
| Albendazole | Variable, often low | Low (generally effective only against adult flukes >12 weeks old) |
| Clorsulon | High (against adults) | Low |
Note: No single alternative drug possesses the same broad efficacy against early immature and adult flukes as TCBZ.[1] Therefore, control strategies on farms with confirmed resistance often involve the rotational use of products like closantel and nitroxynil.[11]
References
- 1. Current Threat of this compound Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avens Publishing Group - Review on this compound Resistance in Fasciola [avensonline.org]
- 3. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Screening anthelmintic resistance to this compound in Fasciola hepatica isolated from sheep by means of an egg hatch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with this compound | Parasitology | Cambridge Core [cambridge.org]
- 7. Response of two isolates of Fasciola hepatica to treatment with this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 10. jarvm.com [jarvm.com]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. scielo.br [scielo.br]
- 13. Efficacy of nitroxynil against Fasciola hepatica resistant to this compound in a naturally infected sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of Triclabendazole and Nitazoxanide Efficacy in the Treatment of Fascioliasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent anthelmintic drugs, triclabendazole and nitazoxanide, primarily used in the treatment of fascioliasis, a parasitic infection caused by liver flukes of the Fasciola genus. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key mechanisms of action to aid in research and drug development efforts.
Executive Summary
This compound has long been the drug of choice for treating fascioliasis due to its high efficacy against both mature and immature stages of Fasciola hepatica and Fasciola gigantica. However, the emergence of this compound-resistant fluke populations has necessitated the exploration of alternative treatments, with nitazoxanide being a candidate of interest. This guide presents a comparative analysis of their performance based on published in vivo and in vitro studies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and nitazoxanide from various studies. It is important to note that many studies on nitazoxanide focus on its use in cases of this compound failure, which may influence the observed efficacy rates.
Table 1: In Vivo Efficacy of this compound and Nitazoxanide against Fasciola species
| Drug | Host Species | Fasciola Species | Dosage | Efficacy (Parasite Reduction %) | Citation(s) |
| This compound | Cattle | F. hepatica (immature & mature) | 12 mg/kg (oral) | 96.9% | [1] |
| This compound | Cattle | F. hepatica (immature & mature) | 12 mg/kg (oral) | 97.92% (cattle), 100% (buffaloes) | [2] |
| This compound | Sheep | F. hepatica & F. gigantica | 10 mg/kg (oral) | >99% | [3] |
| Nitazoxanide | Humans (TCBZ failure) | F. hepatica | 500 mg, twice daily for 7 days | 36.6% (clinical improvement) | [4] |
| Nitazoxanide | Humans | F. hepatica | 500 mg, twice daily for 6 days | 96.8% (egg-free stool) | [5] |
Note: TCBZ = this compound
Mechanisms of Action
The divergent mechanisms of action of this compound and nitazoxanide are crucial for understanding their efficacy profiles and the potential for combination therapies.
This compound: This benzimidazole derivative and its active metabolites, this compound sulfoxide and sulfone, primarily act by binding to β-tubulin in the fluke's cells.[6][7][8] This binding disrupts the polymerization of microtubules, which are essential for cell structure, division, and intracellular transport.[6][8] The disruption of these critical cellular processes ultimately leads to the death of the parasite.[8]
Nitazoxanide: The anthelmintic mechanism of nitazoxanide is not as fully elucidated as that of this compound. However, it is understood to interfere with the parasite's anaerobic energy metabolism.[9][10] The active metabolite of nitazoxanide, tizoxanide, inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[2][9][11] This enzyme is crucial for the electron transfer reactions in the energy metabolism of anaerobic parasites.[2][11] By inhibiting PFOR, nitazoxanide disrupts the parasite's energy supply, leading to its demise.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for both drugs.
Caption: Proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of Nitazoxanide.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy studies. Below are outlines of key experimental protocols.
In Vitro Fluke Motility and Viability Assay
This protocol is a composite of methodologies described in the literature for assessing the direct effect of anthelmintics on adult Fasciola hepatica.[12][13]
Objective: To determine the in vitro efficacy of a compound by observing its effect on the motility and survival of adult flukes.
Materials:
-
Adult Fasciola hepatica flukes, collected from the bile ducts of naturally infected cattle or sheep livers obtained from a slaughterhouse.[14]
-
Transport medium (e.g., DMEM or RPMI 1640) supplemented with antibiotics (e.g., penicillin, gentamicin).[13][14]
-
Culture medium (e.g., RPMI 1640) supplemented with antibiotics.[12][14]
-
24-well or 6-well culture plates.[14]
-
Test compounds (this compound, Nitazoxanide) dissolved in a suitable solvent (e.g., DMSO).
-
Incubator (37°C, 5% CO₂).[13]
-
Stereomicroscope.
Procedure:
-
Fluke Collection and Transport:
-
Aseptically collect adult flukes from the bile ducts of infected livers.
-
Immediately place the flukes in pre-warmed (37°C) transport medium.
-
Transport the flukes to the laboratory, maintaining the temperature at approximately 37°C.[14]
-
-
Washing and Acclimatization:
-
Upon arrival, wash the flukes several times with fresh, pre-warmed culture medium to remove any contaminants.
-
Place individual flukes in wells of a culture plate containing fresh culture medium and allow them to acclimatize in the incubator for at least 2 hours.
-
-
Drug Exposure:
-
Prepare serial dilutions of the test compounds in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the flukes (typically ≤0.5%).[13]
-
Remove the acclimatization medium and replace it with the medium containing the test compounds. Include a solvent control (medium with the same concentration of solvent as the highest drug concentration) and a negative control (medium only).
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Motility and Viability Assessment:
-
At predetermined time points (e.g., 24, 48, 72 hours), observe the flukes under a stereomicroscope.
-
Score the motility of each fluke based on a predefined scale (e.g., 3 = normal movement, 2 = slow or infrequent movement, 1 = minimal movement, 0 = no movement/death).
-
Flukes that show no movement, even after gentle prodding, are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of dead flukes at each drug concentration and time point.
-
Determine the IC50 (the concentration of the drug that causes 50% inhibition of motility or viability) using appropriate statistical software.
-
Caption: Workflow for in vitro fluke motility and viability assay.
Fecal Egg Count Reduction Test (FECRT)
This protocol is based on the guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[15][16][17][18][19]
Objective: To assess the in vivo efficacy of an anthelmintic by measuring the reduction in fecal egg counts after treatment.
Materials:
-
A group of naturally infected animals (e.g., sheep or cattle) with a pre-treatment fecal egg count sufficient for statistical analysis.
-
Anthelmintic drug (this compound or Nitazoxanide).
-
Fecal collection containers.
-
Microscope, slides, and coverslips.
-
Saturated salt solution (e.g., sodium chloride, zinc sulfate).
-
McMaster counting slides.
Procedure:
-
Animal Selection and Pre-Treatment Sampling:
-
Select a group of at least 10-15 animals from the same herd or flock.[18]
-
Collect individual fecal samples from each animal before treatment (Day 0).
-
-
Treatment:
-
Administer the anthelmintic to each animal according to the manufacturer's recommended dosage.
-
-
Post-Treatment Sampling:
-
Collect fecal samples from the same animals 10-14 days after treatment.[16]
-
-
Fecal Egg Counting:
-
For each sample, weigh a specific amount of feces (e.g., 2 grams).
-
Mix the feces thoroughly with a known volume of saturated salt solution to create a slurry.
-
Use a pipette to fill the chambers of a McMaster slide with the fecal slurry.
-
Allow the slide to sit for a few minutes for the eggs to float to the surface.
-
Examine the slide under a microscope and count the number of Fasciola eggs within the grid of both chambers.
-
Calculate the eggs per gram (EPG) of feces using the following formula: EPG = (Total eggs counted in both chambers / Volume of chambers) x (Volume of flotation solution / Weight of feces)
-
-
Data Analysis:
-
Calculate the mean EPG for the group before and after treatment.
-
Calculate the percentage of fecal egg count reduction using the formula: % Reduction = [ (Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment ] x 100
-
An efficacy of >95% is generally considered effective.[18]
-
Conclusion
This compound remains a highly effective treatment for fascioliasis, particularly against both immature and mature flukes. Nitazoxanide shows promise as an alternative, especially in the context of emerging this compound resistance, although its efficacy can be variable. The differing mechanisms of action suggest that combination therapies could be a valuable area for future research to enhance efficacy and combat resistance. The standardized experimental protocols provided in this guide are intended to facilitate robust and reproducible research in this critical area of veterinary and human medicine.
References
- 1. avensonline.org [avensonline.org]
- 2. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro sensitivity of Fasciola hepatica to this compound combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Published Guidelines [waavp.org]
- 16. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 17. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 18. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
Combination Therapies of Triclabendazole with Artesunate or Artemether: A Comparative Guide
An Objective Analysis of Efficacy and Experimental Evidence for Researchers and Drug Development Professionals
The emergence of resistance to standard anthelmintic drugs necessitates the exploration of novel therapeutic strategies, including combination therapies. This guide provides a comprehensive comparison of the efficacy of triclabendazole, a potent fasciolicide, in combination with the artemisinin derivatives, artesunate and artemether. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies to inform future research and development.
I. Comparative Efficacy: In Vivo and In Vitro Studies
The combination of this compound with artesunate or artemether has been investigated primarily for the treatment of fascioliasis, caused by the liver flukes Fasciola hepatica and Fasciola gigantica. While this compound is the drug of choice, concerns about resistance have prompted studies into combination therapies.[1][2] Artemisinin derivatives, primarily used as antimalarials, have shown promising fasciocidal properties.[3][4]
A key study investigated the in vivo efficacy of these combinations against both adult and juvenile F. hepatica in rats. The results demonstrated that the efficacy of the combination is dose-dependent, with synergistic effects observed at certain concentrations and antagonistic effects at others.[1][5]
Table 1: In Vivo Efficacy of Monotherapy and Combination Therapy Against Adult F. hepatica in Rats
| Treatment Group | Dose (mg/kg) | Worm Burden Reduction (%) | Egg Burden Reduction (%) | Interaction Effect |
| Monotherapy | ||||
| This compound | 2.7 (ED₅₀) | 50 | - | - |
| This compound | 11.7 (ED₉₅) | 95 | - | - |
| Artesunate | 113.0 (ED₅₀) | 50 | - | - |
| Artemether | 77.7 (ED₅₀) | 50 | - | - |
| Combination Therapy | ||||
| This compound + Artesunate | 2.5 + (6.25-200) | - | ~96.7 | Synergistic (on worm burden) |
| This compound + Artemether | 2.5 + (6.25-100) | - | ~98.7 | Synergistic (on worm burden) |
| This compound + Artemisinins | 1.25 + various | Lower than monotherapy | Lower than monotherapy | Antagonistic |
Data compiled from a study by Keiser et al. (2010).[1][5]
Against juvenile flukes, the combinations did not show a significant improvement in worm burden reduction compared to single-drug treatments at lower doses.[1] However, higher doses of this compound (5 mg/kg) combined with artemether or artesunate (50 mg/kg) did result in higher worm burden reductions than monotherapy.[1]
In vitro studies have complemented the in vivo findings, demonstrating the direct effects of these drugs on the parasites.
Table 2: In Vitro Efficacy of Monotherapy Against Adult F. hepatica
| Drug | Concentration for 50-67% Mortality |
| This compound Sulfoxide | Not specified, but active |
| This compound Sulfone | Not specified, but active |
| Artesunate | 100 µg/mL (100% mortality by 72h) |
| Artemether | 100 µg/mL (100% mortality by 72h) |
Data from Keiser et al. (2010) and Keiser et al. (2006).[1][6]
Notably, the active metabolites of this compound, the sulfoxide and sulfone forms, are more potent in vitro than the parent drug.[1] In vitro studies on Fasciola gigantica have shown that artemether induces severe tegumental swelling, comparable to the effects of the active metabolite of this compound.[7][8]
II. Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
The in vivo efficacy data presented was primarily generated using a rat model of F. hepatica infection.
-
Animal Model: Female Wistar rats.[4]
-
Infection: Rats were infected orally with metacercariae of F. hepatica.[1][5]
-
Treatment: Drugs were administered as a single oral dose. For studies on juvenile flukes, treatment was given 3-4 weeks post-infection. For adult flukes, treatment was administered more than 8 weeks post-infection.[1][5]
-
Outcome Measures:
-
Statistical Analysis: Negative binomial regressions were used to analyze dose-response relationships and to determine synergistic or antagonistic effects of drug combinations.[1][5]
In vitro experiments allow for the direct observation of drug effects on the parasites.
-
Parasite Source: Adult F. hepatica or F. gigantica were recovered from the bile ducts of infected animals (e.g., rats or cattle).[6][7]
-
Culture Conditions: Flukes were maintained in a suitable culture medium (e.g., NCTC 135) supplemented with antibiotics at 37°C.[6]
-
Drug Exposure: Parasites were incubated with varying concentrations of the test compounds.
-
Viability Assessment: Fluke motility and morphological changes were observed and scored at different time points (e.g., 24, 48, 72 hours).[1][5] Tegumental damage was often assessed using scanning electron microscopy (SEM).[7][8]
III. Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow of the described experiments and the proposed mechanisms of action.
Caption: Workflow of in vivo and in vitro efficacy studies.
Caption: Proposed mechanisms of action for this compound and artemisinins.
IV. Discussion and Future Directions
The available evidence suggests that combining this compound with artesunate or artemether could be a viable strategy to enhance efficacy and potentially combat resistance in the treatment of fascioliasis. However, the interaction between these drugs is complex and appears to be highly dependent on the administered doses.[1][5] Synergistic effects on adult worm burden have been observed, but antagonism is also a risk at lower doses.[1][5]
For researchers and drug development professionals, several key areas warrant further investigation:
-
Dose-Optimization Studies: Rigorous studies are needed to identify the optimal dose ratios of this compound and artemisinin derivatives to maximize synergy and avoid antagonism.
-
Efficacy Against Resistant Strains: The performance of these combinations against this compound-resistant Fasciola strains is a critical area of research.[2][4]
-
Pharmacokinetic and Pharmacodynamic Interactions: A deeper understanding of how these drugs interact within the host and at the site of infection is necessary.
-
Clinical Trials: To date, much of the research has been preclinical. A randomized controlled pilot study in humans compared artesunate to this compound as monotherapies for fascioliasis, finding this compound to have a higher complete response rate at 3 months.[3][9] Future clinical trials should evaluate the safety and efficacy of the combination therapy in human patients.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Activity of artemether and OZ78 against this compound-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled pilot study of artesunate versus this compound for human fascioliasis in central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo and in vitro sensitivity of Fasciola hepatica to this compound combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro effect of artemether and this compound on adult Fasciola gigantica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajtmh.org [ajtmh.org]
Safety Operating Guide
Navigating the Safe Disposal of Triclabendazole: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Triclabendazole, an anthelmintic agent, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
This compound: Hazard Profile
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. The following table summarizes key safety and hazard information for this compound.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] |
| Chronic Health Effects | May cause damage to organs (Liver, Blood) through prolonged or repeated exposure if swallowed.[2][3] |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, and face protection are recommended.[1] |
Standard Operating Procedure for this compound Disposal
The disposal of this compound, as with any pharmaceutical waste, is governed by a series of regulations designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[5][6] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5]
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the this compound waste is considered hazardous. Based on its toxicity and environmental hazards, it is prudent to handle it as such.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. For RCRA hazardous pharmaceutical waste, black containers are often used.
Step 2: Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Major Spills:
Step 3: Final Disposal
The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[4]
-
Consult a Licensed Waste Disposal Service: The most reliable method for disposing of chemical waste is to use a licensed professional waste disposal service. These services are knowledgeable about current regulations and can ensure that the waste is handled and disposed of in a compliant manner.
-
Incineration: Most pharmaceutical waste, particularly that which is deemed hazardous, is treated by incineration at a permitted facility.[6] This is the recommended method for this compound to ensure its complete destruction.
-
Landfill: Puncturing containers to prevent re-use and burying at an authorized landfill may be an option in some jurisdictions, but this should only be done after consulting with waste management authorities.[4]
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the toilet.[6][7] This can lead to the contamination of waterways, posing a significant risk to aquatic ecosystems.[7]
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Triclabendazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Triclabendazole. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is a benzimidazole anthelmintic. While highly effective in its therapeutic role, it is considered a hazardous substance.[1] Exposure, particularly through prolonged or repeated ingestion, may cause damage to organs such as the liver and blood.[2][3] It can be harmful if inhaled, swallowed, or in contact with the skin.[1] Therefore, stringent safety measures are necessary during handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is imperative to use the appropriate PPE for each task to minimize exposure.
| Protection Type | Equipment | Specification and Use Cases |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields.[4] A full face shield is recommended if there is a potential for splashes, dusts, mists, or aerosols.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Use powder-free nitrile or rubber gloves.[1] Double gloving is recommended, especially when working within a containment primary engineering control (C-PEC) like a biological safety cabinet.[3][5] Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4][5] |
| Body Protection | Laboratory Coat or Gown | A work uniform or laboratory coat is required.[2][3] For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to prevent skin contact.[2][3] |
| Respiratory Protection | Dust Respirator or Self-Contained Breathing Apparatus | A dust respirator is recommended, especially when handling the solid form and there is a risk of generating dust.[1] In the event of a fire or inadequate ventilation, a self-contained breathing apparatus should be worn.[4] |
| Foot Protection | Protective Shoe Covers | Recommended to prevent the tracking of contaminants to other areas.[1] |
Standard Operating Procedure for Handling this compound
Following a standardized procedure is crucial for minimizing risks. The workflow below outlines the key steps for safely handling this compound from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Detailed Steps:
-
Don PPE: Before handling this compound, put on all required PPE in the correct order: shoe covers, gown, hair cover, mask, eye protection, and then gloves.[6]
-
Prepare Work Area: All work with potent compounds should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a laboratory fume hood.[4][6] The work surface should be covered with an absorbent pad.[6]
-
Weighing: If weighing the solid form of this compound, do so within the C-PEC on a tared weigh boat to minimize the generation of aerosols.[6]
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe in dust, mists, or vapors.[2] Use Luer-lock fittings on needles to prevent disconnection.[6]
-
Decontamination: After use, decontaminate all work surfaces.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed and disposed of inside the BSC if one was used.[5]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Spill Management Plan
Immediate and appropriate action is required in the event of a this compound spill to contain the material and prevent exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
